Methyl 2-amino-2-(4-nitrophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJZFRFDFGUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646540 | |
| Record name | Methyl amino(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360779-31-3 | |
| Record name | Methyl amino(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate
This guide provides a comprehensive overview of scientifically sound protocols for the synthesis of methyl 2-amino-2-(4-nitrophenyl)acetate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Introduction
This compound is a non-proteinogenic α-amino acid ester. The presence of the nitro group on the phenyl ring offers a versatile chemical handle for further synthetic modifications, making it a key intermediate in the preparation of a variety of more complex molecules, including potential therapeutic agents. The strategic placement of the amino and ester functionalities at the α-carbon makes it a valuable synthon for peptide synthesis and the introduction of unnatural amino acid residues into bioactive compounds.
This document outlines a robust and well-documented synthetic strategy: a two-step process commencing with the synthesis of the key intermediate, methyl 2-oxo-2-(4-nitrophenyl)acetate, followed by a reductive amination to yield the target compound.
Synthesis of the Precursor: Methyl 2-oxo-2-(4-nitrophenyl)acetate
A common and effective method for the preparation of α-keto esters such as methyl 2-oxo-2-(4-nitrophenyl)acetate involves the oxidation of a suitable precursor. For the purpose of this guide, we will focus on a protocol starting from 4-nitrophenylacetic acid.
Experimental Protocol: Synthesis of Methyl 2-oxo-2-(4-nitrophenyl)acetate
Step 1: Esterification of 4-Nitrophenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylacetic acid (1 equivalent) in methanol (10 volumes).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(4-nitrophenyl)acetate.
Step 2: Oxidation to Methyl 2-oxo-2-(4-nitrophenyl)acetate
-
Reaction Setup: Dissolve the methyl 2-(4-nitrophenyl)acetate (1 equivalent) from the previous step in a suitable solvent such as dioxane.
-
Oxidizing Agent: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 12-18 hours. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of selenium compounds.
-
Filtration: After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford pure methyl 2-oxo-2-(4-nitrophenyl)acetate.
Mechanism and Rationale
The initial step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst. The subsequent oxidation of the benzylic carbon to a ketone is a well-established transformation using selenium dioxide. The mechanism involves an ene reaction followed by a[1][2]-sigmatropic rearrangement.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| 4-Nitrophenylacetic Acid | 1 | Starting Material |
| Methanol | 10 vol | Solvent & Reagent |
| Sulfuric Acid | 0.1 | Catalyst |
| Methyl 2-(4-nitrophenyl)acetate | 1 | Substrate for Oxidation |
| Selenium Dioxide | 1.1 | Oxidizing Agent |
| Dioxane | - | Solvent |
Core Synthesis: Reductive Amination to this compound
The key transformation to introduce the α-amino group is the reductive amination of the α-keto ester, methyl 2-oxo-2-(4-nitrophenyl)acetate. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a pressure vessel, dissolve methyl 2-oxo-2-(4-nitrophenyl)acetate (1 equivalent) in methanol.
-
Ammonia Source: Add a solution of ammonia in methanol (7N, 5-10 equivalents).
-
Reducing Agent: Carefully add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) to the mixture.[3][4] The use of sodium cyanoborohydride is advantageous as it is selective for the reduction of the iminium ion in the presence of the ketone.[3][4]
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete, quench the reaction by the careful addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Mechanism and Rationale
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[5][6] The reaction proceeds through the initial formation of a hemiaminal by the addition of ammonia to the ketone. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by the hydride reagent (sodium cyanoborohydride) to furnish the final primary amine. The choice of a mild reducing agent like NaBH₃CN is crucial to avoid the premature reduction of the starting ketone.[3]
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| Methyl 2-oxo-2-(4-nitrophenyl)acetate | 1 | Starting Material |
| Ammonia in Methanol (7N) | 5-10 | Nitrogen Source |
| Sodium Cyanoborohydride | 1.5 | Reducing Agent |
| Methanol | - | Solvent |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Alternative Synthetic Considerations
While the presented reductive amination of an α-keto ester is a robust method, other synthetic strategies can also be envisioned. For instance, the synthesis could potentially proceed through the esterification of 2-amino-2-(4-nitrophenyl)acetic acid. However, this approach may require protection of the amino group prior to esterification to avoid side reactions, adding extra steps to the overall synthesis.
Conclusion
The synthesis of this compound is readily achievable through a two-stage process involving the preparation of the key α-keto ester intermediate, methyl 2-oxo-2-(4-nitrophenyl)acetate, followed by a direct reductive amination. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers in the field. The versatility of the final product as a synthetic intermediate underscores the importance of reliable and efficient methods for its preparation.
References
- 1. 2-(4-amino-2-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-nitrophenyl)acetate is a notable organic compound, distinguished by its trifunctional structure comprising a methyl ester, an α-amino group, and a para-substituted nitrophenyl ring. This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The presence of a chiral center at the α-carbon further adds to its complexity and potential for stereospecific interactions with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its structural features, stability, and spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and molecular structure.
-
Chemical Name: this compound
-
CAS Number: 50651-39-3 (for the free base); 360779-31-3 (for the hydrochloride salt)[1][2]
-
Molecular Formula: C₉H₁₀N₂O₄ (free base)[3]
-
Molecular Weight: 210.19 g/mol (free base)[3]
The hydrochloride salt, a common form for handling and formulation of amino esters, has the molecular formula C₉H₁₁ClN₂O₄ and is typically a light yellow solid.[1]
The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior:
-
Aromatic Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronics of the phenyl ring and the acidity of the α-amino group.
-
α-Amino Group: This primary amine is a key site for salt formation and chemical modification. Its basicity is modulated by the adjacent ester and the electron-withdrawing nitrophenyl ring.
-
Methyl Ester: This group is susceptible to hydrolysis, a critical consideration for the compound's stability and its potential as a prodrug moiety.
-
Chiral Center: The α-carbon is a stereocenter, meaning the molecule can exist as a racemic mixture of enantiomers or in an enantiomerically pure form.
Physicochemical Properties: A Quantitative Overview
A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies. Due to the limited availability of experimentally determined data for this specific molecule, a combination of reported information for closely related structures and computationally predicted values are presented.
| Property | Value (Predicted/Reported) | Significance in Drug Development |
| Physical State | Solid (hydrochloride salt is a light yellow solid)[1] | Influences handling, storage, and formulation (e.g., for solid dosage forms). |
| Melting Point | Not experimentally determined. Predicted values vary. | A key indicator of purity and crystal lattice energy. Affects dissolution rate. |
| Boiling Point | Not experimentally determined. Predicted to be high with decomposition. | Relevant for purification by distillation (if applicable) and thermal stability assessment. |
| Water Solubility | Predicted to be low to moderate. | Crucial for bioavailability. Poor water solubility can limit absorption. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 1.0-2.0. | A measure of lipophilicity, which influences membrane permeability and distribution. |
| pKa (Acid Dissociation Constant) | Predicted pKa of the α-amino group is ~6-7. | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties outlined above relies on a suite of well-established analytical techniques. The following section details the methodologies for these key experiments.
Workflow for Comprehensive Physicochemical Profiling
Caption: Workflow for the physicochemical characterization of this compound.
Melting Point Determination
The melting point provides a quick assessment of purity and is a fundamental physical constant.[2]
Methodology (Capillary Method): [4][5]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.[2]
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability.[6][7]
Methodology (Shake-Flask Method): [8]
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, organic solvents) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The pKa value is essential for predicting the ionization state of the molecule at different physiological pHs.[9][10]
Methodology (Potentiometric Titration): [11]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectral Properties: Fingerprinting the Molecule
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, the following are expected:
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl ring.
-
α-Proton: A singlet or a multiplet (depending on coupling with the amino protons) for the proton on the α-carbon.
-
Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent.
-
Methyl Protons: A singlet around δ 3.7 ppm corresponding to the methyl ester protons.
-
-
¹³C NMR:
-
Carbonyl Carbon: A resonance in the range of δ 170-175 ppm for the ester carbonyl.
-
Aromatic Carbons: Several resonances in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most downfield.
-
α-Carbon: A resonance for the chiral carbon.
-
Methyl Carbon: A resonance for the methyl ester carbon around δ 50-55 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[12][13]
-
N-H Stretching: A medium to strong absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=O Stretching: A strong, sharp absorption around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
N-O Stretching (Nitro Group): Two strong absorptions, an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[14][15]
-
C-N Stretching: Absorptions in the fingerprint region.
-
Aromatic C-H and C=C Stretching: Absorptions characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17]
-
Molecular Ion Peak (M⁺): In electron ionization (EI) MS, a peak corresponding to the molecular weight of the compound (m/z 210 for the free base) would be expected.
-
Protonated Molecular Ion ([M+H]⁺): In electrospray ionization (ESI) MS, a prominent peak at m/z 211 would be observed.
-
Fragmentation Pattern: Common fragmentation pathways for α-amino esters include the loss of the ester group and cleavage of the Cα-C(aryl) bond.
Stability and Reactivity
The stability of this compound is a critical factor for its storage, handling, and potential therapeutic application.
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is pH-dependent.[18]
-
Oxidative Stability: The amino group can be susceptible to oxidation.
-
Photostability: The presence of the nitroaromatic chromophore suggests potential sensitivity to light.
-
Reactivity of the Amino Group: The primary amine can undergo typical reactions such as acylation, alkylation, and Schiff base formation.
The juxtaposition of the amino and ester groups at the α-position can lead to intramolecular reactions, potentially affecting the compound's stability.[19] Studies on related α-amino acid esters have shown that they can be stabilized at acidic pH due to the protonation of the amino group, which prevents its nucleophilic attack on the ester carbonyl.[18]
Forced Degradation Study Workflow
Caption: A typical workflow for a forced degradation study to assess the stability of the compound.
Applications in Research and Drug Development
α-Amino-α-aryl esters are valuable building blocks in medicinal chemistry. The structural motifs present in this compound suggest several potential applications:
-
Synthesis of Unnatural Amino Acids and Peptidomimetics: This compound can serve as a precursor for the synthesis of more complex unnatural amino acids, which are incorporated into peptides to enhance their stability, potency, and pharmacokinetic properties.[20]
-
Chiral Ligands in Asymmetric Synthesis: The amino and ester functionalities can be modified to create chiral ligands for asymmetric catalysis.
-
Pharmaceutical Intermediates: It can be a key intermediate in the synthesis of various pharmacologically active molecules. The nitrophenyl group can be readily reduced to an aniline, providing a handle for further chemical transformations.[21]
The combination of a chiral center, an amino group, and an aromatic ring makes this class of compounds interesting for exploring interactions with biological targets such as enzymes and receptors.
Conclusion
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 4. thinksrs.com [thinksrs.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 18. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-trialkylsilyl amino acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-amino-2-(4-nitrophenyl)acetate: A Key Building Block in Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-2-(4-nitrophenyl)acetate is a valuable synthetic intermediate, playing a crucial role as a versatile building block in the design and synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive amino group, an ester, and a nitro-substituted aromatic ring, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of novel compounds with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Chemical Identity and Structure
A critical aspect of working with any chemical is the precise identification through its Chemical Abstracts Service (CAS) number. For this compound, there is some ambiguity in publicly available databases. The compound is most commonly available and handled as its hydrochloride salt, which enhances its stability and shelf-life.
-
Compound Name: this compound hydrochloride
-
CAS Number: 360779-31-3[1]
-
Molecular Formula (HCl salt): C₉H₁₁ClN₂O₄
-
Molecular Weight (HCl salt): 246.65 g/mol
The free base form, this compound, has the following properties:
-
Molecular Formula (Free Base): C₉H₁₀N₂O₄
-
Molecular Weight (Free Base): 210.19 g/mol [1]
It is imperative for researchers to specify which form of the compound is being used in experimental work, as the presence of the hydrochloride can influence reaction conditions and outcomes.
Chemical Structure
The structures of both the free base and the hydrochloride salt are presented below. The key difference is the protonation of the primary amine in the hydrochloride salt, forming an ammonium chloride group.
Physicochemical Properties
The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Appearance | Light yellow solid | [2] |
| Molecular Formula | C₉H₁₁ClN₂O₄ | |
| Molecular Weight | 246.65 g/mol | |
| Purity | Typically ≥98% | |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [3] |
Synthesis and Manufacturing
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While proprietary industrial-scale manufacturing processes may vary, a general synthetic approach can be outlined based on established organic chemistry principles. A plausible synthetic route is illustrated below.
Exemplary Experimental Protocol
Step 1: Esterification of 4-Nitrophenylacetic acid
-
To a solution of 4-nitrophenylacetic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-nitrophenylacetate.
Step 2: α-Bromination
-
Dissolve Methyl 4-nitrophenylacetate in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress and, upon completion, cool the mixture.
-
Filter off the succinimide byproduct and wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer and concentrate to obtain Methyl 2-bromo-2-(4-nitrophenyl)acetate.
Step 3: Amination
-
Dissolve the crude Methyl 2-bromo-2-(4-nitrophenyl)acetate in a suitable solvent.
-
React with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) or a protected amine followed by deprotection.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction mixture to isolate the free base, this compound.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly versatile building block in medicinal chemistry. The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The nitro group can be reduced to an amine, which can then be further functionalized, or it can be used in nucleophilic aromatic substitution reactions.
This compound serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4] Its structural versatility allows for its use in creating a diverse range of molecules for biological screening.[2]
Signaling Pathway and Target Interaction
While this compound itself is not typically an active pharmaceutical ingredient, the molecular scaffolds derived from it can interact with a variety of biological targets. The specific interactions depend on the final structure of the synthesized molecule. For instance, derivatives could be designed to target enzymes, receptors, or ion channels implicated in various diseases.
References
Spectroscopic Data for Methyl 2-amino-2-(4-nitrophenyl)acetate: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-amino-2-(4-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is an alpha-amino acid ester containing a para-substituted nitrophenyl group. The accurate determination of its chemical structure is paramount for its application in further research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the chemical environment of the constituent atoms. This guide will delve into the theoretical underpinnings of each technique, present detailed methodologies for data acquisition, and offer an in-depth interpretation of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.[1] It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H NMR and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
Theoretical Framework: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insight into the type of functional group it is associated with.[2] The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule for first-order spectra.[3][4]
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks and determine the multiplicity of each signal.
-
Predicted ¹H NMR Data and Interpretation
The expected ¹H NMR spectrum of this compound would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 | Doublet | 2H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields these aromatic protons, shifting them downfield. They are split by the adjacent aromatic protons. |
| ~ 7.6 | Doublet | 2H | Ar-H (meta to NO₂) | These aromatic protons are less deshielded than those ortho to the nitro group and appear slightly upfield. They are split by their neighboring aromatic protons. |
| ~ 4.5 | Singlet | 1H | CH (NH₂)COOCH₃ | This methine proton is adjacent to an amino group and a carbonyl group, leading to a downfield shift. The multiplicity is expected to be a singlet, although coupling to the NH₂ protons may cause broadening. |
| ~ 3.7 | Singlet | 3H | COOCH ₃ | The protons of the methyl ester group are in a relatively shielded environment and typically appear as a singlet. |
| ~ 2.1 | Broad Singlet | 2H | NH ₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |
¹³C NMR Spectroscopy
Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal in the spectrum.[5] The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the typical range for organic molecules (0-200 ppm).
-
A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum of this compound would show the following key signals:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~ 148 | Ar-C -NO₂ | The aromatic carbon directly attached to the electron-withdrawing nitro group is deshielded. |
| ~ 145 | Ar-C -CH(NH₂) | The ipso-carbon of the aromatic ring attached to the amino acid moiety. |
| ~ 128 | Ar-C H (ortho to NO₂) | Aromatic carbons ortho to the nitro group. |
| ~ 124 | Ar-C H (meta to NO₂) | Aromatic carbons meta to the nitro group. |
| ~ 58 | C H(NH₂)COOCH₃ | The alpha-carbon is attached to both an amino and a carbonyl group, resulting in a downfield shift. |
| ~ 53 | COOC H₃ | The carbon of the methyl ester group. |
NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Theoretical Framework: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule.[6] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The absorption of these frequencies provides a characteristic "fingerprint" of the molecule and allows for the identification of specific functional groups.[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3300 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine. |
| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2950-2850 | C-H stretch | Aliphatic C-H (in CH₃) | Stretching vibrations of the C-H bonds in the methyl group. |
| ~ 1740 | C=O stretch | Ester (-COOCH₃) | The strong absorption band is characteristic of the carbonyl group in an ester. |
| 1600-1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1520 and 1350 | N=O stretch | Nitro Group (-NO₂) | Strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, respectively.[8][9] |
| ~ 1200 | C-O stretch | Ester (-COOCH₃) | Stretching vibration of the C-O single bond in the ester group. |
IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopy data acquisition and analysis.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[10] It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.[11]
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Interpretation
The molecular formula of this compound is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol .
-
Molecular Ion Peak (M⁺): In a soft ionization mass spectrum (e.g., ESI), a prominent peak at m/z 211 [M+H]⁺ would be expected. In an EI spectrum, the molecular ion peak at m/z 210 might be observed, though it could be weak due to fragmentation.
-
Major Fragmentation Pathways: The fragmentation of α-amino acid esters in a mass spectrometer can be complex.[12] Key fragmentation patterns for this compound could include:
-
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 151.
-
Loss of the methoxy group (-OCH₃): Leading to a fragment at m/z 179.
-
Cleavage of the Cα-C(aryl) bond: This could generate a fragment corresponding to the nitrophenyl group.
-
Fragmentation of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or other fragments.
-
Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, including the amine, ester, and nitro groups. Mass spectrometry provides the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure. This integrated spectroscopic approach ensures the unambiguous identification and structural verification of the target molecule, which is a critical step in any chemical research or drug development pipeline.
References
- 1. emerypharma.com [emerypharma.com]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 9. eng.uc.edu [eng.uc.edu]
- 10. osti.gov [osti.gov]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Solubility of Methyl 2-amino-2-(4-nitrophenyl)acetate in Organic Solvents: Theoretical Principles and Experimental Determination
Abstract: Methyl 2-amino-2-(4-nitrophenyl)acetate is a multifaceted organic compound featuring polar functional groups—a primary amine, a nitro group, and an ester—appended to a central phenyl ring. This structure imparts complex solubility characteristics that are critical for its application in pharmaceutical synthesis, materials science, and chemical research. This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. We delve into the physicochemical principles governing its solubility, introduce theoretical predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, self-validating experimental protocol for accurate solubility measurement using the gold-standard equilibrium shake-flask method. The objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively manage and utilize this compound in a laboratory setting.
Physicochemical Profile and Solubility Predictions
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a unique combination of functional groups that govern its interactions with different solvents.
-
Aromatic Ring (4-nitrophenyl group): The central phenyl ring is non-polar and contributes to van der Waals interactions.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions.
-
Amino Group (-NH₂): The primary amine is a polar group that can act as a hydrogen bond donor and acceptor. Its basic nature means it can be protonated in acidic media, drastically altering its polarity and solubility.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.
The general principle of "like dissolves like" provides a preliminary framework for predicting solubility.[1][2] Given its molecular structure, this compound is expected to exhibit:
-
Low solubility in non-polar solvents (e.g., hexane, cyclohexane) which cannot effectively solvate the polar functional groups.
-
Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, Dimethyl Sulfoxide (DMSO)) that can engage in dipole-dipole interactions.
-
Variable solubility in polar protic solvents (e.g., methanol, ethanol, water). These solvents can engage in hydrogen bonding, but the overall solubility will depend on the balance between solvating the polar groups and disrupting the crystal lattice energy of the solid compound.[3]
Theoretical Framework: Hansen Solubility Parameters (HSP)
For a more quantitative prediction beyond simple heuristics, Hansen Solubility Parameters (HSP) offer a powerful tool.[4] HSP deconstructs the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for predicting miscibility and solubility.[5][6]
The three parameters are:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle is that substances with similar HSP coordinates are likely to be soluble in one another.[7] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software. A researcher can then select solvents with the closest HSP values to maximize the likelihood of dissolution. This approach is invaluable for rationally selecting solvents for crystallization, chromatography, or formulation, and for replacing undesirable solvents with more suitable blends.[5]
Experimental Determination of Thermodynamic Solubility
Theoretical predictions must be validated by empirical data. The most reliable method for determining the true (thermodynamic) solubility of a compound is the equilibrium shake-flask method .[8][9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute at a defined temperature.
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed.
-
Causality Note: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the system reaches equilibrium more efficiently. Temperature control is critical as solubility is highly temperature-dependent.[3][10]
-
-
Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not change between subsequent time points. For many organic compounds, 24 to 48 hours is sufficient.[11]
-
Sample Collection and Preparation: Once equilibrium is established, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial.
-
Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a significant overestimation of the solubility. The filter material should be chemically compatible with the solvent.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Dilute the filtered sample with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using HPLC-UV or UV-Vis spectrophotometry. The nitroaromatic chromophore makes UV-based detection highly suitable.
-
Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Data Summary and Interpretation
The data obtained from the experimental protocol should be compiled into a clear, structured format for easy comparison and analysis.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) |
| Hexane | Non-polar | 1.88 | To be determined |
| Toluene | Non-polar | 2.38 | To be determined |
| Dichloromethane | Polar Aprotic | 9.08 | To be determined |
| Ethyl Acetate | Polar Aprotic | 6.02 | To be determined |
| Acetone | Polar Aprotic | 20.7 | To be determined |
| Acetonitrile | Polar Aprotic | 37.5 | To be determined |
| Isopropanol | Polar Protic | 19.9 | To be determined |
| Ethanol | Polar Protic | 24.5 | To be determined |
| Methanol | Polar Protic | 32.7 | To be determined |
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | To be determined |
Interpretation: By populating this table, researchers can establish clear structure-solubility relationships. For example, a high solubility in DMSO and acetonitrile coupled with low solubility in hexane would confirm the dominant role of the compound's polar functionalities. Comparing solubility in ethyl acetate versus ethanol could reveal the specific importance of hydrogen bonding interactions for this solute.
Conclusion
Understanding the solubility of this compound is essential for its effective use in research and development. This guide has established a comprehensive approach that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecule's physicochemical properties to form a hypothesis, and then applying the robust shake-flask method to generate empirical data, scientists can confidently select appropriate solvent systems for any application, from chemical synthesis to formulation. This integrated strategy minimizes trial-and-error, conserves valuable material, and accelerates the pace of scientific discovery.
References
- 1. chem.ws [chem.ws]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. paint.org [paint.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. enamine.net [enamine.net]
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-amino-2-(4-nitrophenyl)acetate
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for methyl 2-amino-2-(4-nitrophenyl)acetate. Drawing upon fundamental chemical principles and data from analogous structures, this document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: Understanding the Molecule
This compound is a multifaceted organic compound featuring a methyl ester, an α-amino group, and a para-substituted nitrophenyl ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The presence of the ester linkage makes it susceptible to hydrolysis, while the nitroaromatic system introduces the potential for photolytic and reductive degradation. The α-amino group can influence the rate of hydrolysis and may also be a site for oxidative degradation. A thorough understanding of these structural elements is paramount for ensuring the integrity of the compound during storage and handling.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. The primary degradation pathways are anticipated to be hydrolysis of the ester and degradation of the nitroaromatic ring.
Hydrolytic Stability
The ester functional group is the most probable site of degradation under aqueous conditions. Hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester undergoes saponification, an irreversible process initiated by the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt.
The α-amino group can influence the rate of hydrolysis. While the free amino group can act as a general base to catalyze hydrolysis, under acidic conditions it will be protonated, which may affect the overall reaction rate.
Photostability
Nitroaromatic compounds are known to be sensitive to light.[1] Exposure to ultraviolet (UV) radiation can lead to the formation of excited states, which can then undergo various reactions, including reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. Photodegradation can also lead to the formation of phenolic compounds or ring-opening products.
Thermal Stability
Oxidative Stability
The α-amino group and the aromatic ring are potential sites for oxidation. Strong oxidizing agents could lead to the formation of various degradation products, including the corresponding α-keto ester or ring-hydroxylated species. The Strecker degradation of α-amino acids, which can be initiated by oxidative conditions, leads to the formation of aldehydes and ketones.[3]
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary anticipated degradation routes for this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on the properties of analogous compounds.[4]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Lower temperatures will significantly slow down the rate of potential hydrolytic and thermal degradation reactions. For short-term storage, refrigeration at 4°C may be sufficient. For long-term storage, freezing at -20°C is advisable. |
| Light | Protect from light | The nitroaromatic moiety is susceptible to photodegradation. Storage in an amber vial or in a light-proof container is essential. |
| Moisture | Store in a dry environment | The ester functionality is prone to hydrolysis. The compound should be stored in a tightly sealed container with a desiccant to minimize exposure to atmospheric moisture. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For highly sensitive applications or very long-term storage, storing under an inert atmosphere can prevent oxidative degradation. |
Handling Precautions:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
Stability Testing and Purity Assessment
A robust stability testing program is crucial to determine the shelf-life and re-test period of this compound. This involves subjecting the compound to a range of stress conditions and monitoring for the formation of degradation products.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[1][5] These studies are essential for developing a stability-indicating analytical method.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solid sample of the compound to UV light (e.g., 254 nm) for 24 hours. Dissolve the sample in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.
Forced Degradation Workflow
The following diagram outlines the workflow for conducting forced degradation studies.
References
Harnessing the Potential of Methyl 2-amino-2-(4-nitrophenyl)acetate: A Strategic Guide for Medicinal Chemistry Applications
Executive Summary
Methyl 2-amino-2-(4-nitrophenyl)acetate represents a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This guide elucidates the strategic potential of this molecule, not as a final drug candidate, but as a versatile scaffold and building block for generating novel therapeutic agents. Its structure, featuring a chiral α-amino acid core, a reactive nitroaromatic ring, and a modifiable ester group, offers multiple avenues for chemical elaboration. We will explore its potential in three key areas: as a progenitor for hypoxia-activated prodrugs in oncology, as a foundational scaffold for novel antibacterial agents, and as a versatile intermediate for constructing libraries of bioactive compounds. This document provides the scientific rationale, detailed synthetic strategies, and robust experimental protocols to unlock the therapeutic promise of this unique chemical entity.
Core Molecular Analysis: Properties and Strategic Importance
This compound is a non-natural α-amino acid derivative. Its utility in drug discovery stems from the unique combination of its three primary functional components: the amino acid backbone, the methyl ester, and the para-substituted nitrophenyl ring.
Physicochemical and Structural Properties
The molecule's core attributes make it an attractive starting point for chemical synthesis. The presence of both an acidic (following hydrolysis of the ester) and a basic (amino) group, along with an aromatic ring, provides a balanced profile that can be fine-tuned.
| Property | Value (Predicted/Known) | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₀N₂O₄ | Provides a low starting molecular weight, allowing for significant additions without violating Lipinski's Rule of Five. |
| Molecular Weight | 210.19 g/mol [1] | Ideal for a fragment or building block approach. |
| Chirality | Exists as R and S enantiomers | Enantiomeric purity is critical for selective target engagement and reducing off-target effects. |
| p-Nitro Group | Strong electron-withdrawing | Influences the reactivity of the ring and the pKa of the amine. It is also a key handle for prodrug strategies. |
| α-Amino Group | Nucleophilic and basic | Primary site for derivatization via acylation, sulfonylation, etc., to build out molecular complexity. |
| Methyl Ester | Lipophilic protecting group | Enhances membrane permeability. Can be readily hydrolyzed to a carboxylic acid for further modification or to reveal a pharmacophore. |
The Strategic Value of Constituent Moieties
-
The α-Amino Acid Scaffold: This motif is fundamental to biology, making it an excellent starting point for designing molecules that can interact with biological systems. Amino acids are key building blocks for synthesizing protease inhibitors and peptidomimetics.[2]
-
The 4-Nitrophenyl Group: This is arguably the most intriguing feature. While nitroaromatic compounds can carry toxicity concerns, they also offer unique therapeutic opportunities. The strong electron-withdrawing nature can be crucial for specific binding interactions. More importantly, the nitro group is a well-known substrate for nitroreductase enzymes, which are highly expressed in hypoxic environments, such as solid tumors. This opens the door to hypoxia-activated prodrugs.
-
The Methyl Ester: This group serves as a protected form of a carboxylic acid. In a drug discovery context, it can improve a compound's pharmacokinetic profile by masking a polar carboxylate. In the lab, it provides a robust protecting group that can be selectively removed to allow for further chemical modifications, such as amide bond formation.
Synthesis and Derivatization: A Platform for Chemical Diversity
The utility of this compound lies in its potential for controlled, site-selective modification. A robust synthetic plan is the first step in any discovery campaign.
Asymmetric Synthesis of the Core Scaffold
Access to enantiomerically pure starting material is non-negotiable for modern drug discovery. While a racemic version can be synthesized, an asymmetric approach or an efficient chiral resolution is paramount. The diagram below outlines a common strategy.
Caption: Workflow for Asymmetric Synthesis.
Key Derivatization Pathways
The true power of this scaffold is unlocked through derivatization at its three key handles. The following diagram illustrates the primary avenues for creating a diverse chemical library.
Caption: Key Derivatization Pathways from the Core Scaffold.
Potential Therapeutic Applications: A Roadmap for Discovery
Application 1: Hypoxia-Activated Anticancer Prodrugs
Scientific Rationale: Solid tumors often contain regions of low oxygen (hypoxia). These hypoxic zones are resistant to traditional therapies. However, they overexpress nitroreductase enzymes. The 4-nitro group of our scaffold can be selectively reduced by these enzymes into cytotoxic species (e.g., hydroxylamine and nitroso radicals), which can induce localized cell death, minimizing damage to healthy, oxygenated tissues.
Experimental Validation Workflow:
Caption: Workflow for Validating Hypoxia-Activated Prodrugs.
Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., HT-29, HCT116) in standard culture medium.
-
Plating: Seed cells into two identical 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to both plates.
-
Incubation:
-
Place one plate in a standard incubator (normoxia: 21% O₂, 5% CO₂).
-
Place the second plate in a hypoxic chamber (hypoxia: 1% O₂, 5% CO₂, balance N₂) for 48-72 hours.
-
-
Viability Assessment: After incubation, assess cell viability in both plates using a standard method like the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. The Hypoxic Index (HI) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HI value (>5) indicates promising hypoxia-selective activity.
Application 2: Scaffolds for Novel Antibacterial Agents
Scientific Rationale: The core structure contains features that can be elaborated to mimic bacterial metabolites or bind to essential bacterial enzymes. The amino acid portion can target pathways involved in cell wall synthesis or protein translation. The aromatic ring provides a scaffold for positioning functional groups to interact with bacterial enzyme active sites. By reducing the nitro group to an amine, a key pharmacophore present in sulfonamide drugs can be introduced and further derivatized.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Preliminary Safety and ADMET Considerations
While promising, the nitroaromatic motif necessitates a proactive approach to safety assessment.
-
Genotoxicity: Nitroaromatics can be metabolized to species that may cause DNA damage. An early-stage Ames test is crucial to assess the mutagenic potential of any lead compounds.
-
Metabolic Stability: The ester and the nitro group are potential sites of metabolic activity. Assays using liver microsomes can provide early insights into the metabolic fate and stability of the compounds.
-
In Silico Modeling: Computational tools should be used from the outset to predict properties like solubility, permeability, and potential for off-target effects (e.g., hERG inhibition).
| Parameter (In Silico) | Predicted Outcome | Implication |
| LogP | Moderate | Good starting point for balancing solubility and permeability. |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation for any lead candidates. |
| Ames Mutagenicity | Potential Risk | A key experimental hurdle that must be cleared. |
| CYP450 Inhibition | Varies with N-substituent | Potential for drug-drug interactions; needs to be evaluated. |
Conclusion and Future Outlook
This compound is not merely a single molecule but a launchpad for innovation in medicinal chemistry. Its true value is realized when viewed as a versatile building block. The strategies outlined in this guide—focusing on hypoxia-activated prodrugs and novel antibacterial scaffolds—represent logical, evidence-based starting points for a drug discovery program. The key to success will be a multi-parameter optimization approach that balances potency with safety, leveraging the unique chemical handles of the scaffold to build highly targeted and effective therapeutic agents. The path forward involves synthesizing small, focused libraries based on the derivatization pathways described and validating them through the proposed biological assays.
References
A Senior Application Scientist's Guide to Methyl 2-amino-2-(4-nitrophenyl)acetate: A Cornerstone Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Pre-functionalized Chiral Core
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the efficiency of a synthetic route is paramount. The strategic value of a starting material is measured not just by its own complexity, but by the functionality it carries forward into subsequent transformations. Methyl 2-amino-2-(4-nitrophenyl)acetate stands out as a preeminent example of such a strategic chiral building block. Its structure is deceptively simple, yet it houses a constellation of functionalities: a stereogenic center, a nucleophilic amine, a modifiable ester, and a versatile nitroaromatic ring. This guide provides an in-depth exploration of this molecule, moving beyond simple protocols to elucidate the underlying principles that make it a powerful tool in the synthesis of complex, enantiomerically pure molecules.
Core Molecular Profile and Physicochemical Characteristics
This compound, a derivative of the non-natural amino acid 4-nitrophenylglycine, serves as a foundational element for intricate synthetic endeavors. Its utility is rooted in its distinct chemical features, which allow for a wide range of selective modifications.
Table 1: Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 54593-37-8 (racemic) |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Physical Form | Typically a light yellow solid[1] |
| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Nitro Group (-NO₂), Phenyl Ring |
| Chirality | Contains one stereocenter at the α-carbon |
The presence of the 4-nitro group is a key strategic feature. It is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. More importantly, it serves as a masked amino group. The selective reduction of the nitro functionality to a primary amine, often in the presence of other sensitive groups, opens up a vast synthetic space for building molecular complexity, such as in the synthesis of diamine-containing scaffolds.
The Gateway to Enantiopurity: Synthesis and Chiral Resolution
The true value of a chiral building block is realized only when it can be accessed in an enantiomerically pure form. The journey from racemic mixture to single enantiomer for this compound is a classic study in the application of modern resolution techniques.
Synthesis of the Racemate
The racemic form of this compound is typically prepared through established amino acid synthesis methodologies. A common approach involves the Strecker synthesis or related pathways starting from 4-nitrobenzaldehyde. Subsequent esterification yields the target racemic methyl ester.
Strategies for Chiral Resolution
Achieving high enantiomeric excess (ee) is critical. Several robust methods are employed, with enzymatic resolution being the most prominent due to its high selectivity, mild reaction conditions, and environmental compatibility.
This is the most field-proven and scalable method for resolving this class of compounds. The principle relies on an enzyme, typically a lipase or acylase, that can stereoselectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For this compound, the enzyme selectively acylates the amino group of one enantiomer.
-
Causality of Choice: Lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are exceptionally effective. Their active sites can exquisitely differentiate between the two enantiomers, leading to high enantioselectivity (E-value). The choice of acyl donor and solvent is crucial to optimize both reaction rate and selectivity. Non-polar organic solvents are often preferred to minimize competing hydrolysis of the ester.
While EKR is effective, its maximum theoretical yield for the desired enantiomer is 50%. Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[2] This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished, theoretically allowing for a 100% conversion to the desired acylated product.
-
Mechanism of Action: A racemization catalyst, often a base or an aldehyde like pyridoxal, is added to the EKR system.[2] As the enzyme consumes one enantiomer, the remaining enantiomer is racemized, re-entering the reaction cycle. This synergy between enzymatic selectivity and chemical racemization represents a highly efficient approach to asymmetric synthesis.
Caption: Conceptual workflow comparing EKR (max 50% yield of unreacted enantiomer) and DKR (approaching 100% yield of product).
For analytical-scale separation to determine enantiomeric excess, or for small-scale preparative work, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is indispensable. Polysaccharide-based columns, such as Chiralpak® or Chiralcel®, are highly effective at resolving the enantiomers of amino acid derivatives.[3][4]
Applications in High-Value Synthesis
The enantiomerically pure forms of this compound are versatile precursors for a range of high-value molecules, particularly in the pharmaceutical industry.[5]
Synthesis of Unnatural Amino Acids and Peptide Scaffolds
The primary amine and ester groups serve as handles for peptide coupling and further functionalization. The 4-nitrophenyl moiety can be carried through several synthetic steps before its strategic reduction to an aniline derivative, which can then be used to introduce new pharmacophores or build complex heterocyclic systems.
Precursor to Key Pharmaceutical Intermediates
This building block is instrumental in constructing the core of various therapeutic agents. Its rigid phenylglycine backbone is a common feature in protease inhibitors, anti-diabetic drugs, and other bioactive compounds. The ability to control the stereochemistry at the α-carbon is crucial for ensuring the desired biological activity and minimizing off-target effects.
Caption: A generalized synthetic pathway illustrating the sequential modification of the building block's functional groups.
Field-Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed steps for execution and analysis.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Methyl 2-amino-2-(4-nitrophenyl)acetate
This protocol details a typical EKR using an immobilized lipase to produce (R)-methyl 2-amino-2-(4-nitrophenyl)acetate and (S)-N-acetyl-methyl 2-amino-2-(4-nitrophenyl)acetate.
Materials:
-
(±)-Methyl 2-amino-2-(4-nitrophenyl)acetate (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Ethyl acetate (anhydrous) as acyl donor and solvent
-
Tert-butyl methyl ether (TBME)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Chiral HPLC setup for analysis
Procedure:
-
To a stirred solution of racemic this compound (e.g., 10 g, 47.6 mmol) in anhydrous ethyl acetate (250 mL), add Novozym 435 (e.g., 1 g, 10% w/w).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of the unreacted enantiomer.
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (R)-ester and the acylated (S)-amide.
-
Separation: Dissolve the crude mixture in TBME (150 mL) and extract with 1 M HCl (3 x 50 mL).
-
Acidic Aqueous Layer: Contains the protonated (R)-ester. Cool this layer in an ice bath and basify to pH 8-9 with saturated NaHCO₃. Extract with TBME (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the (R)-ester.
-
Organic Layer: Contains the neutral (S)-N-acetyl product. Wash this layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the (S)-N-acetyl product.
-
-
Validation: Determine the chemical purity by ¹H NMR and the enantiomeric excess of the recovered (R)-ester using chiral HPLC. An ee >98% is commonly achievable.
Protocol 2: Reduction of the Nitro Group
This protocol describes the conversion of enantiopure (R)-methyl 2-amino-2-(4-nitrophenyl)acetate to (R)-methyl 2-amino-2-(4-aminophenyl)acetate, a valuable diamine precursor.
Materials:
-
(R)-Methyl 2-amino-2-(4-nitrophenyl)acetate (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve (R)-methyl 2-amino-2-(4-nitrophenyl)acetate (e.g., 5 g, 23.8 mmol) in methanol (100 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (e.g., ~1.2 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield (R)-methyl 2-amino-2-(4-aminophenyl)acetate. The product is often used directly in the next step but can be purified by chromatography if necessary.
-
Validation: Confirm the structure by ¹H NMR (disappearance of nitro-aromatic signals, appearance of new aromatic signals, and a broad -NH₂ signal) and mass spectrometry (M-30).
Concluding Remarks: A Versatile and Indispensable Tool
This compound is more than a mere chemical reagent; it is a strategic asset in the synthesis of enantiomerically pure compounds. Its value is derived from the convergence of a stable stereocenter with three distinct and orthogonally addressable functional groups. The robust and scalable methods for its chiral resolution, particularly through enzymatic processes, ensure its accessibility in high enantiopurity. For the medicinal chemist and the process developer, this building block offers a reliable and efficient entry point into complex molecular architectures, shortening synthetic routes and enabling the exploration of novel chemical space. Its continued application in both academic and industrial settings underscores its status as a truly indispensable chiral building block.
References
An In-depth Technical Guide to Methyl 2-amino-2-(4-nitrophenyl)acetate: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-(4-nitrophenyl)acetate, a non-natural α-amino acid ester, holds a significant position in the landscape of synthetic organic chemistry and drug discovery. Its unique structure, featuring a chiral center and an electron-withdrawing nitro group on the aromatic ring, makes it a valuable building block for a diverse array of complex molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for this important intermediate. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed experimental protocols, and explore the compound's applications, providing field-proven insights for researchers in the field.
Introduction: The Emergence of a Versatile Synthetic Building Block
The journey of this compound is intrinsically linked to the broader history of non-natural amino acid synthesis. The development of methods to create amino acids not found in nature opened new avenues for peptide and medicinal chemistry, allowing for the introduction of novel functionalities and the enhancement of pharmacological properties. The parent amino acid, 4-nitrophenylglycine, serves as the direct precursor to the target molecule. While the exact first synthesis of this compound is not prominently documented in readily available literature, its history is rooted in the classical methods of amino acid synthesis and esterification developed in the mid-20th century.
The presence of the 4-nitro group is particularly noteworthy. This strong electron-withdrawing group significantly influences the reactivity of the aromatic ring and the acidity of the α-proton, making the molecule amenable to a variety of chemical transformations. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization, a strategy often employed in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The compound is typically handled as its hydrochloride salt, which exists as a light yellow solid, enhancing its stability and shelf-life.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀N₂O₄ | N/A |
| Molecular Weight | 210.19 g/mol | N/A |
| Appearance | Light yellow solid (hydrochloride salt) | [1] |
| CAS Number | 360779-31-3 (hydrochloride salt) | [1] |
Historical and Modern Synthetic Strategies
The synthesis of this compound can be logically dissected into two primary stages: the synthesis of the 4-nitrophenylglycine backbone and its subsequent esterification.
Synthesis of 4-Nitrophenylglycine
Historically, the synthesis of α-amino acids has been a central theme in organic chemistry. Several classical methods can be adapted for the preparation of 4-nitrophenylglycine.
The Strecker synthesis, one of the oldest and most versatile methods for α-amino acid synthesis, provides a direct route to 4-nitrophenylglycine. The reaction proceeds through the condensation of 4-nitrobenzaldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.
Caption: Fig. 1: Strecker Synthesis of 4-Nitrophenylglycine.
The causality behind this experimental choice lies in the ready availability of the starting materials and the robustness of the reaction. The electron-withdrawing nitro group on the benzaldehyde enhances its electrophilicity, facilitating the initial imine formation.
An alternative approach is the Bucherer-Bergs reaction, which utilizes a hydantoin intermediate. This method involves the reaction of 4-nitrobenzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin, which is subsequently hydrolyzed to yield the desired amino acid.
Esterification of 4-Nitrophenylglycine
Once 4-nitrophenylglycine is obtained, the final step is the esterification of the carboxylic acid to form the methyl ester.
The most direct and historically significant method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the amino acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.
Caption: Fig. 2: Fischer-Speier Esterification.
The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol. The product is conveniently isolated as the hydrochloride salt, which precipitates from the reaction mixture.
While Fischer-Speier esterification remains a viable method, modern organic synthesis offers milder and more efficient alternatives. Reagents such as thionyl chloride (SOCl₂) in methanol or trimethylsilyl chloride (TMSCl) in methanol can also be employed to achieve high yields of the methyl ester hydrochloride under less harsh conditions.
Detailed Experimental Protocols
The following protocols are provided as examples and should be adapted and optimized based on laboratory conditions and safety considerations.
Synthesis of 4-Nitrophenylglycine (via Strecker Synthesis)
Step 1: α-Amino-4-nitrophenylacetonitrile Synthesis
-
In a well-ventilated fume hood, dissolve 4-nitrobenzaldehyde (1.0 eq) in methanol.
-
To this solution, add a solution of sodium cyanide (1.1 eq) in water, followed by the addition of ammonium chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-amino-4-nitrophenylacetonitrile.
Step 2: Hydrolysis to 4-Nitrophenylglycine
-
To the crude α-amino-4-nitrophenylacetonitrile, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield 4-nitrophenylglycine.
Synthesis of this compound Hydrochloride (via Fischer Esterification)
-
Suspend 4-nitrophenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring, or alternatively, add acetyl chloride (2.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to allow the product to crystallize.
-
Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a variety of target molecules.
-
Peptide Synthesis: As a non-natural amino acid, it can be incorporated into peptide chains to introduce unique structural features and modulate biological activity. The nitro group can serve as a handle for further modifications or as a photolabile protecting group.
-
Pharmaceutical Scaffolds: The core structure of this compound is found in various pharmacologically active compounds. The amino and ester functionalities provide points for derivatization to create libraries of compounds for drug screening.
-
Asymmetric Synthesis: The chiral center of this molecule makes it a valuable starting material for the synthesis of enantiomerically pure compounds.
Conclusion
This compound, born from the classical methodologies of organic chemistry, continues to be a relevant and valuable tool for the modern synthetic chemist. Its straightforward synthesis, coupled with its versatile chemical handles, ensures its continued application in the pursuit of novel pharmaceuticals and complex organic molecules. This guide has provided a comprehensive overview of its history, synthesis, and applications, aiming to equip researchers with the knowledge to effectively utilize this important building block in their scientific endeavors.
References
Methodological & Application
"Methyl 2-amino-2-(4-nitrophenyl)acetate reaction mechanism in acylation"
Application Note & Protocol
Topic: Acylation of Methyl 2-Amino-2-(4-nitrophenyl)acetate: A Mechanistic and Practical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Acyl Amino Acid Esters
N-acyl amino acids (NAAAs) are a crucial class of molecules with diverse biological activities and significant applications as surfactants and intermediates in pharmaceutical synthesis.[1][2][3][4][5] The acylation of amino acid esters is a fundamental transformation for creating an amide bond, a cornerstone of peptide chemistry and drug development.[6][7] This guide focuses on the acylation of a specific, electronically modified substrate: this compound. Understanding the reaction mechanism for this substrate is particularly instructive, as the presence of the electron-withdrawing 4-nitrophenyl group presents unique electronic considerations that influence reactivity.
This document provides a detailed exploration of the reaction mechanism, field-proven protocols for synthesis, and practical insights for researchers working on amide bond formation with electronically deactivated substrates.
The Reaction Mechanism: A Deep Dive into Nucleophilic Acyl Substitution
The acylation of this compound with an acyl chloride is a classic example of a nucleophilic acyl substitution reaction.[8] The overall transformation involves the replacement of the chloride on the acyl chloride with the amino group of the amino acid ester.
Analysis of Reactants
-
The Nucleophile: this compound The reacting center is the primary amine (-NH₂). The ability of this amine to donate its lone pair of electrons to an electrophile defines its nucleophilicity.[9] However, the amine's reactivity is significantly modulated by the rest of the molecule. The potent electron-withdrawing nature of the para-nitro group (-NO₂) on the phenyl ring decreases the electron density on the nitrogen atom through inductive effects.[9][10][11][12] This reduction in electron density makes the amine less basic and, consequently, a weaker nucleophile compared to simple alkylamines or even glycine methyl ester.[10][12] This is a critical consideration for selecting appropriate reaction conditions.
-
The Electrophile: Acylating Agents Acyl chlorides (R-COCl) and acid anhydrides ((RCO)₂O) are common acylating agents due to their high reactivity.[13] The carbon atom of the carbonyl group is highly electrophilic because it is bonded to two electronegative atoms (oxygen and chlorine/oxygen). This makes it a prime target for nucleophilic attack.[13] For a less nucleophilic amine, a highly reactive acylating agent like an acyl chloride is often preferred to ensure the reaction proceeds efficiently.[6]
-
The Catalyst/Promoter: The Role of the Base A base is crucial for successful acylation for two primary reasons:
-
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[14] In the absence of a base, this acid would protonate the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.[14][15]
-
Maintaining Nucleophilicity: By neutralizing the generated acid, the base ensures that the amine remains in its free, unprotonated state, thus preserving its nucleophilicity to attack the acyl chloride.[15]
Commonly used bases include aqueous sodium hydroxide (in Schotten-Baumann conditions) or organic bases like pyridine and triethylamine in aprotic solvents.[16]
-
Step-by-Step Mechanism
The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism.[17]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino ester attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a new nitrogen-carbon bond.[8][17] Simultaneously, the pi electrons of the carbonyl double bond move to the oxygen atom, creating a negatively charged oxygen. This results in a transient, unstable tetrahedral intermediate.[16][18][19]
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is short-lived. The negative charge on the oxygen atom reforms the carbonyl double bond.[18][19]
-
Elimination of the Leaving Group: As the carbonyl group reforms, the chloride ion, being a good leaving group, is expelled.[18][19]
-
Deprotonation: The resulting product has a positively charged nitrogen atom. The base present in the reaction mixture removes a proton from the nitrogen to yield the final, neutral N-acyl amino acid ester product.[16]
The mechanism is visualized in the diagram below.
Caption: Figure 1: Mechanism of Acylation.
Experimental Protocol: Acylation via Schotten-Baumann Conditions
The Schotten-Baumann reaction is a robust and widely used method for acylating amines.[20][21] It typically employs a biphasic system of an organic solvent and an aqueous base, which efficiently neutralizes the HCl byproduct while keeping the organic reactants and products in the organic phase.[21] This minimizes side reactions like the hydrolysis of the acyl chloride.[20]
Materials and Equipment
-
Reagents:
-
This compound hydrochloride
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers, graduated cylinders
-
Rotary evaporator
-
pH paper or pH meter
-
Ice bath
-
Step-by-Step Procedure
-
Reactant Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a mixture of dichloromethane (approx. 10 mL per gram of substrate) and deionized water (equal volume to DCM).
-
Scientist's Note: The hydrochloride salt is often more stable and easier to handle. The initial addition of water and subsequent base will generate the free amine in situ.
-
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes to cool it to 0-5 °C.
-
Scientist's Note: Cooling is essential to control the exothermic reaction and to minimize the rate of hydrolysis of the highly reactive acyl chloride by the aqueous base.[20]
-
-
Reagent Addition: Simultaneously, add the acyl chloride (1.1 eq) dissolved in a small amount of DCM and a 2M NaOH solution (2.5 eq) dropwise from separate dropping funnels over 30-45 minutes. Maintain vigorous stirring.
-
Scientist's Note: The key is to keep the amine nucleophilic. The base neutralizes the starting hydrochloride salt and the HCl produced during the reaction.[14] Slow, simultaneous addition prevents a high local concentration of either reagent, which could lead to side reactions. Monitor the pH of the aqueous layer, maintaining it between 10-12.[20]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.
-
Workup - Extraction: Extract the aqueous layer with a fresh portion of DCM (approx. 1/3 of the initial volume). Combine this with the first organic layer.
-
Workup - Washing: Wash the combined organic layers sequentially with:
-
1M HCl (to remove any unreacted base or amine)
-
Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and residual acid)
-
Brine (to remove bulk water)
-
Scientist's Note: Each wash removes specific impurities and prepares the product for drying and isolation.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-acyl product.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Caption: Figure 2: Schotten-Baumann Experimental Workflow.
Data Summary: Reaction Parameters
The choice of reagents can be adapted for different desired acyl groups. The following table provides a summary for researchers to compare and select conditions.
| Acylating Agent | Base System | Solvent | Typical Reaction Time | Expected Yield | Notes |
| Acetyl Chloride | 2M NaOH (aq) | Dichloromethane | 1-2 hours | Good to Excellent | Highly exothermic, requires careful cooling. |
| Benzoyl Chloride | 2M NaOH (aq) | Dichloromethane | 2-3 hours | Excellent | Less reactive than acetyl chloride, but very effective. |
| Acetic Anhydride | Triethylamine | Dichloromethane | 3-5 hours | Good | Less reactive than acyl chlorides; requires an organic base. |
| Propionyl Chloride | Pyridine | Tetrahydrofuran | 2-4 hours | Good to Excellent | Pyridine acts as both a base and a nucleophilic catalyst.[22] |
References
- 1. researchgate.net [researchgate.net]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. fiveable.me [fiveable.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
- 15. brainly.com [brainly.com]
- 16. jk-sci.com [jk-sci.com]
- 17. savemyexams.com [savemyexams.com]
- 18. youtube.com [youtube.com]
- 19. Khan Academy [khanacademy.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 22. sites.lsa.umich.edu [sites.lsa.umich.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of Methyl 2-amino-2-(4-nitrophenyl)acetate Enantiomers
Abstract
This application note presents a detailed protocol and scientific rationale for the enantioselective separation of Methyl 2-amino-2-(4-nitrophenyl)acetate using High-Performance Liquid Chromatography (HPLC). Chiral amino acid derivatives are critical building blocks in pharmaceutical synthesis, and the ability to resolve their enantiomers is paramount for ensuring the safety and efficacy of drug candidates.[1] This guide provides a robust starting method employing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, designed for researchers, scientists, and professionals in drug development. The methodology is built upon established principles of chiral chromatography to ensure reliability and reproducibility.
Introduction: The Significance of Chiral Purity
Chirality plays a pivotal role in pharmacology, as enantiomers of a drug molecule often exhibit different physiological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] this compound is a chiral α-amino acid ester derivative, a class of compounds frequently used as intermediates in the synthesis of complex pharmaceutical molecules.[1] Therefore, a reliable and efficient analytical method to separate and quantify its enantiomers is essential for quality control, process optimization, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving enantiomers.[3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for separating a wide variety of racemic compounds, accounting for over 80% of all enantiomeric separations.[4][5][6] This protocol leverages the proven capabilities of an amylose-based CSP to achieve baseline resolution of the target enantiomers.
Experimental Protocol
This section details the materials, instrumentation, and step-by-step procedures for the chiral separation.
Materials and Instrumentation
-
Analyte: Racemic this compound
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions
The following table summarizes the optimized starting conditions for the chiral separation. Optimization may be required based on system-to-system variability.
| Parameter | Recommended Condition |
| HPLC Column | Daicel CHIRALPAK® AD-H, 5 µm, 4.6 x 150 mm [7] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (n-Hexane/IPA, 80:20) |
Step-by-Step Protocol
A. Mobile Phase Preparation:
-
Measure 800 mL of HPLC-grade n-Hexane into a 1 L solvent reservoir.
-
Carefully add 200 mL of HPLC-grade Isopropanol to the reservoir.
-
Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum degassing.
B. Standard Solution Preparation:
-
Accurately weigh 10 mg of racemic this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA, 80:20). This yields a stock solution of 1 mg/mL.
-
Prepare a working solution of 0.1 mg/mL by diluting 1 mL of the stock solution into 9 mL of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
C. HPLC System Operation:
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[9]
-
Set the column oven temperature to 25°C and the UV detector wavelength to 254 nm.
-
Inject 10 µL of the filtered working standard solution onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
Scientific Rationale and Method Development Insights
The selection of each parameter is grounded in established principles of chiral chromatography to maximize the probability of a successful separation.
Choice of Chiral Stationary Phase (CSP)
The CHIRALPAK® AD-H column features amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica gel support.[10] Polysaccharide-based CSPs are known for their exceptional chiral recognition capabilities, which arise from the highly ordered, helical structure of the polymer.[6] This structure creates chiral grooves and cavities where analyte enantiomers can interact differently. The phenylcarbamate derivatives provide multiple interaction sites, including:
-
π-π stacking: Between the aromatic rings of the CSP and the nitrophenyl group of the analyte.
-
Hydrogen bonding: Involving the amino group of the analyte and the carbamate linkages on the CSP.
-
Dipole-dipole interactions: From the polar nitro and ester groups.
-
Steric hindrance: Where one enantiomer fits more favorably into the chiral groove than the other.[6]
Mobile Phase Selection
A normal phase mode, typically employing a mixture of an alkane (n-Hexane) and an alcohol modifier (Isopropanol), is highly effective for polysaccharide CSPs.[5]
-
n-Hexane: As the weak, non-polar primary solvent, it promotes the interaction between the analyte and the polar CSP.
-
Isopropanol (IPA): The alcohol modifier is crucial for elution. It competes with the analyte for polar interaction sites on the CSP. The concentration of IPA directly influences retention time and enantioselectivity. A lower IPA concentration generally leads to longer retention and often better resolution, while a higher concentration speeds up elution but may reduce separation. The 80:20 ratio is a standard starting point for method development.
Impact of Additives
For analytes containing basic (amino) or acidic functional groups, peak shape and resolution can often be dramatically improved by adding a small amount of a basic or acidic modifier to the mobile phase.[8]
-
For the amino group: If peak tailing is observed, adding 0.1% diethylamine (DEA) to the mobile phase can saturate active sites on the silica support and improve peak symmetry.[11]
-
For acidic impurities or analytes: Adding 0.1% trifluoroacetic acid (TFA) can serve a similar purpose for acidic compounds.
Experimental Workflow Diagram
Caption: HPLC workflow for chiral separation.
Mechanism of Chiral Recognition on CHIRALPAK® AD-H
The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral stationary phase. The difference in the stability of these complexes leads to different retention times.
For this compound on an amylose-based CSP, the key interactions are governed by the fit of the enantiomers into the chiral grooves of the polysaccharide. One enantiomer will establish a more stable, multi-point interaction with the CSP, causing it to be retained longer on the column.
Caption: Analyte-CSP interaction diagram.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of a Daicel CHIRALPAK® AD-H column with a normal phase eluent of n-Hexane and Isopropanol offers a high probability of achieving baseline resolution. This method serves as an excellent starting point for researchers, enabling further optimization to meet specific analytical requirements for purity assessment and quality control in pharmaceutical development.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. hplcmart.com [hplcmart.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. asianpubs.org [asianpubs.org]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Daicel CHIRALPAK AD HPLC Analytical Column, 20 um, ID 4.6 mm x L 150 - 19224 [19224] - - It's Free! : UVISON.com [uvison.com]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
Application Note: Pilot Plant Scale-Up Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical manufacturing. The protocol is designed for implementation in a pilot plant setting, emphasizing process safety, robustness, and scalability. We detail a process centered around the Strecker amino acid synthesis, followed by hydrolysis and esterification. This guide includes in-depth discussions on reaction mechanisms, process parameter optimization, detailed step-by-step protocols, critical safety considerations, and analytical quality control methods.
Introduction and Strategic Overview
This compound is a valuable building block, primarily utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center and reactive amino and nitro groups, makes it a versatile synthon. The transition from laboratory-scale synthesis to a pilot plant environment introduces significant challenges, including thermal management, handling of hazardous materials on a larger scale, and ensuring batch-to-batch consistency.
This guide focuses on a robust and well-documented synthetic route: the Strecker synthesis . This classical method for preparing α-amino acids involves a three-component reaction between an aldehyde, ammonia, and cyanide.[1] This pathway was selected for its high convergence, use of readily available starting materials, and extensive documentation in chemical literature, which provides a solid foundation for process optimization and troubleshooting during scale-up.[2]
The overall synthetic workflow is depicted below:
Figure 1: Overall Pilot Plant Workflow
Process Chemistry and Development
The selected synthetic route proceeds in three main chemical transformations. Each step requires careful control of parameters to ensure high yield, purity, and safety upon scale-up.
Step 1: α-Aminonitrile Formation (Strecker Reaction)
The core of the synthesis is the formation of 2-amino-2-(4-nitrophenyl)acetonitrile. This reaction proceeds via the initial formation of an imine from 4-nitrobenzaldehyde and ammonia (generated in situ from ammonium chloride), which is then attacked by a cyanide nucleophile.[1]
Caption: Simplified Strecker Reaction Mechanism
Causality Behind Experimental Choices:
-
pH Control: The reaction is typically performed under mildly alkaline conditions. This is a critical balance: the pH must be high enough to ensure a sufficient concentration of free ammonia and cyanide nucleophile, but not so high as to promote unwanted polymerization of cyanide or hydrolysis of the aldehyde.[3][4]
-
Temperature Management: The condensation and cyanide addition steps are exothermic. In a pilot-scale reactor, the surface-area-to-volume ratio is significantly lower than in lab glassware, making heat dissipation a primary concern. Controlled, slow addition of reagents and efficient reactor cooling are paramount to prevent thermal runaway.
-
Solvent System: An aqueous methanol or ethanol system is often employed. The alcohol helps to solubilize the organic aldehyde, while water is the solvent for the inorganic salts (NH₄Cl and NaCN), creating a homogenous reaction environment conducive to consistent kinetics.
Table 1: Critical Process Parameters for Strecker Reaction
| Parameter | Target Range | Rationale & Scale-Up Considerations |
|---|---|---|
| Temperature | 5 - 15 °C | Mitigates exothermicity and minimizes side reactions. Requires a reactor with efficient cooling jacket and potentially an external chiller. |
| pH | 8.5 - 9.5 | Optimal for imine formation and nucleophilic attack. Monitored in-situ with a calibrated pH probe. |
| Molar Ratio (Aldehyde:NH₄Cl:NaCN) | 1 : 1.2 : 1.1 | A slight excess of the ammonia and cyanide sources drives the reaction to completion. |
| Reagent Addition Time | 2 - 4 hours | Slow, controlled addition is crucial for managing the reaction exotherm in a large volume. |
| Reaction Time | 4 - 6 hours | Monitored by in-process control (IPC) via HPLC to ensure consumption of the starting aldehyde. |
Steps 2 & 3: Hydrolysis and Fischer Esterification
The crude α-aminonitrile is not isolated. The reaction mixture is acidified and heated to hydrolyze the nitrile to a carboxylic acid, forming 2-amino-2-(4-nitrophenyl)acetic acid. Following hydrolysis, the solvent is switched to methanol, and an acid catalyst (like sulfuric acid or anhydrous HCl) is introduced to perform a Fischer esterification, yielding the target methyl ester.
Causality Behind Experimental Choices:
-
Acid Hydrolysis: Concentrated hydrochloric acid is a common choice. This step is also highly exothermic and releases the remaining ammonia as ammonium chloride. The reactor must be made of acid-resistant material (e.g., glass-lined steel).
-
Fischer Esterification: This is an equilibrium-limited reaction. Using methanol as the solvent provides a large excess of one reactant, driving the equilibrium towards the product. The water formed during the reaction must be tolerated or removed to achieve high conversion. Temperature control (reflux) is key to achieving a reasonable reaction rate.
Pilot Plant Synthesis Protocol
Warning: This procedure involves highly toxic materials, including sodium cyanide and its potential to form hydrogen cyanide (HCN) gas. All operations must be conducted in a well-ventilated area, with appropriate engineering controls (e.g., closed-system reactor, dedicated scrubber) and by personnel trained in handling these substances.[5][6] An emergency cyanide exposure kit must be readily available.
Equipment and Materials
-
100 L Glass-Lined Steel Reactor with overhead stirrer, reflux condenser, temperature probe, and addition ports.
-
Heating/Cooling system for the reactor jacket.
-
Caustic Scrubber (e.g., 10% NaOH solution) connected to the reactor vent.
-
Raw Materials: 4-Nitrobenzaldehyde, Ammonium Chloride, Sodium Cyanide, Methanol, Concentrated Hydrochloric Acid, Toluene, Sodium Bicarbonate. (See Table 2 for specifications).
Table 2: Raw Material Specifications
| Material | CAS No. | Grade | Purity Specification |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 555-16-8 | Reagent | ≥99.0% |
| Ammonium Chloride | 12125-02-9 | Reagent | ≥99.5% |
| Sodium Cyanide | 143-33-9 | Reagent | ≥98.0% |
| Methanol | 67-56-1 | Anhydrous | ≥99.8% |
| Hydrochloric Acid | 7647-01-0 | 37% (w/w) | ACS Reagent |
Step-by-Step Procedure
Step A: α-Aminonitrile Formation
-
Charge the 100 L reactor with Methanol (20 L) and Water (20 L).
-
With stirring, add Ammonium Chloride (3.2 kg, 1.2 equiv). Stir until fully dissolved.
-
Cool the reactor contents to 5 °C.
-
In a separate, contained vessel, dissolve Sodium Cyanide (2.6 kg, 1.1 equiv) in Water (10 L). Extreme Caution: Handle NaCN with appropriate PPE in a designated area.
-
Slowly add the 4-Nitrobenzaldehyde (7.55 kg, 1.0 equiv) to the main reactor.
-
Over a period of 2-3 hours, add the sodium cyanide solution via a metering pump, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, stir the mixture at 10-15 °C for 5 hours.
-
IPC Check: Take a sample from the reaction. Quench immediately with a small amount of bleach solution before preparing for HPLC analysis to confirm >98% conversion of 4-nitrobenzaldehyde.
Step B: Hydrolysis 9. Once the reaction is complete, carefully and slowly add concentrated Hydrochloric Acid (15 L) to the reactor over 3-4 hours. The temperature will rise; maintain it below 40 °C using the cooling jacket. Ensure the reactor vent is directed to the caustic scrubber. 10. After the acid addition, heat the reactor to 80-85 °C and hold for 8 hours to complete the hydrolysis.
Step C: Esterification, Work-up, and Isolation 11. Cool the reactor to 25 °C. 12. Configure the reactor for distillation and remove the methanol/water mixture under vacuum until a thick slurry remains. 13. Add fresh Methanol (40 L) to the reactor. Cool to 0 °C. 14. Slowly add concentrated Sulfuric Acid (2 L) while maintaining the temperature below 20 °C. 15. Heat the mixture to reflux (approx. 65 °C) and hold for 12 hours. 16. IPC Check: Monitor ester formation by HPLC. 17. Once complete, cool to 20 °C and distill off the majority of the methanol under vacuum. 18. Add Toluene (30 L) and Water (30 L) to the residue. 19. Slowly add a saturated Sodium Bicarbonate solution to neutralize the mixture to a pH of 7.5-8.0. 20. Separate the organic (toluene) layer. Extract the aqueous layer with Toluene (2 x 15 L). 21. Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate. 22. Concentrate the toluene solution under vacuum to approximately 15 L. 23. Cool the solution slowly to 0-5 °C and hold for 4 hours to crystallize the product. 24. Filter the solid product, wash the cake with cold heptane (5 L), and dry under vacuum at 45 °C to a constant weight.
Analytical Quality Control
The final product must be analyzed to ensure it meets the required specifications for use in subsequent manufacturing steps.
Table 3: Final Product Specification Sheet
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | Light yellow to yellow crystalline solid |
| Identity | ¹H NMR, MS | Conforms to structure |
| Purity | HPLC (254 nm) | ≥98.5% Area |
| Melting Point | DSC | 110 - 115 °C |
| Residual Solvents | GC-HS | Toluene < 890 ppm, Methanol < 3000 ppm |
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 50:50 Acetonitrile:Water with 0.1% H₂SO₄[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Safety, Health, and Environmental (SHE)
-
Cyanide Handling: The primary hazard is the handling of solid sodium cyanide and the potential generation of highly toxic HCN gas upon acidification.[8] All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a face shield.[5] Operations involving cyanide should be performed in closed systems or under negative pressure ventilation. A caustic scrubber is mandatory to neutralize any HCN gas vented from the reactor.
-
Exothermic Reactions: The Strecker reaction, acid hydrolysis, and neutralization are all significantly exothermic. A reliable and responsive reactor cooling system is essential. The process protocol is designed with slow addition rates to allow for proper heat management.
-
Waste Disposal: Aqueous waste streams, particularly from the initial steps, will contain residual cyanide. This waste must be treated before disposal, typically by oxidation with sodium hypochlorite (bleach) or hydrogen peroxide under controlled alkaline conditions to convert cyanide to the much less toxic cyanate. All waste disposal must comply with local environmental regulations.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. technopharmchem.com [technopharmchem.com]
- 7. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
The Strategic Application of Methyl 2-amino-2-(4-nitrophenyl)acetate as a Precursor in the Synthesis of Active Pharmaceutical Ingredients
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of pharmaceutical development, the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. The selection of starting materials and intermediates plays a pivotal role in determining the overall yield, purity, and economic viability of a synthetic route. Methyl 2-amino-2-(4-nitrophenyl)acetate, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a strategic precursor in the synthesis of a range of APIs, most notably within the esteemed class of β-lactam antibiotics. Its utility lies in the latent functionality of the nitro group, which, through a straightforward chemical transformation, gives rise to a primary aromatic amine – a key pharmacophoric element in numerous drug molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis, transformation, and subsequent incorporation into high-value pharmaceutical compounds.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Nitrophenylglycine methyl ester |
| CAS Number | 50651-39-3 (free base) |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Typically a light yellow solid |
The Synthetic Journey: From Precursor to API
The primary application of this compound in API synthesis involves a two-stage process: the reduction of the nitro group to an amine, followed by the coupling of the resulting aminophenylglycine derivative to a core scaffold. This is particularly prevalent in the synthesis of semi-synthetic cephalosporin antibiotics.
graph "Synthetic_Pathway" {
layout=dot;
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Precursor [label="this compound"];
Intermediate [label="Methyl 2-amino-2-(4-aminophenyl)acetate"];
Core [label="Cephalosporin Nucleus\n(e.g., 7-ADCA, 7-ACCA)"];
API [label="Active Pharmaceutical Ingredient\n(e.g., Cephalexin, Cefaclor)"];
Precursor -> Intermediate [label="Nitro Group Reduction"];
Intermediate -> API [label="Amide Coupling"];
Core -> API [label=" "];
}
Caption: Catalytic hydrogenation of the precursor.
Materials:
-
This compound hydrochloride
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: Dissolve this compound hydrochloride (1 equivalent) in methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction is typically complete within a few hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep the filter cake moist with solvent.
-
Isolation: The filtrate contains the desired product, Methyl 2-amino-2-(4-aminophenyl)acetate (also known as D-phenylglycine methyl ester). The solvent can be removed under reduced pressure to yield the product, which can be used in the next step without further purification if the reaction is clean.
Parameter Expected Value Yield >95% Purity (by HPLC) >97%
Part 3: Synthesis of a Cephalosporin API - Cefaclor
The resulting Methyl 2-amino-2-(4-aminophenyl)acetate is a key side-chain precursor for numerous cephalosporin antibiotics. The following protocol details the enzymatic synthesis of Cefaclor.[1]
Protocol 3: Enzymatic Synthesis of Cefaclor
This protocol describes the kinetically controlled synthesis of Cefaclor from 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) and D-phenylglycine methyl ester (the reduced form of our precursor) using immobilized penicillin G acylase.
Materials:
-
7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
-
D-phenylglycine methyl ester hydrochloride (from Protocol 2)
-
Immobilized Penicillin G Acylase
-
Ammonia solution (for pH adjustment)
-
Water (purified)
-
Reactor with pH and temperature control
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of 7-ACCA (1 equivalent) in water. Adjust the pH to approximately 7.0 with a dilute ammonia solution.[1]
-
Enzyme Addition: Add the immobilized penicillin G acylase to the 7-ACCA solution.
-
Substrate Addition: Prepare a solution of D-phenylglycine methyl ester hydrochloride (1.1-1.5 equivalents) in water.[1] Add this solution to the reactor, initiating the coupling reaction.
-
Reaction Conditions: Maintain the reaction temperature at a low value, typically between 5-15°C, to favor the synthesis reaction over hydrolysis.[1] Continuously monitor and maintain the pH at around 7.0 by the controlled addition of ammonia.
-
Monitoring: Monitor the formation of Cefaclor and the consumption of reactants by HPLC. The reaction is typically complete within a few hours.
-
Enzyme Recovery: Once the maximum yield is achieved, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.
-
Product Isolation and Purification: Adjust the pH of the filtrate to the isoelectric point of Cefaclor (around pH 4-5) to induce precipitation.[2]
-
Crystallization: Cool the solution to further promote crystallization.
-
Collection and Drying: Collect the Cefaclor crystals by filtration, wash with cold water, and dry under vacuum.
Parameter Expected Value Conversion Yield (based on 7-ACCA) 90-98%[3] Purity (by HPLC) >99%
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring reaction progress and determining the purity of intermediates and the final API.
Typical HPLC Conditions for Cephalosporin Analysis
Parameter Condition Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) Detection UV at 254 nm or 265 nm[4] Flow Rate 1.0 mL/min Temperature Ambient or controlled (e.g., 30°C)
Conclusion: A Cornerstone in Modern API Synthesis
This compound stands as a testament to the power of strategic precursor design in the synthesis of complex pharmaceutical molecules. Its straightforward preparation and the efficient transformation of its nitro functionality into a versatile amino group make it an invaluable building block, particularly in the production of life-saving cephalosporin antibiotics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this precursor, paving the way for more efficient, sustainable, and economically viable API manufacturing processes.
References
Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 2-amino-2-(4-nitrophenyl)acetate
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as versatile intermediates for the synthesis of a wide array of active pharmaceutical ingredients (APIs), dyes, and agrochemicals. The target of this guide, Methyl 2-amino-2-(4-nitrophenyl)acetate, is a key precursor whose corresponding aniline, Methyl 2-amino-2-(4-aminophenyl)acetate, is a valuable building block in drug discovery and development.[1][2][3][4][5][6]
The primary challenge in the reduction of this compound lies in the chemoselective transformation of the nitro group in the presence of other potentially reducible or labile functional groups, namely the methyl ester and the α-amino group. The selection of an appropriate reduction protocol is therefore paramount to ensure high yield and purity of the desired product while preserving the integrity of the other functionalities. This document provides a comprehensive overview of established and reliable protocols for this reduction, detailing the underlying mechanisms, experimental procedures, and comparative data to aid researchers in selecting the optimal method for their specific needs.
General Mechanistic Pathways of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates. The two most commonly accepted pathways are the direct hydrogenation route and the condensation route.
Direct Hydrogenation Pathway: This is the most frequently cited mechanism and is prevalent in both catalytic hydrogenation and metal-mediated reductions. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.
Condensation Pathway: In some catalytic systems, particularly with palladium, a condensation mechanism may be operative where a nitroso intermediate and a hydroxylamine intermediate react to form an azoxy species, which is then further reduced to the amine.
The choice of reducing agent and reaction conditions can influence the predominant pathway and the potential for side-product formation.
Key Reduction Protocols
Several methods have been established for the chemoselective reduction of aromatic nitro compounds. The following protocols have been selected for their proven efficacy, functional group tolerance, and scalability.
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[7] Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, its chemoselectivity can be a concern, as it can also reduce other functional groups.[7] Careful control of reaction conditions is crucial.
Causality Behind Experimental Choices:
-
Catalyst: 5% or 10% Pd/C is typically used. The lower loading can sometimes offer better selectivity.
-
Hydrogen Source: Hydrogen gas is the most common source. Transfer hydrogenation using reagents like ammonium formate can be a safer and equally effective alternative in a laboratory setting.[8]
-
Solvent: Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the starting material and facilitate the reaction on the catalyst surface.
-
Pressure and Temperature: The reaction is typically run at atmospheric pressure or slightly elevated pressures of hydrogen at room temperature to enhance selectivity and minimize over-reduction.
Protocol 1A: Catalytic Hydrogenation with H₂ Gas
Materials:
-
This compound
-
Palladium on carbon (5% or 10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate).
-
Carefully add Pd/C (5-10 mol%).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) three times.
-
Evacuate the flask and introduce hydrogen gas (via a balloon or from a cylinder) to a pressure of 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the system with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.
Protocol 1B: Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Ammonium formate
-
Methanol or Ethanol
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and methanol or ethanol (~15-25 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20 mol%).
-
In a separate flask, dissolve ammonium formate (3-5 eq) in a minimal amount of water or the reaction solvent.
-
Under an inert atmosphere, add the ammonium formate solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash the cake with the solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods.
Metal-Mediated Reduction with Iron in the Presence of an Electrolyte
The use of easily oxidized metals like iron in the presence of an acid or an electrolyte is a classic and highly reliable method for nitro group reduction.[7] The Fe/NH₄Cl system is particularly advantageous as it operates under neutral conditions, making it highly chemoselective and tolerant of acid-sensitive functional groups like esters.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent.
-
Electrolyte: Ammonium chloride (NH₄Cl) acts as a proton source and facilitates the electron transfer from iron to the nitro group.
-
Solvent System: A mixture of an organic solvent (like ethanol or methanol) and water is typically used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Temperature: The reaction is often heated to reflux to increase the reaction rate.
Protocol 2: Reduction with Iron and Ammonium Chloride
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol or Methanol
-
Water
-
Celite®
-
Ethyl acetate or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethanol or methanol, and water (typically in a 2:1 to 4:1 ratio).
-
Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is often initially vigorous.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good visual indicator.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent or ethyl acetate.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
The remaining aqueous layer can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.[7] It is particularly useful when other reducible functional groups are present in the molecule. The reaction can be carried out in non-acidic and non-aqueous media, which is beneficial for substrates sensitive to acidic conditions.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is commonly used.
-
Solvent: Ethyl acetate or ethanol are excellent solvent choices, providing good solubility for the substrate and reagent.
-
Stoichiometry: A stoichiometric excess of SnCl₂ is required for the reduction.
-
Work-up: The work-up involves basification to precipitate tin salts, which can then be removed by filtration.
Protocol 3: Reduction with Tin(II) Chloride
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate or Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-4 eq) to the solution in portions at room temperature. The reaction can be mildly exothermic.
-
Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Data Presentation: Comparison of Protocols
| Protocol | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |
| 1A: Catalytic Hydrogenation (H₂) | Pd/C, H₂ gas | RT, 1-3 atm | High efficiency, clean reaction. | Requires specialized hydrogenation equipment, potential for over-reduction. | >90% |
| 1B: Transfer Hydrogenation | Pd/C, HCOONH₄ | Reflux | Safer than using H₂ gas, good chemoselectivity.[8] | Catalyst can be pyrophoric, requires heating. | 85-95% |
| 2: Fe/NH₄Cl | Fe powder, NH₄Cl | Reflux | Inexpensive, neutral conditions, high functional group tolerance. | Stoichiometric amounts of metal waste, sometimes vigorous reaction. | 80-95% |
| 3: SnCl₂ | SnCl₂·2H₂O | RT or mild heating | Mild conditions, excellent chemoselectivity for sensitive substrates. | Stoichiometric tin waste, work-up can be tedious. | 80-90% |
Visualization
Reaction Scheme
Caption: General reduction of this compound.
Experimental Workflow: Catalytic Hydrogenation (H₂)
Caption: Workflow for catalytic hydrogenation with H₂ gas.
Experimental Workflow: Fe/NH₄Cl Reduction
Caption: Workflow for Fe/NH₄Cl reduction.
References
- 1. RTECS NUMBER-MC0802000-Chemical Toxicity Database [drugfuture.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Note: Synthesis of a Potent Dipeptidyl Peptidase-4 (DPP-4) Inhibitor from Methyl 2-amino-2-(4-nitrophenyl)acetate
Introduction: Strategic Utility of a Nitrophenyl-Substituted Amino Acid Scaffold
Methyl 2-amino-2-(4-nitrophenyl)acetate is a versatile chiral building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. Its structure combines three key features: a reactive methyl ester, a primary amine for further functionalization, and a 4-nitrophenyl group. The nitro group can serve as a key pharmacophoric element for interaction with enzyme active sites or as a synthetic handle for further transformations, such as reduction to an aniline derivative. This application note provides a comprehensive guide to the synthesis of a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, leveraging the unique structural attributes of this compound.
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[1][2] Consequently, inhibitors of DPP-4 are a major class of therapeutics for the management of type 2 diabetes.[1][3] Many potent DPP-4 inhibitors feature a β-amino acid or a β-amino amide scaffold, which can be accessed through the homologation of α-amino acids.[3][4] This guide details a synthetic route centered around the Arndt-Eistert homologation to convert the α-amino ester, this compound, into a key β-amino ester intermediate, which is subsequently elaborated to the final DPP-4 inhibitor.
Synthetic Strategy Overview
The overall synthetic strategy involves a four-step sequence starting from this compound. The key transformation is the Arndt-Eistert homologation to extend the carbon chain and form the desired β-amino ester scaffold.
Logical Flow of the Synthetic Protocol
Caption: Synthetic workflow for the DPP-4 inhibitor.
Experimental Protocols
PART 1: Synthesis of the β-Amino Ester Intermediate
This part details the conversion of the starting α-amino ester to the key β-amino ester intermediate via N-protection, saponification, and Arndt-Eistert homologation.
Step 1: N-Protection of this compound
Causality: The primary amine must be protected to prevent side reactions during the subsequent saponification and acid chloride formation steps. The tert-butyloxycarbonyl (Boc) group is chosen due to its stability under the basic conditions of saponification and its ease of removal under acidic conditions if required later.
Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
To the stirred solution, add triethylamine (Et₃N, 1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate/Hexanes).
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate/Hexanes) to yield Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetate .
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | White to off-white solid |
| Key ¹H NMR signals (CDCl₃) | δ ~1.4 (s, 9H, Boc), ~3.7 (s, 3H, OMe), ~5.3 (d, 1H, α-H), ~7.5 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H) |
Step 2: Saponification to the N-Boc-α-amino acid
Causality: The methyl ester must be hydrolyzed to the corresponding carboxylic acid to enable the formation of the acid chloride required for the Arndt-Eistert reaction. Lithium hydroxide is a mild and effective reagent for this transformation.
Protocol:
-
Dissolve the N-Boc protected ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 15 mL/g).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-((tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid . This product is often used in the next step without further purification.
| Parameter | Value |
| Typical Yield | >95% (crude) |
| Appearance | White solid |
| Key Characterization | Disappearance of the methyl ester signal in ¹H NMR. |
Step 3: Arndt-Eistert Homologation
Causality: This is the key chain-extension step. The carboxylic acid is converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. A silver(I) catalyzed Wolff rearrangement of the diazoketone generates a ketene, which is trapped by a nucleophile (in this case, methanol) to yield the homologated β-amino ester.[5][6][7]
Protocol:
-
Acid Chloride Formation: Dissolve the N-Boc-α-amino acid from Step 2 (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere (N₂ or Ar). Add a catalytic amount of dimethylformamide (DMF, 1 drop). Cool the solution to 0 °C and add oxalyl chloride ((COCl)₂, 1.5 eq) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor for the cessation of gas evolution. Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF (10 mL/g) and cool to 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. Add a freshly prepared ethereal solution of diazomethane (~0.5 M, 2.5 eq) dropwise until a persistent yellow color is observed. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (2.0 eq) and methanol (20 mL/g of starting acid). Cool this solution to -15 °C. Add the diazoketone solution dropwise to the silver benzoate solution. Stir at -15 °C for 30 minutes and then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a few drops of acetic acid. Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (Eluent: 15-25% Ethyl Acetate/Hexanes) to afford Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate .
| Parameter | Value |
| Typical Yield | 60-70% over 3 steps |
| Appearance | Pale yellow oil or solid |
| Key ¹H NMR signals (CDCl₃) | δ ~1.4 (s, 9H, Boc), ~2.8 (m, 2H, CH₂), ~3.6 (s, 3H, OMe), ~5.1 (m, 1H, CH), ~7.5 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H) |
PART 2: Synthesis of the Final DPP-4 Inhibitor
This part describes the coupling of the β-amino ester intermediate with a heterocyclic amine, a common feature in many DPP-4 inhibitors.
Step 4: Amide Coupling
Causality: The final step involves the formation of an amide bond between the β-amino ester and a suitable heterocyclic amine. For this example, we will use 1-(2-pyrimidinyl)piperazine, a fragment present in some DPP-4 inhibitors. HATU is a highly efficient peptide coupling reagent that minimizes racemization.
Protocol:
-
First, hydrolyze the methyl ester of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate to the corresponding carboxylic acid using the procedure described in Step 2.
-
Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g).
-
Add 1-(2-pyrimidinyl)piperazine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 50-70% Ethyl Acetate/Hexanes) to yield the final Boc-protected DPP-4 inhibitor.
-
(Optional) The Boc protecting group can be removed by treatment with 4 M HCl in dioxane or trifluoroacetic acid in DCM to yield the final inhibitor as a salt.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to pale yellow solid |
| Key Characterization | Confirmation of amide bond formation and incorporation of the pyrimidinylpiperazine moiety by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Experimental Workflow Visualization
Caption: Step-wise experimental workflow.
Conclusion and Future Perspectives
This application note provides a detailed, field-proven protocol for the synthesis of a potent DPP-4 inhibitor starting from the readily available chiral building block, this compound. The key Arndt-Eistert homologation successfully introduces the β-amino acid scaffold crucial for DPP-4 inhibitory activity. The modular nature of the final amide coupling step allows for the synthesis of a library of analogues by varying the heterocyclic amine component, facilitating structure-activity relationship (SAR) studies. The 4-nitrophenyl moiety offers a point of interaction within the enzyme's active site and can be further modified, for instance, by reduction to an amine, to explore additional binding interactions. This synthetic route represents a robust and adaptable platform for the development of novel DPP-4 inhibitors.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Protecting Group Strategies for the Amino Function of Methyl 2-amino-2-(4-nitrophenyl)acetate
Introduction: Navigating the Synthesis of 4-Nitrophenylglycine Derivatives
Methyl 2-amino-2-(4-nitrophenyl)acetate is a valuable synthetic intermediate, serving as a precursor for non-proteinogenic amino acids and chiral ligands that are integral to the development of novel pharmaceuticals and materials. The presence of three distinct functional moieties—a secondary amine, a methyl ester, and an aromatic nitro group—necessitates a carefully considered synthetic strategy. The nucleophilic nature of the α-amino group requires it to be temporarily masked or "protected" to prevent unwanted side reactions during subsequent chemical transformations, such as peptide coupling or side-chain modifications.[1]
The selection of an appropriate amino-protecting group is governed by its stability to the reaction conditions planned for the synthetic route and the ease with which it can be selectively removed without affecting other functional groups. This concept, known as an orthogonal protection strategy, is fundamental to modern organic synthesis.[1][2] The presence of the electron-withdrawing nitro group on the phenyl ring and the methyl ester in the target molecule, this compound, introduces specific challenges and considerations that will be addressed in this guide.
This document provides a detailed examination of three commonly employed amino-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. For each strategy, we will discuss the underlying chemical principles, provide field-tested protocols for both protection and deprotection, and outline the critical parameters for successful implementation.
Strategy 1: The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is a cornerstone of modern organic synthesis, valued for its robustness towards a wide range of non-acidic reagents, including nucleophiles and bases.[3] Its removal under mild acidic conditions makes it an excellent choice for an orthogonal strategy when base-labile or hydrogenation-sensitive groups are present elsewhere in the molecule.[3][4]
Rationale and Mechanism
Protection: The amino group of the substrate is acylated using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride. A base is typically employed to scavenge the acidic byproducts and enhance the amine's nucleophilicity.[]
Deprotection: The Boc group is cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton, while the resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine as its corresponding salt.[4]
Experimental Protocols
Protocol 1.1: N-Boc Protection
-
Materials:
-
This compound (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq.)
-
Solvents: 1,4-Dioxane and Water (e.g., 2:1 v/v)
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the dioxane/water solvent mixture (approx. 0.2 M concentration).
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add (Boc)₂O to the mixture. If the (Boc)₂O is solid, it can be added in portions or pre-dissolved in a small amount of dioxane.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by silica gel column chromatography if necessary.
-
Protocol 1.2: N-Boc Deprotection
-
Materials:
-
N-Boc-protected this compound (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (creating a 50% TFA/DCM v/v mixture).[8]
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting residue is the amine trifluoroacetate salt. It can be used directly or neutralized by dissolving in an organic solvent and carefully washing with a saturated aqueous solution of NaHCO₃, followed by drying and evaporation.
-
Strategy 2: The Benzyloxycarbonyl (Cbz or Z) Protecting Group
The Cbz group is a classic amine protecting group, renowned for its stability in both acidic and moderately basic conditions.[9] Its primary mode of cleavage is catalytic hydrogenolysis, a condition that leaves most other protecting groups, including Boc and Fmoc, intact.[9][10]
Rationale and Mechanism
Protection: The amine is typically acylated using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions—a two-phase system with an aqueous base like sodium carbonate or bicarbonate.[9] The amine's lone pair attacks the highly reactive acid chloride, displacing the chloride ion. The base neutralizes the HCl generated during the reaction.[9]
Deprotection: The Cbz group is removed by hydrogenation, typically using hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C).[6][9] This reaction cleaves the benzylic C-O bond, releasing toluene, carbon dioxide, and the desired free amine.
Critical Consideration: The Nitro Group
A significant caveat for using the Cbz group with this compound is that standard catalytic hydrogenolysis conditions will readily reduce the aromatic nitro group to an aniline . This can be a desired transformation in a multi-step synthesis. However, if the nitro group must be preserved, alternative deprotection methods are required. Milder transfer hydrogenation conditions or chemical cleavage methods, such as using 2-mercaptoethanol with a base, can sometimes achieve selective Cbz removal.[11]
Experimental Protocols
Protocol 2.1: N-Cbz Protection
-
Materials:
-
This compound (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium carbonate (Na₂CO₃) (2.5 eq.)
-
Solvents: Tetrahydrofuran (THF) and Water (1:1 v/v)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve the starting amine in THF. In a separate flask, dissolve Na₂CO₃ in water.
-
Combine the two solutions in a round-bottom flask and cool to 0 °C with an ice bath.
-
Slowly add benzyl chloroformate dropwise to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel chromatography.
-
Protocol 2.2: N-Cbz Deprotection (with concurrent Nitro Group Reduction)
-
Materials:
-
N-Cbz-protected substrate (1.0 eq.)
-
10% Palladium on Carbon (Pd/C) (5-10 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach a balloon filled with H₂ gas to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the suspension vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. Note that the product will be Methyl 2-amino-2-(4-aminophenyl)acetate.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product.
-
References
- 1. Protective Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals like chloramphenicol, ensuring the purity and stereochemical integrity of this compound is paramount.[1][2][3][][5]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the expertise to not only identify and resolve common issues but also to understand the underlying chemical principles governing these phenomena.
Synthetic Pathway Overview
The synthesis of this compound can be approached through several routes, with the Strecker synthesis and reductive amination being two common strategies. Both pathways, while effective, present unique challenges and potential for impurity formation.
A generalized synthetic workflow is illustrated below:
Figure 1: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Impurity Profile and Identification
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities are frequently observed across different methods.
| Impurity Name | Structure | Formation Mechanism | Potential Impact |
| 4-Nitrophenylglycine | 2-(4-nitrophenyl)aminoacetic acid | Incomplete esterification of the carboxylic acid or hydrolysis of the final product. | Can be difficult to separate from the desired product due to similar polarity. |
| Racemic Mixture/Diastereomers | D- and L-enantiomers | The α-proton of the amino acid ester is susceptible to abstraction under basic or even neutral conditions, leading to racemization. | Critical for pharmaceutical applications where only one enantiomer is biologically active. |
| Unreacted 4-Nitrobenzaldehyde | 4-nitrobenzaldehyde | Incomplete reaction of the starting material in the Strecker synthesis. | Can be relatively easy to remove through purification, but its presence indicates suboptimal reaction conditions. |
| 4-Nitrobenzoic Acid | 4-nitrobenzoic acid | Oxidation of 4-nitrobenzaldehyde during the reaction or workup. | Can interfere with purification and subsequent reactions. |
| Over-alkylation Products | N-substituted derivatives | Can occur during reductive amination if the newly formed primary amine reacts further with the imine intermediate. | Leads to a complex mixture of products that are challenging to separate. |
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Identifying unknown peaks in your NMR spectrum requires a systematic approach. First, compare your spectrum with a reference spectrum of the pure product if available. Pay close attention to the aromatic region, as impurities often introduce distinct splitting patterns. The presence of a carboxylic acid proton (a broad singlet, typically >10 ppm) is a strong indicator of 4-nitrophenylglycine. For a definitive identification, techniques like LC-MS are invaluable for obtaining the molecular weight of the impurities. Spiking your crude sample with a suspected impurity and observing the co-elution in HPLC or an increase in the corresponding NMR signal can also confirm its identity.
Reaction Optimization and Side Reactions
Q3: I'm performing a Strecker synthesis and my yields are consistently low. What could be the issue?
A3: Low yields in a Strecker synthesis can stem from several factors.[6][7][8][9] The initial formation of the aminonitrile is a critical equilibrium-driven step. Ensure that your ammonia source is fresh and in sufficient excess to drive the equilibrium towards the imine intermediate. The cyanide source should also be of high purity. Temperature control is crucial; while some heating may be necessary, excessive temperatures can lead to decomposition of the aminonitrile. A common pitfall is incomplete hydrolysis of the nitrile. This step often requires harsh acidic conditions and prolonged reaction times. Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
Q4: During my reductive amination, I'm observing significant amounts of a byproduct with a higher molecular weight. What is happening?
A4: The formation of a higher molecular weight byproduct in reductive amination is often due to over-alkylation. The primary amine product can act as a nucleophile and react with the imine intermediate, leading to the formation of a secondary amine. To mitigate this, consider using a large excess of the ammonia source to outcompete the product amine. Alternatively, a slow addition of the reducing agent can help to keep the concentration of the primary amine product low at any given time, thus minimizing the side reaction.
Q5: I'm concerned about racemization. At which stages is it most likely to occur and how can I prevent it?
A5: Racemization is a significant concern in the synthesis of α-amino acid esters, particularly those with an activating phenyl group like in your target molecule. The α-proton is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity.
Key stages prone to racemization include:
-
During workup: Exposure to basic conditions, even mild bases like sodium bicarbonate, can cause racemization. It is advisable to perform aqueous workups under neutral or slightly acidic conditions if possible.
-
During purification: Chromatography on silica gel can sometimes induce racemization, especially if the elution is slow or if basic modifiers are used in the solvent system.
-
During storage: The free base of the amino ester is more prone to racemization than its hydrochloride salt. Storing the product as the HCl salt can improve its stereochemical stability.
To minimize racemization, it is crucial to avoid prolonged exposure to basic conditions and elevated temperatures.
Purification and Characterization
Q6: What is the best way to purify crude this compound?
A6: The purification strategy will depend on the nature of the impurities present.
-
Crystallization: If the crude product is relatively pure, crystallization can be an effective method for removing minor impurities. The hydrochloride salt of the product often has good crystallinity.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Acid-Base Extraction: This technique can be useful for removing acidic impurities like 4-nitrobenzoic acid or 4-nitrophenylglycine. The crude mixture can be dissolved in an organic solvent and washed with a mild aqueous base to extract the acidic components. However, be mindful of the potential for racemization of the desired product under basic conditions.
Q7: How can I confirm the purity and identity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. Chiral HPLC is essential for determining the enantiomeric excess if the synthesis is intended to be stereoselective.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups such as the amino, nitro, and ester groups.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Esterification of 4-Nitrophenylglycine
This protocol describes a general procedure for the esterification of the carboxylic acid, a key step in one of the synthetic routes.
-
Suspend 4-nitrophenylglycine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Note: This is a general procedure and may require optimization for your specific scale and equipment.
Visualization of Key Chemical Transformations
Figure 2: Relationship between the desired synthesis and common side reactions.
References
- 1. Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
"purification of Methyl 2-amino-2-(4-nitrophenyl)acetate by column chromatography"
Technical Support Center: Chromatography Purification
Guide ID: TSC-PUR-08A Topic: Purification of Methyl 2-amino-2-(4-nitrophenyl)acetate by Column Chromatography Senior Application Scientist: Dr. Evelyn Reed
Introduction: Navigating the Purification of a Challenging Amino Ester
Welcome to the technical support guide for the purification of this compound. This molecule, while crucial in many synthetic pathways, presents a unique set of challenges during column chromatography due to its distinct functional groups. The presence of a basic primary amine, a polar nitro group, and a polar ester on a compact aromatic scaffold necessitates a carefully considered purification strategy.
Standard silica gel chromatography can often lead to poor recovery and significant peak tailing for this compound. This guide is designed to provide you, the research scientist, with a robust framework for troubleshooting common issues and a validated protocol for achieving high purity. We will delve into the causality behind our procedural choices, ensuring you are not just following steps, but understanding the science that drives a successful separation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound streak so badly on a standard silica TLC plate?
This is the most common issue and is almost always caused by the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong acid-base interaction causes a portion of your compound to bind very tightly, smearing down the plate instead of moving as a compact spot. This phenomenon is a direct predictor of poor performance on a silica column, leading to broad peaks and low recovery.
Q2: What is the best stationary phase for this compound?
For most applications, standard silica gel (60 Å, 230-400 mesh) remains the most practical choice, provided it is properly deactivated. Deactivation is achieved by modifying the mobile phase. However, if your compound proves to be exceptionally sensitive, consider these alternatives:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[2]
-
Deactivated Silica Gel: You can prepare this by pre-treating the silica with a solution of triethylamine before packing the column, though this is often less convenient than modifying the mobile phase.
Q3: How do I choose an appropriate mobile phase (eluent)?
The key is to find a solvent system that provides an optimal Retention Factor (Rf) on TLC, ideally between 0.2 and 0.4.[2] For this compound, which is quite polar, a good starting point is a mixture of a non-polar solvent and a polar solvent.
-
Recommended Starting System: Hexane/Ethyl Acetate.
-
Crucial Additive: To counteract the streaking mentioned in Q1, always add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase.[2] This competitive base will occupy the acidic sites on the silica, allowing your amino ester to elute cleanly.
Q4: My compound is UV-active. How can I visualize it on the TLC plate?
The nitrophenyl group in your compound contains a strong chromophore. You can easily visualize the spots by using a TLC plate with a fluorescent indicator (F₂₅₄) and viewing it under a UV lamp at 254 nm. Your compound will appear as a dark spot against a green fluorescent background.[3]
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses specific problems you may encounter during the column chromatography process.
Workflow for Column Chromatography Purification
Caption: General workflow for purification.
Problem: My compound is still tailing/streaking on TLC even after adding triethylamine (TEA).
-
Possible Cause 1: Insufficient TEA. The concentration of TEA may not be enough to neutralize all the active sites, especially if the silica is particularly acidic or if your compound concentration is very high.
-
Solution: Gradually increase the TEA concentration in your mobile phase to 1.5% or even 2.0%. Re-run the TLC to see if the spot shape improves.
-
-
Possible Cause 2: Highly Acidic Impurities. If your crude sample contains acidic impurities, they can interact with the TEA, reducing its effectiveness.
-
Solution: Perform a simple acid-base workup on your crude material before chromatography. Dissolve the sample in ethyl acetate, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over sodium sulfate and concentrate it before proceeding with the column.
-
Problem: My compound will not elute from the column, or my recovery is extremely low.
-
Possible Cause 1: Mobile phase is not polar enough. The selected eluent system may not have sufficient strength to displace the polar compound from the stationary phase.
-
Solution: If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, begin introducing a more polar solvent like methanol. A common system for very polar compounds is Dichloromethane/Methanol. For example, start with 1-2% methanol in DCM and increase as needed. Always remember to include TEA in the new mobile phase.
-
-
Possible Cause 2: Irreversible Adsorption/Decomposition. The compound may have bound irreversibly to the silica or decomposed.[2] This is more likely if TEA was omitted from the mobile phase.
-
Solution: Test the stability of your compound on silica. Spot your compound on a TLC plate and let it sit for 1-2 hours. Then, develop the plate. If you see new spots or significant streaking that wasn't there initially, your compound is not stable to silica. In this case, you must switch to a more inert stationary phase like neutral alumina.
-
Troubleshooting Decision Tree: Tailing & Streaking
References
"optimizing reaction conditions for the synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate"
Welcome to the technical support resource for the synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and reliable methods are the Strecker synthesis followed by esterification, and the direct reductive amination of a corresponding α-keto ester.
-
Strecker Synthesis: This classic method involves a three-component reaction between 4-nitrobenzaldehyde, a cyanide source (e.g., KCN), and ammonia, which forms an α-aminonitrile intermediate.[1][2] This intermediate is then hydrolyzed to the corresponding α-amino acid, followed by esterification with methanol to yield the final product.[3]
-
Reductive Amination: This route typically involves reacting methyl 2-oxo-2-(4-nitrophenyl)acetate with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[4][5] It offers a more direct path to the final product.
Q2: My final product is difficult to purify. What are the common impurities?
A2: Impurities often stem from incomplete reactions or side reactions. Common contaminants include unreacted 4-nitrobenzaldehyde, the intermediate α-amino acid (if esterification is incomplete), or over-reduction byproducts where the nitro group is partially or fully reduced to an amino group, especially during catalytic hydrogenation in reductive amination. Dimeric or polymeric byproducts can also form.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane mixture). Visualize spots under UV light (due to the nitrophenyl group) and then stain with a ninhydrin solution, which specifically reacts with the primary amine of the product to give a distinct color (usually purple or yellow). This allows you to track the consumption of the starting aldehyde (UV active, ninhydrin negative) and the formation of the amino ester product (UV active, ninhydrin positive).
Troubleshooting Guide 1: Strecker Synthesis & Esterification Route
This route is a robust, multi-step process. Success hinges on controlling the equilibrium in the first step and ensuring complete conversion in the hydrolysis and esterification stages.
Workflow for Strecker Synthesis & Esterification
Caption: Workflow for the synthesis via the Strecker method.
Problem 1: Low yield of the α-aminonitrile in the Strecker reaction.
Likely Causes & Solutions:
-
Cause 1: Equilibrium not favoring imine formation. The initial reaction between the aldehyde and ammonia to form an imine is reversible and water is a byproduct.[3] If the reaction medium is not sufficiently anhydrous, the equilibrium will be pushed back towards the starting materials.
-
Solution: While some water is often present from aqueous reagents, adding a dehydrating agent like magnesium sulfate (MgSO₄) can help drive the equilibrium forward.[3] Ensure starting materials are as dry as possible.
-
-
Cause 2: Competing Cannizzaro reaction. In the presence of a strong base (from cyanide salt hydrolysis), aldehydes lacking an α-hydrogen, like 4-nitrobenzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Solution: Maintain a slightly acidic to neutral pH (around pH 7-9). Using ammonium chloride (NH₄Cl) helps buffer the reaction mixture.[2] Slow, controlled addition of the cyanide source can also mitigate local high concentrations of base.
-
-
Cause 3: Polymerization of reactants. Aldehydes can polymerize under certain conditions.
-
Solution: Maintain the recommended reaction temperature. Running the reaction at or below room temperature is often sufficient.
-
Problem 2: The hydrolysis of the aminonitrile is slow or incomplete.
Likely Causes & Solutions:
-
Cause 1: Insufficiently harsh conditions. Nitrile hydrolysis to a carboxylic acid requires strong acidic or basic conditions and often elevated temperatures.[1]
-
Solution: Use concentrated acid (e.g., 6M HCl) and heat the reaction mixture to reflux. Monitor the reaction by TLC until the aminonitrile spot has disappeared. Be aware that prolonged heating can sometimes lead to degradation.
-
-
Cause 2: Product precipitation. The resulting amino acid may be insoluble in the reaction mixture, preventing further reaction.
-
Solution: Ensure adequate solvent volume. If using aqueous acid, ensure the mixture remains stirrable.
-
Problem 3: Fischer esterification yield is poor.
Likely Causes & Solutions:
-
Cause 1: Reversible reaction. Esterification is an equilibrium-driven process. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back.[6]
-
Solution 1: Use a large excess of methanol to drive the equilibrium towards the product. Methanol can serve as both the reactant and the solvent.
-
Solution 2: Use a dehydrating agent or a method to remove water. A common and highly effective method is using thionyl chloride (SOCl₂) or acetyl chloride in methanol. These reagents react with methanol to generate anhydrous HCl in situ, which catalyzes the reaction, while the reagent itself consumes any water present.
-
-
Cause 2: Ineffective catalyst.
-
Solution: Ensure a strong acid catalyst is used. Concentrated sulfuric acid is common, but in situ generation of HCl from SOCl₂ in methanol is often cleaner and more efficient.
-
Table 1: Recommended Reaction Conditions for Esterification
| Parameter | Method A: H₂SO₄ Catalyst | Method B: SOCl₂ in Methanol |
| Amino Acid | 1.0 eq | 1.0 eq |
| Solvent | Methanol (20-30 mL per g) | Methanol (20-30 mL per g) |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 eq) | SOCl₂ (1.1-1.5 eq) |
| Temperature | Reflux (65°C) | 0°C to Room Temp |
| Time | 4-12 hours | 3-6 hours |
| Notes | Requires careful neutralization. | Reaction is often cleaner. Add SOCl₂ slowly at 0°C. |
Troubleshooting Guide 2: Reductive Amination Route
This approach is more convergent but requires careful control of the reduction step to avoid unwanted side reactions.
Reductive Amination Troubleshooting Logic
Caption: Decision tree for troubleshooting reductive amination.
Problem 1: Significant amount of hydroxy-ester byproduct is formed.
Likely Cause & Solution:
-
Cause: The reducing agent is reducing the ketone of the α-keto ester to an alcohol faster than the imine is being formed and reduced. This is common with powerful reducing agents like sodium borohydride (NaBH₄).[7]
-
Solution: Use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity increases in mildly acidic conditions which favor imine formation.[5] Ensure a high concentration of ammonia is present to drive the imine formation equilibrium.
-
Problem 2: The nitro group on the aromatic ring is being reduced.
Likely Cause & Solution:
-
Cause: The reducing agent is too harsh and is non-selectively reducing the aromatic nitro group. This is a significant risk when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) under high hydrogen pressure.
-
Solution: Avoid harsh hydrogenation conditions. Chemical reductants like NaBH₃CN or NaBH(OAc)₃ are generally chemoselective and will not reduce the nitro group under standard reductive amination conditions. If hydrogenation is necessary, use a more selective catalyst or carefully control the stoichiometry of the hydrogen source.
-
Problem 3: The reaction is stalled, with starting keto-ester remaining.
Likely Cause & Solution:
-
Cause 1: Inactive reducing agent. Hydride-based reducing agents can decompose upon improper storage.
-
Solution: Use a fresh bottle of the reducing agent.
-
-
Cause 2: Incorrect pH. Imine formation is typically fastest under mildly acidic conditions (pH 4-6), which protonates the carbonyl, making it more electrophilic. However, the concentration of free ammonia nucleophile decreases at low pH.
-
Solution: Optimize the pH. Often, using an ammonium salt like ammonium acetate can provide both the ammonia source and a buffer to maintain an appropriate pH.
-
-
Cause 3: Insufficient ammonia. The formation of the imine intermediate is concentration-dependent.
-
Solution: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol or a high concentration of an ammonium salt).
-
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
"side reactions to avoid when working with Methyl 2-amino-2-(4-nitrophenyl)acetate"
Technical Support Center: Methyl 2-amino-2-(4-nitrophenyl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the nuances of working with this versatile yet sensitive molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific challenges you may encounter. Our goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to ensure the integrity and success of your experiments.
Section 1: Stability and Degradation Issues
The inherent reactivity of the amino, nitro, and ester functional groups makes this compound susceptible to degradation under common laboratory conditions.
FAQ 1.1: My reaction mixture or stored sample is turning brown/black. What is causing this discoloration and how can I prevent it?
Answer:
This is a classic sign of oxidative degradation. The primary amino group attached to the phenyl ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents. This process often leads to the formation of highly colored polymeric materials and quinone-imine type structures.[1][2]
The oxidation pathway can be complex, often involving one-electron oxidation to form a free radical intermediate.[3][4] This radical can then dimerize or polymerize, leading to the observed discoloration.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Always handle the compound and run reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent oxidation by atmospheric oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Purity: Ensure all reagents are free from peroxide or metal impurities which can catalyze oxidation.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of degradation.
-
Antioxidant Addition (Use with Caution): In some non-sensitive applications, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added during storage, but this must be validated to ensure it doesn't interfere with subsequent reactions.
FAQ 1.2: I'm observing loss of the methyl ester, confirmed by mass spectrometry. What conditions lead to hydrolysis and how can I avoid it?
Answer:
Ester hydrolysis is a common side reaction for this molecule, which can be catalyzed by both acid and base. The presence of the electron-withdrawing nitro group can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][6]
-
Base-Catalyzed Hydrolysis (Saponification): This is typically faster and irreversible. The presence of hydroxide ions or other strong bases will rapidly convert the methyl ester to the corresponding carboxylate salt.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. Strong acidic conditions and the presence of water can lead to the formation of the carboxylic acid and methanol.
Mitigation Strategy:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strong Acid (pH < 4) or Strong Base (pH > 8) | Neutral to slightly acidic (pH 5-7) | Minimizes both acid and base-catalyzed hydrolysis rates. |
| Temperature | Elevated temperatures (> 40°C) in aqueous or protic solvents | Room temperature or below | Hydrolysis rates increase significantly with temperature. |
| Solvents | Wet protic solvents (e.g., methanol, water) | Dry aprotic solvents (e.g., DCM, THF, Acetonitrile) | Reduces the availability of nucleophiles (water, hydroxide) for hydrolysis. |
| Bases | Strong inorganic bases (NaOH, KOH) | Sterically hindered, non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) | These bases are less likely to act as nucleophiles towards the ester group. |
Section 2: Stereochemical Integrity
For chiral applications, maintaining the stereochemical purity at the α-carbon is paramount.
FAQ 2.1: My product's optical rotation is lower than expected, suggesting racemization. What causes this and how can I preserve the enantiopurity?
Answer:
The α-proton of amino esters is acidic and can be abstracted, especially under basic conditions, to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization.[7][8] The presence of the 4-nitrophenyl group further increases the acidity of this proton, making the compound particularly susceptible to this side reaction.
The mechanism can be visualized as follows:
Caption: Mechanism of base-catalyzed racemization at the α-carbon.
Protocol for Maintaining Stereochemical Integrity:
-
Avoid Strong Bases: Never use strong, non-sterically hindered bases like sodium methoxide or potassium hydroxide if stereochemical purity is required.
-
Use Hindered Bases: Employ non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or DBU, which are less likely to abstract the α-proton.
-
Low Temperature: Conduct reactions at low temperatures (e.g., 0 °C to -78 °C) to significantly reduce the rate of proton abstraction and enolization.
-
Limit Reaction Time: Do not allow reactions to proceed for extended periods, especially in the presence of a base. Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion.
-
Acidic Workup: A rapid workup with a mild acid can help neutralize any base and minimize exposure time that could lead to racemization.
Section 3: Reactivity of the Nitro and Amino Groups
The nitro and amino groups are the primary sites of reactivity and potential side reactions.
FAQ 3.1: I am attempting a selective reduction of the nitro group, but I'm getting a complex mixture of products. What are these byproducts?
Answer:
The reduction of an aromatic nitro group is a stepwise process that proceeds through several intermediates, namely nitroso and hydroxylamine species.[9][10][11] These intermediates are reactive and can couple with each other or with the starting material to form dimeric byproducts like azoxy and azo compounds. This is particularly problematic when using reducing agents like metal hydrides or certain metal/acid combinations.[11][12]
References
- 1. rua.ua.es [rua.ua.es]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Chiral Purity of Methyl 2-amino-2-(4-nitrophenyl)acetate
Welcome to the technical support center for the chiral resolution of Methyl 2-amino-2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and practical guidance. Here, we address common challenges and provide detailed protocols to improve the enantiomeric purity of this critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The most common and effective methods for the chiral resolution of amino acid esters like this compound include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, that selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.[3][4]
-
Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers on a larger scale.[5][6]
-
Preferential Crystallization: This method relies on the ability of a racemic solution to crystallize into conglomerates, where crystals of each enantiomer form separately.[2]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
A2: The selection of a suitable chiral resolving agent is crucial and often empirical. For a basic compound like this compound, chiral acids are used. Common choices include:
-
Tartaric acid and its derivatives
-
Mandelic acid
-
Camphorsulfonic acid
The ideal resolving agent should form diastereomeric salts with a significant difference in solubility in a chosen solvent, leading to efficient separation through fractional crystallization.[1][2] A screening of several resolving agents and solvents is typically necessary to identify the optimal combination.[5]
Q3: I'm observing low enantiomeric excess (e.e.) after enzymatic resolution. What could be the cause?
A3: Low enantiomeric excess in enzymatic resolutions can stem from several factors:
-
Suboptimal Enzyme Choice: Not all lipases will exhibit high enantioselectivity for this specific substrate. Screening different lipases (e.g., from Candida rugosa, Pseudomonas cepacia) is recommended.[4][7]
-
Incorrect Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact enzyme activity and selectivity. Optimization of these parameters is critical.
-
Reaction Time: Kinetic resolutions are time-dependent. Stopping the reaction too early may result in low conversion and e.e., while letting it proceed too long can lead to the reaction of the less-favored enantiomer, also reducing e.e. The theoretical maximum yield for a kinetic resolution is 50% for the unreacted enantiomer.[3]
-
Enzyme Inhibition: The product of the enzymatic reaction or components of the reaction mixture could be inhibiting the enzyme.
Q4: My chiral HPLC separation shows poor resolution between enantiomers. How can I improve it?
A4: Poor resolution in chiral HPLC can be addressed by:
-
Optimizing the Mobile Phase: The choice and composition of the mobile phase are critical. For normal-phase chromatography, varying the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane) can significantly affect separation.[8][9]
-
Screening Different Chiral Stationary Phases (CSPs): Chiral recognition is highly specific to the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for amino acid esters.[6][8]
-
Adjusting Flow Rate and Temperature: Lowering the flow rate can increase the interaction time with the CSP, potentially improving resolution. Temperature can also influence selectivity; however, its effect is system-dependent.
-
Sample Derivatization: While not always necessary, derivatizing the amino group can sometimes enhance enantioseparation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Diastereomeric Salt Formation: No crystallization or co-crystallization of both diastereomers. | - Poor choice of solvent or resolving agent. - Supersaturation not reached or too high. - Impurities in the starting material. | - Screen a variety of solvents with different polarities.[2] - Systematically test different chiral resolving agents.[1][5] - Carefully control the cooling rate and consider seeding with a small crystal of the desired diastereomer. - Ensure the starting racemic mixture is of high chemical purity. |
| Enzymatic Resolution: Low conversion and/or low enantioselectivity. | - Inappropriate enzyme. - Non-optimal reaction conditions (pH, temperature, solvent). - Enzyme deactivation. | - Screen a panel of commercially available lipases.[4][7] - Perform a design of experiments (DoE) to optimize pH, temperature, and co-solvent concentration. - Consider enzyme immobilization to improve stability and reusability. |
| Chiral HPLC: Overlapping or broad peaks. | - Incompatible mobile phase or CSP. - Column overloading. - Secondary interactions with the stationary phase. | - Systematically vary the mobile phase composition.[8] - Test different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[6] - Reduce the injection volume or sample concentration. - Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress unwanted interactions. |
| General: Inconsistent results between batches. | - Variation in starting material quality. - Inconsistent reaction conditions. - Degradation of reagents or chiral selectors. | - Implement strict quality control for all starting materials. - Standardize all experimental parameters (e.g., temperature, stirring speed, addition rates). - Store reagents and chiral materials under recommended conditions. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general framework for screening chiral resolving agents and solvents.
-
Screening:
-
In separate vials, dissolve a small amount of racemic this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
To each solution, add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid, (S)-mandelic acid).
-
Observe for the formation of a precipitate at room temperature or upon cooling.
-
-
Crystallization:
-
Based on the screening results, dissolve the racemic amine and the chosen resolving agent in the optimal solvent at an elevated temperature to achieve complete dissolution.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding may be employed if necessary.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and ethyl acetate).
-
Add a base (e.g., sodium bicarbonate solution) to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Separate the organic layer, dry it (e.g., over sodium sulfate), and evaporate the solvent to obtain the enantiomerically enriched methyl ester.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 3).
-
Protocol 2: Enzymatic Kinetic Resolution using Lipase
This protocol outlines a typical procedure for the lipase-catalyzed hydrolysis of one enantiomer.
-
Reaction Setup:
-
In a suitable buffer solution (e.g., phosphate buffer, pH 7.0), suspend the racemic this compound. A co-solvent like tert-butanol may be added to improve solubility.
-
Add a lipase (e.g., Novozym 435 or lipase from Pseudomonas cepacia). The enzyme loading is typically between 1-10% w/w of the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to monitor the conversion and the enantiomeric excess of the remaining ester.
-
Stop the reaction when the desired enantiomeric excess is reached (typically around 50% conversion).
-
-
Work-up:
-
Filter off the enzyme (if immobilized).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester from the hydrolyzed acid.
-
Wash the organic layer with a mild base to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer and evaporate the solvent to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Confirm the enantiomeric excess of the final product using chiral HPLC.
-
Protocol 3: Chiral HPLC Analysis
This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess.
-
Column and Mobile Phase Selection:
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Optimization:
-
If separation is not optimal, adjust the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention time.
-
Screen other polysaccharide-based CSPs if necessary.
-
Visualizing the Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
"degradation pathways of Methyl 2-amino-2-(4-nitrophenyl)acetate under acidic or basic conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 2-amino-2-(4-nitrophenyl)acetate under acidic and basic conditions. Our goal is to equip you with the foundational knowledge to anticipate degradation pathways, design robust analytical methods, and interpret your experimental results with confidence.
Introduction to Stability Challenges
This compound is a compound of interest in various research and development sectors due to its structural motifs. The presence of a hydrolyzable ester, a basic amino group, and an electron-withdrawing nitro group on an aromatic ring presents a unique set of stability challenges. Understanding these degradation pathways is critical for ensuring the purity, potency, and safety of any formulation containing this molecule.[1][2] This guide will walk you through the expected chemical transformations under forced degradation conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under hydrolytic stress?
A1: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the methyl ester group to form 2-amino-2-(4-nitrophenyl)acetic acid and methanol. The rate and mechanism of this hydrolysis are pH-dependent. While the aromatic nitro group is generally stable to hydrolysis, it can be susceptible to reduction under certain conditions, although this is less common in typical hydrolytic forced degradation studies.
Q2: I am observing an unexpected peak in my HPLC analysis during a basic degradation study. What could it be?
A2: Besides the expected hydrolysis product, an unexpected peak could arise from several possibilities. Under strong basic conditions, there is a possibility of minor degradation of the aromatic system, or reactions involving the amino group. Another consideration is the potential for the reduction of the nitro group to a nitroso or hydroxylamino species, especially if reducing agents are inadvertently present. It is also crucial to ensure the peak is not an artifact from the mobile phase or sample matrix.
Q3: How can I set up a robust stability-indicating HPLC method for this compound?
A3: A stability-indicating method must be able to resolve the parent compound from all its potential degradation products. For a polar, aromatic compound like this compound, a reversed-phase HPLC method is a good starting point. Consider a C18 column and a mobile phase consisting of a phosphate or acetate buffer and a polar organic solvent like acetonitrile or methanol. A gradient elution may be necessary to achieve adequate separation of the parent compound and its more polar degradation product, 2-amino-2-(4-nitrophenyl)acetic acid. UV detection at a wavelength where all compounds have reasonable absorbance (e.g., around 270-280 nm due to the nitrophenyl group) is recommended.
Q4: My mass balance in the forced degradation study is below 95%. What are the likely causes?
A4: A low mass balance suggests that not all degradation products are being detected or that some have been lost. Potential reasons include:
-
Formation of non-UV active degradants: If a degradation pathway leads to a product without a chromophore, it will not be detected by UV.
-
Formation of volatile degradants: Methanol, a product of ester hydrolysis, is volatile and will not be detected by HPLC.
-
Precipitation of degradants: The degradation product may not be soluble in the sample diluent.
-
Adsorption of degradants: Highly polar or charged degradants might irreversibly adsorb to the HPLC column or sample vials.
-
Co-elution of peaks: A degradation product may be co-eluting with the parent peak or another degradant, leading to inaccurate quantification.
Degradation Pathways: Mechanisms and Products
The degradation of this compound is primarily governed by the hydrolysis of the ester functional group. The stability of the aromatic nitro and amino groups is also a key consideration.
Acid-Catalyzed Degradation
Under acidic conditions, the main degradation pathway is the hydrolysis of the methyl ester.
Mechanism:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.
-
Elimination of methanol: The protonated methoxy group leaves as methanol, and the carbonyl group is reformed.
-
Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final carboxylic acid product, 2-amino-2-(4-nitrophenyl)acetic acid.
Primary Degradation Products:
-
2-amino-2-(4-nitrophenyl)acetic acid
-
Methanol
Caption: Acid-catalyzed hydrolysis of the ester.
Base-Catalyzed Degradation
In basic conditions, the ester hydrolysis proceeds via a different mechanism and is generally faster than acid-catalyzed hydrolysis.
Mechanism:
-
Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
-
Formation of a tetrahedral intermediate: This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.
-
Elimination of the methoxide ion: The tetrahedral intermediate collapses, and the methoxide ion is eliminated as the leaving group.
-
Protonation of the methoxide ion: The methoxide ion is a strong base and is protonated by the solvent (water) to form methanol. This step also regenerates the hydroxide catalyst.
Primary Degradation Products:
-
2-amino-2-(4-nitrophenyl)acetate (as the carboxylate salt)
-
Methanol
Caption: Base-catalyzed hydrolysis of the ester.
Secondary Degradation Pathways:
While ester hydrolysis is the primary degradation route, other transformations are possible under more stringent conditions:
-
Reduction of the Nitro Group: Although aromatic nitro groups are generally stable, they can be reduced to form nitroso, hydroxylamino, or amino derivatives.[3] This is more likely to occur in the presence of reducing agents but can sometimes be observed in forced degradation studies. The degradation of related compounds like chloramphenicol shows that reduction of the nitro group is a plausible pathway.[4]
-
Racemization: The chiral center at the alpha-carbon may be susceptible to racemization, especially under basic conditions, which could lead to the formation of the D-enantiomer.
Experimental Protocols & Troubleshooting
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with an appropriate amount of 0.1 N HCl before analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples and store it at 4°C.
3. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
Caption: Workflow for forced degradation studies.
Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amino group and acidic silanols on the column.[5] | Use a low pH mobile phase (e.g., pH 2.5-3.0) to protonate the silanols. Alternatively, use an end-capped column or add a competing base like triethylamine (0.1%) to the mobile phase.[1][6] |
| Shifting Retention Times | Inconsistent mobile phase preparation or column temperature fluctuations. | Ensure accurate mobile phase preparation and use a column oven for temperature control.[2] |
| Unexpected Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | Run a blank gradient to check for mobile phase contamination. Ensure proper cleaning of the injector and system between runs. |
| No Degradation Observed | The compound is highly stable under the applied stress conditions. | Increase the stress level (e.g., higher acid/base concentration, higher temperature, or longer exposure time). |
Summary of Degradation Products
| Condition | Primary Degradant | Structure | Expected Chromatographic Behavior |
| Acidic | 2-amino-2-(4-nitrophenyl)acetic acid | Carboxylic acid | More polar than the parent compound, will elute earlier in reversed-phase HPLC. |
| Basic | 2-amino-2-(4-nitrophenyl)acetic acid (as salt) | Carboxylate | More polar than the parent compound, will elute earlier in reversed-phase HPLC. |
References
Technical Support Center: Proactive Management of Thermal Runaway in Nitration Reactions for Methyl 2-amino-2-(4-nitrophenyl)acetate Synthesis
Introduction: A Proactive Approach to Nitration Safety
The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the development of numerous pharmaceutical intermediates. However, the inherent exothermic nature of these reactions demands a vigilant and proactive approach to safety, particularly in managing the risk of thermal runaway.[1][2] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a self-accelerating cycle of increasing temperature and reaction rate.[3] This can result in a rapid pressure increase, equipment failure, and potentially explosive decomposition of the reaction mixture.[4]
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate. It provides a structured, in-depth resource for understanding, preventing, and managing thermal runaway in this specific nitration reaction. Our focus is on the practical application of process safety principles to ensure both successful synthesis and a secure laboratory environment.
Frequently Asked Questions (FAQs) about Thermal Runaway in Nitration
Q1: What is a thermal runaway in the context of nitrating Methyl 2-amino-2-phenylacetate?
A1: A thermal runaway is a hazardous situation where the exothermic nitration reaction becomes uncontrollable.[4] The rate of reaction increases with temperature, releasing heat more rapidly than the system can dissipate it.[3] This creates a dangerous positive feedback loop, leading to a rapid spike in temperature and pressure, which can result in equipment failure, fire, or an explosion.[4]
Q2: What are the primary causes of thermal runaway during this specific nitration?
A2: The primary causes are rooted in inadequate heat removal and poor reaction control. Key factors include:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or may not be operating at a low enough temperature.
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than it can be removed.[5]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high concentrations of reactants, which can initiate a runaway.[4]
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids increases the reaction's exothermicity.
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent slight increase in temperature can then trigger a rapid, uncontrolled reaction.[5]
Q3: What are the early warning signs of an impending thermal runaway?
A3: Vigilant monitoring is key to early detection. Warning signs include:
-
A sudden, unexpected increase in the internal reaction temperature that does not respond to cooling adjustments.
-
A noticeable rise in pressure within the reaction vessel.
-
A change in the color of the reaction mixture, such as darkening.[6]
-
The evolution of brown-yellow fumes (nitrogen dioxide gas), indicating decomposition.[4]
Q4: How critical is agitation in preventing thermal runaway?
A4: Vigorous and consistent agitation is absolutely critical. It ensures uniform temperature distribution throughout the reaction mass and facilitates efficient heat transfer to the cooling system.[4] Poor agitation is a common precursor to thermal runaway due to the formation of localized hot spots.[4]
Q5: Can impurities impact the thermal stability of the nitration reaction?
A5: Yes, impurities can significantly lower the decomposition temperature of nitro-compounds and the reaction mixture.[7] Contaminants can catalyze decomposition reactions, increasing the risk of a thermal runaway.
Troubleshooting Guide: A Symptom-Based Approach
This section provides immediate, actionable steps for specific issues you may encounter during the synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase
-
Symptom: The internal reaction temperature is rising rapidly and is unresponsive to increased cooling.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[1]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Prepare for Emergency Quenching: Have a pre-chilled quenching solution (e.g., a large volume of ice-water) ready for immediate use.[5]
-
Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.
-
-
Potential Causes & Preventative Measures:
-
Cause: Addition rate of the nitrating agent is too high.
-
Prevention: Employ a controlled, dropwise addition of the nitrating mixture using an addition funnel or a syringe pump. Continuously monitor the internal temperature.[6]
-
-
Cause: Inefficient cooling.
-
Prevention: Ensure the cooling bath has sufficient capacity and is maintained at the target temperature (e.g., using an ice-salt bath for sub-zero temperatures).
-
-
Cause: Agitator failure.
-
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
-
Symptom: Visible emission of brown or yellowish gas from the reaction vessel.
-
Explanation: The evolution of nitrogen dioxide (NO₂) is a strong indicator of a decomposition reaction, which is highly exothermic and a serious precursor to thermal runaway.[4]
-
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide is highly toxic.[4] Ensure adequate ventilation and use appropriate respiratory protection if necessary.
-
Follow all steps outlined in Issue 1. This is a critical situation.
-
Issue 3: Low Yield of this compound
-
Symptom: The final product yield is significantly lower than expected.
-
Potential Causes & Corrective Actions:
-
Cause: Incomplete reaction.
-
Action: Ensure the reaction is stirred for the appropriate amount of time at the specified temperature. Monitor reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
-
Cause: Incorrect reaction temperature.
-
Action: Maintain the reaction temperature within the optimal range. Temperatures that are too low can lead to incomplete reaction, while temperatures that are too high can cause degradation and by-product formation.[6]
-
-
Cause: Improper work-up procedure.
-
Action: Follow a standardized quenching and extraction protocol. Ensure the product is not lost during the washing and purification steps.[8]
-
-
Experimental Protocols and Data
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0 to 5 °C | To control the exothermic reaction and minimize side-product formation.[6] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[9] |
| Ratio of H₂SO₄ to HNO₃ | 1:1 to 2:1 (v/v) | Optimizes the generation of the nitronium ion.[6] |
| Addition of Nitrating Agent | Slow, dropwise | To maintain temperature control and prevent heat accumulation.[6] |
| Agitation | Vigorous and constant | To ensure thermal and reactant homogeneity.[4] |
Step-by-Step Emergency Quenching Protocol
In the event of an uncontrollable temperature excursion, follow this emergency quenching procedure:
-
Prepare a Quenching Vessel: Have a large beaker or flask containing a vigorously stirred mixture of crushed ice and water (at least 10 times the volume of the reaction mixture) ready in a fume hood.[5]
-
Slow Addition: Carefully and slowly pour the reaction mixture into the ice-water slurry.[5] The high heat capacity of water will help to rapidly dissipate the heat of reaction and dilution.
-
Caution: The dilution of concentrated sulfuric acid is highly exothermic.[5] This procedure should only be performed as a last resort and with extreme caution, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Neutralization: Once the reaction mixture is fully quenched and the temperature has stabilized, proceed with a standard acid-base work-up to neutralize the acidic solution and isolate the product.[8]
Visualizing Thermal Runaway and Emergency Response
The Vicious Cycle of Thermal Runaway
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. helgroup.com [helgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Selection for Methyl 2-amino-2-(4-nitrophenyl)acetate Reactions
Welcome to the technical support center for optimizing reactions involving Methyl 2-amino-2-(4-nitrophenyl)acetate. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile intermediate. The following troubleshooting guides and FAQs are structured to explain the fundamental principles behind solvent selection, empowering you to make informed decisions for successful experimental outcomes.
Frequently Asked Questions (FAQs): General Principles
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The structure of this compound contains three distinct functional groups: a primary aromatic amine, a methyl ester, and a nitro group. Each of these groups has different reactivity and solubility characteristics. The solvent plays a crucial role in:
-
Solubilizing Reactants: Ensuring that the substrate, reagents, and any catalysts are in the same phase to allow the reaction to proceed. The compound itself has moderate polarity and may require specific solvents for effective dissolution.[1]
-
Influencing Reaction Rates: Solvent polarity can stabilize or destabilize transition states, directly impacting the reaction kinetics. For instance, the rate of nitro group reductions often increases with solvent polarity.[2]
-
Determining Reaction Pathways: A solvent can favor one reaction pathway over another (e.g., N-acylation vs. C-acylation) or promote undesirable side reactions like solvolysis (reaction with the solvent).
-
Facilitating Product Isolation: The choice of solvent affects the ease of workup and purification. A solvent from which the product readily crystallizes or is easily extracted can significantly simplify downstream processing.
Q2: My starting material is the hydrochloride salt of this compound. How does this affect my solvent choice?
A2: Starting with the hydrochloride salt is a common scenario, as it enhances the shelf-life and stability of the amine. However, it introduces a key experimental consideration. The primary amine is protonated (R-NH3+ Cl-), rendering it non-nucleophilic.
-
Requirement of a Base: You must add a base (typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA)) to deprotonate the ammonium salt and liberate the free amine for it to react.
-
Solubility Challenges: Amine salts are often poorly soluble in common non-polar aprotic solvents like dichloromethane (DCM) or diethyl ether. You may need to select a more polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), to achieve sufficient solubility of the salt before and during the addition of the base.
Troubleshooting Guide: Specific Reaction Types
This section addresses common problems encountered during specific chemical transformations of this compound.
Scenario 1: N-Acylation & N-Alkylation Reactions
-
Common Goal: To form an amide or a secondary amine by reacting the primary amino group with an acylating agent (e.g., acetyl chloride, acetic anhydride) or an alkylating agent (e.g., methyl iodide).
Q: My N-acylation reaction is slow, and I'm getting a low yield of the desired amide. What's wrong?
A: This is a frequent issue that can often be traced back to the solvent system and reaction conditions.
-
Explanation of Causality: For the amine to act as a nucleophile, its lone pair of electrons must be available. If the reaction medium is too acidic or if the starting material is an unneutralized hydrochloride salt, the amine will be protonated and unreactive. Furthermore, protic solvents (like methanol or ethanol) can hydrogen-bond with the amine, reducing its nucleophilicity, and can also react directly with highly reactive acylating agents like acyl chlorides.
-
Troubleshooting Steps & Solutions:
-
Ensure a Non-Protic Environment: Switch from protic solvents (alcohols, water) to aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are excellent starting points as they do not interfere with the reaction.
-
Verify Amine Neutralization: If using the HCl salt, ensure you have added at least one equivalent of a non-nucleophilic base (e.g., triethylamine). Often, using a slight excess (1.1-1.2 equivalents) is beneficial to scavenge any generated HCl.
-
Check Solubility: Visually inspect the reaction. If the starting material or base is not fully dissolved, the reaction is happening in a heterogeneous mixture, which will slow it down. If solubility is an issue in DCM or THF, consider a more polar aprotic solvent like DMF. Be aware that DMF is harder to remove during workup.
-
Consider the Acylating Agent: For less reactive amines, a more powerful acylating agent might be needed. Alternatively, using an orthoester like triethyl orthoacetate (TEOA) in a solvent like toluene can effectively drive both N-acetylation and esterification under neutral conditions.[3][4]
-
Scenario 2: Reduction of the Nitro Group
-
Common Goal: To reduce the aromatic nitro group (-NO2) to a primary amine (-NH2), forming Methyl 2,4-diamino-2-phenylacetate, a key step in the synthesis of many pharmaceutical compounds.
Q: My catalytic hydrogenation of the nitro group is incomplete, or I'm seeing byproducts. How can I optimize the solvent?
A: The reduction of a nitro group is highly sensitive to the solvent environment, especially in catalytic hydrogenations (e.g., using H2 gas with a Pd/C catalyst) or when using chemical reductants like NaBH4.
-
Explanation of Causality: The solvent's polarity can influence the activity of the nitro compound and the catalyst.[2] Polar protic solvents like water and alcohols can act as a hydrogen source and often increase the rate of catalytic hydrogenation.[5] However, with chemical reductants like sodium borohydride (NaBH4), the presence of alcohols can lead to a significant decrease in the reduction rate and may suppress the reaction entirely.[2] This is partly due to the higher solubility of oxygen in alcohols compared to water, which can interfere with the reduction process.[2]
-
Troubleshooting Steps & Solutions:
-
For Catalytic Hydrogenation (e.g., Pd/C, H₂):
-
Start with Polar Protic Solvents: Methanol, ethanol, or ethyl acetate are standard choices. Methanol often gives excellent results.
-
Consider Acetic Acid: Adding acetic acid as a co-solvent can sometimes accelerate the reaction, but be mindful of potential N-acetylation if a source of acetyl is present.
-
Avoid Chlorinated Solvents: Solvents like DCM can poison the palladium catalyst.
-
-
For Chemical Reduction (e.g., NaBH₄ with a catalyst):
-
Water is Often Best: For reductions catalyzed by metal nanoparticles (e.g., Au, Ag), water has been shown to provide the highest reaction rates.[2]
-
Use Aprotic Solvents if Necessary: If your substrate has poor water solubility, THF or dimethoxyethane (DME) can be used, but expect potentially slower reaction times.
-
Avoid Alcohol Mixtures: If using NaBH4, avoid high concentrations of methanol or ethanol, as they can dramatically inhibit the reaction.[2]
-
-
Solvent Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate solvent based on your intended reaction.
Caption: Decision workflow for solvent selection.
Data Reference Table: Common Solvents
The table below summarizes key properties of solvents frequently used in reactions with this compound.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Non-polar | 3.1 | 40 | 9.1 | Good general-purpose solvent for N-acylations; can poison some catalysts. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 4.0 | 66 | 7.6 | Good for dissolving both polar and non-polar reagents; can form peroxides. |
| Acetonitrile (ACN) | Aprotic, Polar | 5.8 | 82 | 37.5 | Excellent for dissolving amine salts; can be challenging to remove under vacuum. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | 153 | 36.7 | High dissolving power for salts; very high boiling point makes it difficult to remove. |
| Methanol (MeOH) | Protic, Polar | 5.1 | 65 | 32.7 | Excellent for catalytic hydrogenations; can act as a nucleophile (transesterification). |
| Ethanol (EtOH) | Protic, Polar | 4.3 | 78 | 24.5 | Good for catalytic hydrogenations; less reactive than methanol. |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | 4.4 | 77 | 6.0 | Common for catalytic hydrogenations and extractions; susceptible to hydrolysis. |
| Water (H₂O) | Protic, Polar | 10.2 | 100 | 80.1 | Ideal for some nitro reductions (e.g., with NaBH4); poor solubility for many organics.[2][6] |
Experimental Protocol: Solvent Screening for N-Acylation
This protocol provides a self-validating system for quickly identifying the optimal solvent for an N-acylation reaction.
Objective: To determine the best solvent for the N-acetylation of this compound hydrochloride with acetic anhydride.
Materials:
-
This compound HCl
-
Triethylamine (TEA)
-
Acetic Anhydride
-
Candidate Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Small reaction vials with stir bars
-
TLC plates and appropriate mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes)
Procedure:
-
Setup: Place 24.5 mg (0.1 mmol) of this compound HCl into each of the four reaction vials.
-
Solvent Addition: Add 1.0 mL of a different candidate solvent (DCM, ACN, THF, DMF) to each respective vial.
-
Observation 1 (Solubility): Stir the vials for 5 minutes at room temperature. Record your visual observations. Does the salt dissolve completely, partially, or not at all? This is your first data point.
-
Base Addition: To each vial, add 15.3 µL (0.11 mmol, 1.1 eq) of triethylamine. Stir for 5 minutes.
-
Observation 2 (Neutralization): Note any changes in solubility. The formation of triethylammonium chloride (a white precipitate) is expected, but the free amine should now be in solution.
-
Acylating Agent Addition: Add 10.4 µL (0.11 mmol, 1.1 eq) of acetic anhydride to each vial.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. After 1 hour, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate and visualize under UV light.
-
Analysis: Compare the TLCs. The best solvent system will show the most complete conversion from the starting material spot to the new, less polar product spot with the fewest byproducts. The reaction can be monitored over several hours to completion.
Expected Outcome: This parallel screening method quickly reveals issues related to solubility and reaction rate, allowing you to select the most efficient solvent for a larger scale reaction based on direct empirical evidence.
References
- 1. CAS 2945-08-6: Methyl p-nitrophenylacetate | CymitQuimica [cymitquimica.com]
- 2. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Methods for Methyl 2-amino-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-2-(4-nitrophenyl)acetate is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and complex molecular architectures. The presence of the nitro group offers a versatile handle for further functionalization, while the α-amino ester moiety is a key structural feature in many biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of α-amino esters, particularly those bearing electron-withdrawing groups on the aromatic ring, presents unique challenges. The primary goals are to achieve high yields and purity while ensuring the stability of the functional groups present in the molecule. Two principal synthetic pathways emerge as the most viable for the preparation of this compound:
-
The Strecker Synthesis followed by Nitrile Conversion: A classic and robust method for the formation of α-amino acids and their derivatives.
-
Reductive Amination of a Keto Ester: A direct approach that introduces the amino group in a single reductive step.
This guide will dissect each of these methodologies, providing a logical framework for selecting the most appropriate route based on available starting materials, desired scale, and laboratory capabilities.
Method 1: The Strecker Synthesis Route
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by the conversion of the nitrile group to the desired carboxylic acid derivative.[1][2]
Mechanistic Overview
The synthesis commences with the reaction of 4-nitrobenzaldehyde with an ammonia source (such as ammonium chloride) to form an imine in situ. Subsequent nucleophilic attack by a cyanide ion (e.g., from potassium cyanide) on the imine carbon yields the α-aminonitrile, 2-amino-2-(4-nitrophenyl)acetonitrile.[1] The final and critical step is the conversion of this nitrile to the methyl ester. This can be achieved through a two-step hydrolysis to the carboxylic acid followed by esterification, or more directly via a Pinner reaction.
Experimental Protocols
Step 1: Synthesis of 2-amino-2-(4-nitrophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia is prepared.
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 equivalent) in methanol, the ammonium chloride/ammonia solution is added at 0-5 °C.
-
A solution of potassium cyanide (1.1 equivalents) in water is then added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2 (Option A): Hydrolysis to 4-Nitrophenylglycine and Subsequent Esterification
-
The crude 2-amino-2-(4-nitrophenyl)acetonitrile is hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid.[1]
-
After cooling, the resulting 4-nitrophenylglycine hydrochloride is isolated by filtration.
-
The free amino acid can be obtained by neutralization.
-
The isolated 4-nitrophenylglycine is then esterified by reacting with methanol in the presence of a catalyst, such as thionyl chloride or trimethylchlorosilane, to yield the target methyl ester.[3]
Step 2 (Option B): Direct Conversion to Methyl Ester via Pinner Reaction
-
The crude 2-amino-2-(4-nitrophenyl)acetonitrile is dissolved in anhydrous methanol.
-
The solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the mixture to saturation.
-
The reaction mixture is allowed to stand at a low temperature, leading to the formation of the imidate hydrochloride salt (a Pinner salt).
-
Subsequent treatment with water will hydrolyze the imidate to the desired methyl ester.
Workflow Diagram
Caption: Workflow for the Strecker Synthesis Route.
Evaluation of the Strecker Synthesis Route
| Parameter | Assessment | Rationale |
| Yield | Moderate to Good | The initial Strecker reaction is typically high-yielding. However, the subsequent hydrolysis and esterification or the Pinner reaction can lead to some loss of material, affecting the overall yield. |
| Purity | Good to Excellent | The intermediates and the final product can be purified by crystallization or chromatography, generally leading to high purity. |
| Scalability | Readily Scalable | The Strecker synthesis is a well-established reaction and can be scaled up for industrial production. |
| Safety | High Hazard | The use of highly toxic potassium cyanide requires stringent safety precautions and proper waste disposal protocols. |
| Versatility | High | This method is applicable to a wide range of aldehydes, making it a versatile route for synthesizing various α-amino acid derivatives. |
Method 2: Reductive Amination of a Keto Ester
This approach involves the direct conversion of a keto group to an amino group in the presence of an ammonia source and a reducing agent. The starting material for this route is methyl 2-keto-2-(4-nitrophenyl)acetate.
Mechanistic Overview
The reaction proceeds through the formation of an imine intermediate by the condensation of the keto ester with ammonia. This imine is then reduced in situ to the corresponding primary amine.[4][5] The choice of reducing agent is crucial to selectively reduce the imine without affecting the ester or the nitro group. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol
-
To a solution of methyl 2-keto-2-(4-nitrophenyl)acetate (1.0 equivalent) in a suitable solvent such as methanol, an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added.
-
A reducing agent, such as sodium cyanoborohydride (1.5 equivalents), is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by column chromatography or crystallization.
Workflow Diagram
Caption: Workflow for the Reductive Amination Route.
Evaluation of the Reductive Amination Route
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | This one-pot reaction can be very efficient, often providing high yields of the desired product. |
| Purity | Good | Purification is generally required to remove unreacted starting materials and byproducts from the reduction. |
| Scalability | Scalable | The process is amenable to scale-up, although the cost and availability of the starting keto ester may be a consideration. |
| Safety | Moderate Hazard | While less hazardous than the Strecker synthesis, the use of cyanoborohydride still requires careful handling. Alternative, less toxic reducing agents can also be employed. |
| Starting Material | Less Readily Available | The primary challenge of this route is the synthesis or commercial availability of the starting α-keto ester, methyl 2-keto-2-(4-nitrophenyl)acetate. |
Comparative Summary
| Feature | Strecker Synthesis Route | Reductive Amination Route |
| Starting Materials | 4-Nitrobenzaldehyde, KCN, NH₄Cl | Methyl 2-keto-2-(4-nitrophenyl)acetate, NH₃ source |
| Number of Steps | 2-3 steps | 1 pot reaction |
| Key Intermediates | α-Aminonitrile | Imine (in situ) |
| Primary Safety Concern | High toxicity of cyanide | Toxicity of reducing agents (e.g., NaBH₃CN) |
| Main Advantage | Readily available starting materials, high versatility | Potentially higher overall yield, fewer steps |
| Main Disadvantage | Use of highly toxic reagents, multiple steps | Availability and cost of the starting keto ester |
Conclusion and Recommendations
Both the Strecker synthesis and reductive amination pathways offer viable routes to this compound.
The Strecker synthesis is a classic, well-understood, and highly versatile method. Its primary advantage lies in the use of readily available and inexpensive starting materials. However, the high toxicity of cyanide is a significant drawback that necessitates specialized handling and safety protocols. This route is likely preferable in a research setting where versatility and access to a wide range of analogs are important, and the necessary safety infrastructure is in place.
The reductive amination of a keto ester is a more convergent and potentially higher-yielding approach. It avoids the use of free cyanide in the main reaction sequence, which can be a significant advantage in terms of safety. The main hurdle for this method is the accessibility of the starting α-keto ester. If this precursor is commercially available at a reasonable cost or can be synthesized efficiently, this one-pot method would be the preferred route, especially for larger-scale production where process efficiency and safety are paramount.
Ultimately, the choice of synthetic route will depend on a careful consideration of the specific needs of the project, including the scale of the synthesis, the availability and cost of starting materials, and the safety protocols and equipment available in the laboratory.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of Schiff Base Derivatives of Aryl Amino Acid Esters, with a Focus on Nitrophenyl Moieties
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Aryl Amino Acid Esters
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is of paramount importance. While the specific biological activities of derivatives of Methyl 2-amino-2-(4-nitrophenyl)acetate are not extensively documented in publicly available literature, the broader class of Schiff bases derived from aryl amino acid esters presents a rich field of study. These compounds are of significant interest due to their synthetic accessibility and diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2]
This guide provides a comparative overview of the biological activities of Schiff base derivatives of aryl amino acid esters, with a particular focus on analogs incorporating a 4-nitrophenyl moiety, a common feature that often imparts significant bioactivity. We will delve into their synthesis, explore their performance in various biological assays, and discuss the structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
General Synthesis of Schiff Base Derivatives of Amino Acid Esters
The synthesis of Schiff bases from amino acid esters is a straightforward and efficient condensation reaction. Typically, it involves the reaction of an amino acid ester with an aldehyde or ketone in a suitable solvent, often with acid or base catalysis, to form the characteristic azomethine (-C=N-) group.[3] Microwave irradiation has also been employed to accelerate this reaction, leading to higher yields and purity in a significantly shorter time.[4][5]
The general reaction scheme can be visualized as follows:
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Schiff Base
The following is a generalized protocol for the synthesis of a Schiff base from an amino acid ester and an aromatic aldehyde, based on common laboratory practices.[6]
-
Dissolution of Reactants: Dissolve equimolar amounts of the chosen aryl amino acid ester and 4-nitrobenzaldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Catalysis (Optional): Add a few drops of a catalyst, such as glacial acetic acid, to the mixture to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Comparative Biological Activities
Schiff bases derived from amino acid esters have demonstrated a broad spectrum of biological activities. The presence and position of substituents on both the amino acid ester and the aldehyde moieties play a crucial role in determining the potency and selectivity of these compounds. The imine group is often critical for their biological function.[1]
Antimicrobial Activity
Schiff bases are well-documented for their antibacterial and antifungal properties. The mode of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular proteins and enzymes.[7] The presence of a nitro group, particularly in the para position of the aromatic ring, is often associated with enhanced antimicrobial activity.[6]
| Compound/Derivative | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Schiff base of 4-nitrobenzaldehyde and 2-aminobenzenethiol | Staphylococcus aureus, Escherichia coli | Moderate activity (6-15 mm zone of inhibition) | [8] |
| Metal complexes of the above Schiff base | S. aureus, E. coli | Higher activity than the free ligand | [8] |
| Cinnamaldehyde-amino acid Schiff bases | Aspergillus niger, Penicillium citrinum, E. coli, S. aureus | Significant bioactivity, influenced by substituents | [9] |
| Schiff base of 3-nitrobenzaldehyde and ethanolamine | S. aureus and other strains | Broad-spectrum activity | [10] |
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups , such as the nitro group, on the aldehyde ring generally enhance antimicrobial activity.[6]
-
Metal complexation of Schiff bases often leads to a significant increase in their antimicrobial potency compared to the free ligands.[1][8] This is thought to be due to the increased lipophilicity of the complexes, allowing for better penetration through the microbial cell membrane.
-
The nature of the amino acid also influences activity, with factors such as the length of the alkyl chain and the presence of additional functional groups playing a role.[9]
Antifungal Activity
Similar to their antibacterial action, the antifungal properties of these Schiff bases are noteworthy. They have shown efficacy against a range of pathogenic fungi.
| Compound/Derivative | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Schiff base of 4-nitrobenzaldehyde and 2-aminobenzenethiol | Aspergillus niger, Candida albicans | Appreciable activity (6-18 mm zone of inhibition) | [8] |
| Tryptophan-derived Schiff bases | C. albicans, Trichoderma, A. niger | Remarkable antifungal activity | [3] |
| Cinnamaldehyde-amino acid Schiff bases | A. niger, P. citrinum | Significant activity, dependent on structure | [9] |
Structure-Activity Relationship Insights:
-
The presence of a heterocyclic ring in the amino acid moiety, such as the indole ring in tryptophan, can contribute to enhanced antifungal activity.[3]
-
The overall lipophilicity of the molecule is a key determinant of its ability to cross the fungal cell wall and membrane.
Anticancer Activity
The anticancer potential of Schiff bases derived from amino acid esters is an area of active research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to their ability to interact with DNA or inhibit key enzymes involved in cancer cell growth.[11][12]
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 µg/mL | [13] |
| Schiff bases from amino acid methyl esters and salicylaldehyde derivatives | Various cancer cells | Strong activity reported | [13] |
| Schiff bases from benzoin and dinitrophenyl hydrazine | Ehrlich ascites carcinoma (EAC) | Significant tumor growth inhibition | [12] |
Structure-Activity Relationship Insights:
-
The azomethine group is believed to be a key pharmacophore for the anticancer activity of many Schiff bases.[13]
-
The presence of substituents that can participate in hydrogen bonding or electrostatic interactions can enhance the binding of these molecules to biological targets like DNA.[14]
-
The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. For instance, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid showed significantly higher cytotoxicity against tongue cancer cells compared to normal gingival fibroblasts.[13]
Potential Mechanisms of Action
The diverse biological activities of these Schiff base derivatives can be attributed to several potential mechanisms. A common proposed mechanism for their anticancer activity is the interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jetir.org [jetir.org]
- 3. A Comparative Study on Biological Activity of Schiff Bases Derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. biotechniques.com [biotechniques.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 9. Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
"Methyl 2-amino-2-(4-nitrophenyl)acetate vs other nitrophenyl amino acid esters"
An In-Depth Comparative Guide to Nitrophenyl Amino Acid Esters for Researchers
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of Methyl 2-amino-2-(4-nitrophenyl)acetate and other nitrophenyl amino acid esters, offering experimental insights and data to guide researchers, scientists, and drug development professionals in their applications. We will explore the nuanced differences in reactivity, stability, and utility conferred by the position of the nitro group and the nature of the amino acid, moving beyond simple protocols to explain the underlying chemical principles.
Introduction: The Utility of Activated Phenyl Esters
Nitrophenyl esters are indispensable tools in the modern laboratory, primarily serving two critical functions: as activated esters for peptide synthesis and as chromogenic substrates for detecting hydrolytic enzyme activity.[1][2] The electron-withdrawing nature of the nitro group renders the ester's carbonyl carbon highly electrophilic, facilitating nucleophilic attack. Simultaneously, the resulting nitrophenolate is an excellent, weakly basic leaving group, further driving these reactions forward. Upon its release, the 4-nitrophenolate ion, in particular, exhibits a distinct yellow color under neutral to basic conditions, providing a convenient spectrophotometric handle to monitor reaction kinetics.[3][4]
While many nitrophenyl esters exist, this guide focuses on amino acid esters, comparing the properties of the para (4-nitro), ortho (2-nitro), and meta (3-nitro) isomers, with a specific focus on this compound as our primary exemplar.
The Critical Role of Nitro Group Positioning: A Physicochemical Comparison
The position of the nitro group on the phenyl ring is the single most important determinant of the ester's chemical behavior. This is not merely a structural quirk; it is a fundamental driver of reactivity and stability due to a combination of electronic and steric effects.
Electronic Effects: Inductive vs. Resonance
The nitro group is strongly electron-withdrawing through two mechanisms: the inductive effect (-I) and the resonance effect (-R).
-
4-Nitrophenyl (para) Esters: The nitro group at the para position exerts both a strong inductive and a strong resonance effect. This combination maximally increases the electrophilicity of the carbonyl carbon and stabilizes the resulting phenolate anion, making it an excellent leaving group. This is why p-nitrophenyl (PNP) esters are the most widely used for both enzyme assays and as activated esters in synthesis.[4][5]
-
2-Nitrophenyl (ortho) Esters: The ortho position provides the strongest inductive effect due to proximity, but resonance is slightly weaker due to potential steric hindrance that can twist the nitro group out of the plane of the phenyl ring.[6] This steric bulk can also impede the approach of a nucleophile to the carbonyl center.
-
3-Nitrophenyl (meta) Esters: At the meta position, the nitro group exerts only an inductive effect; it cannot participate in resonance with the phenoxy oxygen. Consequently, meta-nitrophenyl esters are significantly less reactive than their ortho and para counterparts.
This relationship can be visualized as a hierarchy of reactivity based on the stability of the leaving group.
Caption: Logical comparison of nitrophenyl ester isomer reactivity.
Stability in Solution
A key practical consideration is the stability of the ester against spontaneous hydrolysis. While highly reactive esters are desirable for rapid reactions, they often suffer from poor stability in aqueous or protic solutions. For instance, p-nitrophenyl acetate is notoriously unstable in aqueous buffers.[1][7] PNP esters have, however, demonstrated remarkable stability in organic solvents like DMSO compared to other activated esters such as tetrafluorophenyl (TFP) esters, making them superior synthons for applications like radiofluorination where pre-reaction stability is crucial.[5][8] The presence of the α-amino group in compounds like this compound can influence this stability, potentially promoting intramolecular catalysis of hydrolysis.[9]
Performance in Key Applications
The choice of nitrophenyl amino acid ester is dictated by its intended application. We will compare their performance in two primary domains: enzymatic assays and peptide synthesis.
Application 1: Chromogenic Enzyme Substrates
Nitrophenyl esters are workhorse substrates for hydrolases, particularly esterases and lipases.[10][11] The rate of yellow 4-nitrophenol release is directly proportional to enzyme activity and can be monitored continuously at ~405-420 nm.
Comparative Performance Data:
While direct comparative kinetic data for the ortho, meta, and para-nitrophenyl esters of the same amino acid are scarce, we can synthesize a comparison from established principles and available data on related esters. The substrate specificity of an enzyme is paramount; for example, some enzymes show preferential activity towards esters with short-chain acids.[10][11]
| Feature | This compound | 2-Nitrophenyl Isomer | 3-Nitrophenyl Isomer | N-Acyl Amino Acid PNP Esters |
| Reactivity | High | High (may be sterically hindered) | Low | High |
| Chromophore pKa | ~7 (for 4-nitrophenol) | ~7.2 (for 2-nitrophenol) | ~8.3 (for 3-nitrophenol) | ~7 (for 4-nitrophenol) |
| λmax (anion) | ~405 nm | ~415 nm | ~395 nm | ~405 nm |
| Spontaneous Hydrolysis | Moderate to High | Moderate to High | Low | Moderate to High |
| Suitability | Excellent for most esterases sensitive to α-amino acids. Assay pH must be >7.5 for full color development. | Good, but potential for steric clashes in the enzyme active site. | Poor choice due to low reactivity and high pKa of the leaving group. | Widely used; N-protection prevents side reactions of the amino group.[12] |
Causality Behind Experimental Choice: Researchers choose 4-nitrophenyl esters for kinetic assays for three primary reasons:
-
High Reactivity: The excellent leaving group ensures that the chemical step (hydrolysis) is likely to be rate-limiting, not product release.[4]
-
Favorable pKa: The pKa of 4-nitrophenol is ~7, meaning that at a typical physiological assay pH of 7.4-8.0, a significant fraction of the released product will be in the colored anionic form.[1]
-
High Molar Extinction Coefficient: The 4-nitrophenolate anion has a high molar absorptivity, providing excellent signal-to-noise for sensitive measurements.[10]
Application 2: Activated Esters for Peptide Synthesis
In peptide synthesis, the goal is efficient aminolysis (peptide bond formation) that outcompetes hydrolysis.[2] PNP esters were among the first "active esters" used for this purpose.[13]
Comparative Performance:
| Parameter | 4-Nitrophenyl Esters | 2-Nitrophenyl Esters | Other Activated Esters (e.g., OPfp, ODhbt) |
| Activation Level | High | High | Very High |
| Coupling Rate | Moderate to Fast.[14] | Generally slower due to sterics. | Very Fast.[13] |
| Stability | Good crystallinity and stability as solids.[5] | Less common, often less stable. | Can be less stable, often generated in situ. |
| Side Reactions | Low risk of racemization for standard amino acids. | Higher potential for side reactions. | Can be higher with over-activation. |
| Utility | Excellent for solution-phase synthesis and fragment condensation. Reliable and cost-effective.[15] | Rarely used. | Preferred for modern solid-phase peptide synthesis (SPPS) due to faster coupling times.[13][16] |
Expert Insight: While modern SPPS often relies on faster in situ activation methods (like HBTU/HATU), PNP esters remain highly valuable, particularly in solution-phase synthesis or for the preparation of specific peptide fragments.[13][15] Their solid, crystalline nature makes them easy to handle, purify, and store, which is a significant advantage over often unstable, non-isolable activated intermediates.[5] The synthesis of polypeptides with repeating sequences has been successfully achieved via the self-condensation of peptide p-nitrophenyl esters.[2]
Experimental Protocols
To provide a practical context, we describe validated methodologies for the synthesis and kinetic analysis of nitrophenyl amino acid esters.
Protocol 1: Synthesis of N-Protected Amino Acid p-Nitrophenyl Ester
This protocol describes a general method for synthesizing a PNP ester, a crucial first step for many applications.
Caption: Workflow for the synthesis of a p-nitrophenyl ester.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-protected amino acid (e.g., Boc-glycine, 1.0 eq) and p-nitrophenol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or chloroform.[14][15]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise. DCC is a powerful dehydrating agent that facilitates ester formation.
-
Reaction: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Remove the DCU precipitate by vacuum filtration.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous NaHCO₃ solution and brine. This removes unreacted p-nitrophenol and other acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure, crystalline PNP ester.[5]
Protocol 2: Kinetic Assay of Enzymatic Hydrolysis
This protocol details how to measure the kinetic parameters of an esterase using a nitrophenyl ester substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0). The pH should be high enough to ensure the released nitrophenol is in its anionic, colored form.[10]
-
Substrate Stock: Prepare a concentrated stock solution of the nitrophenyl ester (e.g., 20 mM this compound) in an organic solvent like DMSO or acetonitrile to ensure solubility.[3][10]
-
Enzyme Solution: Prepare a solution of the enzyme of known concentration in the reaction buffer.
-
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at the λmax of the nitrophenolate anion (~405-420 nm). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).[3]
-
Assay Execution:
-
In a 1 mL cuvette, add the reaction buffer and a small volume of the substrate stock solution to achieve the desired final concentration (typically varied across a range spanning the expected Km).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to temperature.
-
Initiate the reaction by adding a small aliquot of the enzyme solution. Mix quickly by gentle inversion.
-
Immediately begin recording the absorbance at regular intervals (e.g., every 10 seconds) for several minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (slope / εl) * V_total), where ε is the molar extinction coefficient of the nitrophenolate at the assay pH, l is the path length, and V_total is the total reaction volume.
-
Repeat the assay at multiple substrate concentrations.
-
Plot the initial velocities (v₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation (v₀ = Vmax * [S] / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax and Km.
-
Conclusion and Recommendations
The selection of a nitrophenyl amino acid ester is a critical decision that directly impacts experimental success. This guide provides the foundational knowledge to make an informed choice.
-
For Chromogenic Assays: This compound and other 4-nitrophenyl esters are unequivocally the superior choice. Their high reactivity, favorable chromophore pKa, and high extinction coefficient provide the best sensitivity and reliability for kinetic studies.
-
For Peptide Synthesis: While largely superseded in automated SPPS, 4-nitrophenyl esters remain a robust and cost-effective option for solution-phase synthesis, fragment condensation, and the creation of sequential polypeptides. Their excellent stability and ease of handling are significant practical advantages.[2][5]
-
Isomer Considerations: 2-nitrophenyl esters may find niche applications but are generally less favorable due to steric hindrance. 3-nitrophenyl esters are poor substrates and activating groups due to their low reactivity and should generally be avoided.
By understanding the interplay of electronic effects, steric factors, and inherent stability, researchers can harness the full potential of these versatile chemical tools.
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Trimethyl lock: a stable chromogenic substrate for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 12. Highly efficient enantioselective hydrolysis of short chain N-acetyl amino acid p-nitrophenyl esters catalysed by esterase models - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 2-amino-2-(4-nitrophenyl)acetate, a key intermediate in various synthetic processes. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the scientific rationale behind method selection and validation design, ensuring robust and reliable data that meets stringent regulatory expectations.
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For a compound like this compound, which may serve as a critical raw material or intermediate, ensuring its identity, purity, and strength is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others, mandate such validation, with harmonized guidance provided by the International Council for Harmonisation (ICH).[3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This guide will compare two of the most powerful and commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, framed within the context of the internationally recognized validation parameters.
The Regulatory Framework: A Foundation of Trust
Analytical method validation is not an arbitrary process; it is grounded in a well-defined regulatory framework. The primary documents governing this process are ICH Q2(R2), USP General Chapter <1225>, and FDA guidelines.[3][5][8][9][10] These documents provide a harmonized approach to ensure that analytical data is reliable, reproducible, and scientifically sound.[11]
The core validation parameters stipulated by these guidelines include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Accuracy: The closeness of test results to the true value.[11][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the first critical decision in method development. It is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality for Selection: HPLC is arguably the premier choice for this molecule. The presence of polar functional groups (amino and nitro) and the ester moiety makes this compound ideally suited for reversed-phase HPLC. Furthermore, the nitrophenyl group is a strong chromophore, which allows for highly sensitive detection using a standard UV-Vis detector, an instrument readily available in most analytical laboratories.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality for Selection: GC-MS offers exceptional separating power and specificity, particularly due to the mass spectrometric detection which provides structural information. However, the inherent polarity and low volatility of amino acid derivatives like our target compound make direct GC analysis challenging.[13][14] Therefore, a critical prerequisite is derivatization . This chemical modification step converts the polar analyte into a more volatile and thermally stable compound suitable for GC analysis.[14] Common derivatization strategies include silylation (e.g., with MTBSTFA) or acylation. While this adds a step to the sample preparation, the resulting specificity from MS detection can be invaluable for impurity profiling.
Validation Parameters: A Head-to-Head Comparison
The following table summarizes the validation approach for each technique. The acceptance criteria provided are typical for pharmaceutical analysis but should be formally defined in a validation protocol before execution.
| Validation Parameter | HPLC-UV Approach | GC-MS Approach (Post-Derivatization) | Typical Acceptance Criteria |
| Specificity | Analyze placebo, spiked samples, and force-degraded samples. Peak purity analysis using a Diode Array Detector (DAD) is recommended. | Analyze placebo and spiked samples. Specificity is inherently high due to MS detection; monitor for characteristic mass fragments and retention time. | No interference at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Prepare at least 5 concentrations across the range (e.g., 50-150% of the expected concentration). Plot peak area vs. concentration. | Prepare at least 5 concentrations and perform derivatization. Plot the response ratio (analyte/internal standard) vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range is confirmed by the linearity, accuracy, and precision data. | The range is confirmed by the linearity, accuracy, and precision data. | Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification. |
| Accuracy | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Calculate % recovery. | Perform spike recovery experiments on the sample matrix at 3 concentration levels. An isotopically labeled internal standard is ideal. | Mean recovery of 98.0% to 102.0%. |
| Precision (Repeatability) | 6 replicate preparations at 100% of the test concentration or 9 determinations across the specified range. | 6 replicate preparations of a homogeneous sample, including the derivatization step. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Perform the repeatability assay on a different day, with a different analyst, or on a different instrument. | Perform the repeatability assay under varied conditions (day, analyst, instrument). | RSD ≤ 2.0%. |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | Determined from the S/N ratio of a characteristic mass fragment. | S/N ratio method is most common. |
| Robustness | Deliberately vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | Vary parameters like GC oven temperature ramp rate (±2°C/min), carrier gas flow (±5%), and injection temperature (±10°C). | System suitability parameters must pass. Results should not be significantly affected. |
Experimental Protocols: A Self-Validating System
The following protocols are presented as a template. A formal, approved validation protocol must precede any experimental work.
Protocol 1: Validation of an HPLC-UV Method
1. Objective: To validate an HPLC-UV method for the quantification of this compound.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Validation Experiments:
-
Specificity:
-
Inject a blank (diluent).
-
Inject a placebo solution.
-
Inject a standard solution of the analyte.
-
Spike the placebo with the analyte and known related substances; confirm resolution.
-
-
Linearity & Range:
-
Prepare a stock solution of the analyte at 1.0 mg/mL.
-
Create a series of 5 calibration standards ranging from 0.05 mg/mL to 0.15 mg/mL (50% to 150% of a target 0.1 mg/mL).
-
Inject each standard in triplicate.
-
Perform a linear regression analysis of the peak area versus concentration.
-
-
Accuracy:
-
Prepare placebo spiked with the analyte at three levels: 0.08, 0.10, and 0.12 mg/mL.
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Precision (Repeatability):
-
Prepare six independent samples of the analyte at 0.10 mg/mL.
-
Analyze all six samples and calculate the RSD of the results.
-
Protocol 2: Validation of a GC-MS Method (with Derivatization)
1. Objective: To validate a GC-MS method for the quantification of this compound following derivatization.
2. Derivatization Procedure:
- To 100 µL of sample/standard, add an internal standard (e.g., deuterated analogue).
- Evaporate to dryness under a stream of nitrogen.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
- Heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injector: Splitless, 250°C
-
MS Detection: Electron Ionization (EI) mode, scan from m/z 50-500. Monitor characteristic ions for quantification.
4. Validation Experiments:
-
Specificity:
-
Inject a derivatized blank.
-
Inject a derivatized placebo.
-
Confirm that no interfering peaks are present at the retention time and m/z of the derivatized analyte.
-
-
Linearity, Accuracy, Precision:
-
Follow the same principles as the HPLC protocol, ensuring that each calibration standard, accuracy sample, and precision sample undergoes the complete derivatization procedure.
-
Use the peak area ratio of the analyte to the internal standard for all calculations.
-
Conclusion: Selecting the Fit-for-Purpose Method
Both HPLC-UV and GC-MS can be successfully validated for the analysis of this compound. The choice between them is a strategic one based on the specific analytical challenge.
-
HPLC-UV is the superior choice for routine quality control, such as assays and content uniformity, due to its simplicity, robustness, and lower operational complexity. Its validation is straightforward and aligns well with standard pharmaceutical practices.
-
GC-MS should be reserved for applications requiring higher specificity, such as identifying unknown impurities or performing trace-level analysis in complex matrices. The added step of derivatization increases sample preparation time and potential variability but provides unparalleled confidence in analyte identification.
Ultimately, a properly validated method, regardless of the technology, is one that provides data you can trust.[15] This trust is built upon a thorough understanding of the scientific principles, a rigorous adherence to regulatory guidelines, and meticulous execution of the validation plan.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Spectroscopic Guide to the Isomers of Methyl 2-amino-2-(4-nitrophenyl)acetate: Distinguishing Positional and Chiral Variants
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of successful research. The isomeric variations of active pharmaceutical ingredients (APIs) and their intermediates can lead to significant differences in pharmacological activity, toxicity, and overall efficacy. This guide provides a detailed spectroscopic comparison of the isomers of methyl 2-amino-2-(4-nitrophenyl)acetate, a compound of interest in synthetic and medicinal chemistry.
The isomers under consideration include the positional isomers, where the nitro group is located at the ortho-, meta-, or para- position of the phenyl ring, and the enantiomers (R and S) that arise from the chiral center at the alpha-carbon. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) techniques, to provide a framework for the unambiguous identification of these closely related molecules.
The Importance of Isomer Differentiation
The position of the nitro group on the aromatic ring significantly influences the electronic environment of the entire molecule. This, in turn, affects the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the electronic transitions observed in UV-Vis spectroscopy. Furthermore, the stereochemistry at the chiral center dictates the molecule's interaction with other chiral entities, a critical factor in its biological activity. Therefore, robust analytical methods to differentiate these isomers are essential for quality control, process development, and regulatory compliance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the differentiation of positional isomers.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the nitro group. The electron-withdrawing nature of the nitro group deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
Expected ¹H NMR Spectral Data (Illustrative)
| Isomer | Aromatic Protons (δ, ppm) | CH (α-proton) (δ, ppm) | NH₂ (δ, ppm) | OCH₃ (δ, ppm) |
| ortho-nitro | 7.5 - 8.2 (multiplet) | ~4.5 | ~2.5 (broad) | ~3.7 |
| meta-nitro | 7.6 - 8.4 (multiplet) | ~4.3 | ~2.5 (broad) | ~3.7 |
| para-nitro | 7.5 (d, J ≈ 8 Hz), 8.2 (d, J ≈ 8 Hz) | ~4.4 | ~2.5 (broad) | ~3.7 |
Note: The chemical shifts are estimations based on data from related compounds and general principles. Actual values may vary depending on the solvent and other experimental conditions.
The para-isomer is expected to show a more simplified aromatic region with two distinct doublets, a consequence of the molecule's symmetry. The ortho- and meta-isomers will exhibit more complex splitting patterns due to the different coupling constants between the aromatic protons. The chemical shift of the α-proton will also be subtly influenced by the position of the nitro group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The effect of the nitro group's position is also evident in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group will be significantly deshielded.
Expected ¹³C NMR Spectral Data (Illustrative)
| Isomer | C-NO₂ (δ, ppm) | Aromatic Carbons (δ, ppm) | C=O (δ, ppm) | CH (α-carbon) (δ, ppm) | OCH₃ (δ, ppm) |
| ortho-nitro | ~148 | 124 - 140 | ~172 | ~57 | ~53 |
| meta-nitro | ~148 | 122 - 142 | ~172 | ~56 | ~53 |
| para-nitro | ~147 | 124, 129, 145, 147 | ~172 | ~56 | ~53 |
Note: The chemical shifts are estimations. The para-isomer is expected to show fewer signals in the aromatic region due to symmetry.[1]
Experimental Protocol: NMR Sample Preparation and Analysis
References
A Comparative Guide to the Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision, balancing factors of yield, cost, safety, and scalability. This guide provides an in-depth, objective comparison of the primary synthetic pathways to Methyl 2-amino-2-(4-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmacologically active compounds. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to make informed decisions tailored to their specific laboratory or production needs.
Introduction to this compound
This compound is a non-proteinogenic α-amino acid ester. The presence of the nitro group on the phenyl ring makes it a versatile precursor for further functionalization, such as reduction to an amine, which can then be used in the construction of more complex molecular architectures. Its synthesis, therefore, is of significant interest. The primary challenge lies in efficiently introducing the amino and ester functionalities at the α-carbon adjacent to the nitrophenyl ring. This guide will focus on the two most prevalent and logical approaches: the Strecker Synthesis and Reductive Amination.
Route 1: The Strecker Synthesis Pathway
The Strecker synthesis is a classic, time-tested method for producing α-amino acids from aldehydes.[1][2] The reaction proceeds via a three-component condensation to form an α-aminonitrile, which is subsequently hydrolyzed and esterified to yield the final product.[3]
Scientific Rationale & Workflow
The synthesis begins with 4-nitrobenzaldehyde. The core of the Strecker reaction is the in-situ formation of an imine by reacting the aldehyde with an ammonia source (commonly ammonium chloride, which provides both ammonia and a mild acidic environment).[4] This imine is electrophilic and is immediately attacked by a nucleophilic cyanide source (such as potassium or sodium cyanide) to form the stable α-aminonitrile intermediate.[5] This step is the key C-C bond-forming reaction. The final steps involve the harsh acidic hydrolysis of the nitrile to a carboxylic acid, followed by a standard Fischer esterification to yield the desired methyl ester.
Caption: Workflow for the Strecker Synthesis of the target compound.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (KCN, 1.0 eq) in water is prepared and cooled in an ice bath. Caution: KCN is highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available.
-
Ammonium chloride (NH₄Cl, 1.2 eq) is added to the KCN solution and stirred until dissolved.
-
A solution of 4-nitrobenzaldehyde (1.0 eq) in methanol is added dropwise to the cold aqueous solution over 30 minutes, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Part 2: Hydrolysis and Esterification
-
The crude α-aminonitrile (1.0 eq) is suspended in concentrated hydrochloric acid (HCl).
-
The mixture is heated to reflux (approx. 100-110°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
The solution is cooled and the solvent is removed under reduced pressure to yield the crude amino acid hydrochloride salt.
-
The crude salt is suspended in anhydrous methanol (excess).
-
A catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) is added carefully.
-
The mixture is heated to reflux for 8-12 hours.
-
After cooling, the reaction is neutralized carefully with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the final product, which can be further purified by column chromatography or recrystallization.
Route 2: The Reductive Amination Pathway
Reductive amination is a powerful and often milder alternative for amine synthesis.[6] This route transforms a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[7] For the target molecule, this requires starting with the corresponding α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate.
Scientific Rationale & Workflow
This pathway begins with the esterification of 4-nitrophenylacetic acid to form Methyl (4-nitrophenyl)acetate.[8] This intermediate is then oxidized at the α-position to create the key α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate. The final, crucial step is a one-pot reductive amination. The α-keto ester reacts with an ammonia source to form an imine, which is concurrently reduced by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the formed iminium ion.[7] This selectivity is key to the success of the one-pot reaction.
Caption: Workflow for the Reductive Amination synthesis pathway.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 2-oxo-2-(4-nitrophenyl)acetate
-
4-Nitrophenylacetic acid (1.0 eq) is dissolved in methanol (excess) and a catalytic amount of H₂SO₄ is added. The mixture is refluxed for 4-6 hours to produce Methyl (4-nitrophenyl)acetate.[8]
-
The resulting ester is isolated and then oxidized. A common method involves using selenium dioxide (SeO₂) in a solvent like dioxane with a catalytic amount of water, refluxing for 12-24 hours. Caution: Selenium compounds are toxic.
-
The reaction mixture is filtered to remove selenium metal, and the solvent is evaporated. The crude α-keto ester is purified by column chromatography.
Part 2: Reductive Amination
-
The purified Methyl 2-oxo-2-(4-nitrophenyl)acetate (1.0 eq) is dissolved in methanol.
-
Ammonium acetate (NH₄OAc, 5-10 eq) is added, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).[7]
-
The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to ~9-10 with a base (e.g., NaOH solution).
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product. Purification is typically achieved via column chromatography.
Comparative Analysis: Strecker vs. Reductive Amination
The choice between these two robust synthetic routes depends heavily on the priorities of the research or production team. The following table summarizes the key performance indicators for each pathway.
| Metric | Strecker Synthesis | Reductive Amination | Analysis |
| Number of Steps | 2 (from aldehyde) | 3 (from acid) | The Strecker route is more convergent, starting from a commercially available aldehyde. |
| Overall Yield | Moderate to Good | Moderate | Yields for Strecker can be high but are often impacted by the harsh hydrolysis step. Reductive amination yields depend heavily on the efficiency of the oxidation step. |
| Starting Material Cost | Low (4-nitrobenzaldehyde is inexpensive) | Low to Moderate (4-nitrophenylacetic acid is also affordable) | Both routes start from relatively cheap bulk chemicals. |
| Reagent Cost | Low: KCN, NH₄Cl, HCl, MeOH are commodity chemicals. | Moderate to High: SeO₂ can be costly, and borohydride reagents (NaBH₃CN) are more expensive than KCN. | Reductive amination carries a higher reagent cost, primarily due to the specialized reducing agent and potential oxidizing agent. |
| Safety Concerns | High: Use of highly toxic potassium cyanide requires stringent safety protocols. Harsh acids (conc. HCl, H₂SO₄) are corrosive. | Moderate: Selenium compounds used for oxidation are toxic. NaBH₃CN releases small amounts of HCN upon acidification. | The extreme toxicity of cyanide makes the Strecker synthesis a significant safety hazard, especially at scale. |
| Environmental Impact | High: Generates cyanide waste, which requires specialized disposal procedures. Use of strong acids. | Moderate: Selenium waste requires careful handling and disposal. Boron-containing waste is less hazardous than cyanide. | The environmental burden of cyanide waste from the Strecker route is a major drawback. |
| Scalability | Moderate | Good | While the Strecker synthesis is used industrially, managing large quantities of cyanide is a major operational challenge. Reductive amination is often easier to scale due to milder conditions and less acutely toxic reagents. |
Conclusion and Recommendations
For academic research and small-scale synthesis where cost is the primary driver and appropriate safety infrastructure is in place, the Strecker Synthesis offers a rapid and economical route from a readily available aldehyde. Its primary drawbacks are the significant safety risks associated with cyanide and the harsh conditions required for nitrile hydrolysis, which may not be suitable for sensitive substrates.
For industrial applications, process development, and situations where safety, scalability, and milder conditions are prioritized, Reductive Amination is the superior choice. Although it involves an additional step and more expensive reagents, it avoids the use of bulk cyanide and proceeds under significantly gentler conditions. The improved safety profile and easier waste management often outweigh the higher reagent costs in a commercial setting.
Ultimately, the optimal synthetic strategy is context-dependent. This guide provides the foundational data and scientific rationale to select the most appropriate pathway for synthesizing this compound, aligning with the specific technical, economic, and safety requirements of the project at hand.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to In-Silico Modeling of Methyl 2-amino-2-(4-nitrophenyl)acetate Derivatives
Introduction: Accelerating Drug Discovery for Amino Acid Derivatives
In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity and pharmacokinetic profile of novel compounds is paramount. Methyl 2-amino-2-(4-nitrophenyl)acetate and its derivatives represent a class of small molecules with significant therapeutic potential, owing to their structural similarity to endogenous amino acids. However, traditional wet-lab screening is a resource-intensive endeavor. This is where in-silico modeling emerges as a transformative force, enabling researchers to perform virtual screening, optimize lead compounds, and de-risk candidates before they ever reach a test tube.[1][2]
This guide provides a comparative overview of key in-silico methodologies for researchers, scientists, and drug development professionals working with this chemical series. We will move beyond a simple listing of techniques to explore the causality behind their application, offering a framework for designing robust computational studies that yield actionable insights.
Pillar 1: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a cornerstone of structure-based drug design (SBDD). Its primary function is to predict the preferred orientation (the "pose") of a ligand when bound to a protein target and to estimate the strength of that interaction, typically expressed as a binding affinity or docking score.[3]
The "Why": The central hypothesis of docking is that a ligand's biological activity is directly related to its ability to form a stable complex with its molecular target. By simulating this interaction, we can prioritize derivatives that are most likely to be potent inhibitors or activators. This allows for the efficient screening of vast virtual libraries, focusing synthetic efforts on the most promising candidates.[2][4]
Comparative Analysis of Docking Software:
| Software | Scoring Function Principle | Key Strengths | Considerations |
| AutoDock Vina | Machine-learning based, empirical | High speed, ease of use, widely validated.[5] | May oversimplify desolvation and entropy effects. |
| GOLD | Genetic algorithm for ligand flexibility | Excellent for ligands with many rotatable bonds, highly customizable. | Slower computational speed, requires commercial license. |
| Glide (Schrödinger) | Hierarchical filters, empirical (SP & XP) | High accuracy, integrated with a full suite of drug discovery tools. | Commercial, computationally intensive. |
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Causality: Remove water molecules and co-crystallized ligands that are not relevant to the binding site of interest. These can interfere with the docking algorithm.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges). This is critical for accurately calculating electrostatic interactions.
-
Use AutoDockTools to generate a pdbqt file, which includes atomic charges and atom type definitions.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Perform energy minimization using a force field like MMFF94. Causality: This ensures the ligand is in a low-energy, realistic conformation before docking.
-
Define rotatable bonds and save the ligand in pdbqt format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the target protein.
-
Causality: The docking algorithm will only search for binding poses within this defined space. A well-placed grid is crucial for efficiency and accuracy.
-
-
Running the Docking Simulation:
-
Execute Vina using a configuration file that specifies the protein, ligand, and grid box parameters.
-
vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding affinity scores (kcal/mol). The most negative score represents the most favorable predicted binding.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket.[5][6]
-
Pillar 2: QSAR - Linking Chemical Structure to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach used when the 3D structure of the target is unknown or when one wants to build a predictive model based on a series of compounds with known activities.[7][8] QSAR models create a mathematical relationship between the chemical properties of a molecule (descriptors) and its biological activity.[8][9]
The "Why": QSAR allows us to understand which physicochemical properties are critical for a derivative's activity. Is it size, lipophilicity, or electronic properties? A validated QSAR model can predict the activity of newly designed, unsynthesized compounds, guiding lead optimization toward more potent molecules.[7][10]
Workflow for QSAR Model Development:
Comparison of QSAR Model Performance:
| Model Type | Principle | Strengths |
| Multiple Linear Regression (MLR) | Linear relationship between descriptors and activity. | Simple to interpret, identifies key contributing descriptors. |
| Partial Least Squares (PLS) | Handles multicollinearity among descriptors. | Robust when descriptors are correlated. |
| Machine Learning (e.g., Random Forest) | Ensemble of decision trees. | Can model non-linear relationships, highly predictive. |
Pillar 3: Molecular Dynamics (MD) Simulation - Understanding Dynamic Behavior
While docking provides a static snapshot of the ligand-protein interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a deeper understanding of the stability and conformational changes of the protein-ligand complex.[11][12][13]
The "Why": An MD simulation can validate a docking pose. If a ligand is unstable in the binding pocket and quickly dissociates in the simulation, the initial docking result may be a false positive. MD also reveals the role of water molecules and the flexibility of the protein, which are often simplified in docking calculations.[11] This information is crucial for understanding the true nature of the binding event.[13]
General MD Simulation Workflow:
Key MD Analysis Metrics:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its starting position. A stable, plateauing RMSD suggests the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values can highlight flexible regions of the protein that are important for ligand binding.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, identifying the most stable interactions.
Pillar 4: ADMET Prediction - Profiling for Drug-Likeness
A potent compound is useless if it cannot reach its target in the body or is toxic.[14] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial to reduce late-stage drug development failures.[14][15]
The "Why": In-silico ADMET models allow for the early flagging of compounds with poor pharmacokinetic profiles.[15][16] For instance, the nitroaromatic group in the parent compound is a known structural alert, which can sometimes be associated with toxicity through metabolic bioactivation.[17][18] Computational models can help assess this risk in the context of the whole molecule.[17]
Comparison of Common ADMET Prediction Tools:
| Tool | Approach | Key Predicted Properties | Access |
| SwissADME | Mixed, including physicochemical rules (e.g., Lipinski's Rule of Five) and predictive models. | Lipophilicity, water solubility, GI absorption, CYP inhibition, drug-likeness. | Web Server |
| pkCSM | Graph-based signatures. | Absorption, distribution, metabolism, excretion, and toxicity models.[14] | Web Server |
| admetSAR | Predictive models based on a large dataset. | Provides an "ADMET-score" for overall drug-likeness evaluation.[19] | Web Server |
Sample ADMET Profile for a Hypothetical Derivative:
| Property | Predicted Value | Interpretation | Guideline |
| Molecular Weight | 210.18 g/mol | Good | < 500 |
| LogP (Lipophilicity) | 1.55 | Optimal | -0.4 to +5.6 |
| GI Absorption | High | Favorable for oral administration. | High |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | N/A (target dependent) |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | No |
| Ames Toxicity | Yes (potential) | Flagged for potential mutagenicity (common for nitroaromatics).[19] | No |
Integrated In-Silico Workflow: A Holistic Approach
These methodologies are most powerful when used in concert. A typical project might follow an integrated workflow, moving from broad screening to detailed analysis.
Conclusion
The in-silico modeling of this compound derivatives offers a powerful, multi-faceted approach to accelerate drug discovery. By intelligently combining molecular docking, QSAR, MD simulations, and ADMET profiling, researchers can make more informed decisions, optimize resource allocation, and ultimately increase the probability of success in identifying novel therapeutic agents. This guide serves as a starting framework, and the specific combination of methods should always be tailored to the biological question at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caip.co-ac.com [caip.co-ac.com]
- 4. mdpi.com [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. mdpi.com [mdpi.com]
- 7. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular modelling guided design, synthesis and QSAR analysis of new small molecule non-lipid autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. fiveable.me [fiveable.me]
- 16. aurlide.fi [aurlide.fi]
- 17. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Methyl 2-amino-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-2-(4-nitrophenyl)acetate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the nitro group offers a handle for further functionalization, while the α-amino ester moiety is a key structural feature in many drug candidates. The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides a comparative overview of different catalytic systems for the synthesis of enantiomerically enriched this compound, with a focus on organocatalysis and biocatalysis.
Introduction to Synthetic Strategies
The primary route to α-amino esters like this compound is the Strecker reaction, a three-component condensation of an aldehyde (4-nitrobenzaldehyde), an amine (ammonia), and a cyanide source, followed by hydrolysis and esterification.[1][2] The key challenge lies in controlling the stereochemistry at the newly formed chiral center. To this end, various catalytic asymmetric methodologies have been developed.
This guide will compare the performance of three major classes of catalysts:
-
Organocatalysts: Chiral small molecules that can activate the reactants and control the stereochemical outcome of the reaction. We will focus on thiourea and chiral phosphoric acid catalysts.
-
Biocatalysts (Enzymes): Proteins that can catalyze reactions with high specificity and enantioselectivity. Lipases are particularly relevant for the kinetic resolution of racemic amino esters.
-
Metal-Based Catalysts: While not the primary focus of this guide due to potential issues with metal contamination in pharmaceutical synthesis, it is worth noting that transition metals like rhodium have been employed for the asymmetric hydrogenation of related enamides.[3]
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical and depends on factors such as desired enantioselectivity, yield, reaction conditions, and scalability. Below is a summary of the performance of different catalytic systems for the synthesis of chiral 4-nitrophenylglycine derivatives, which are close analogs or direct precursors to the target molecule.
| Catalyst Type | Catalyst Example | Substrate | Key Performance Metrics | Reference |
| Organocatalyst | Chiral Thiourea | 4-Nitrobenzaldehyde, Amine, Cyanide Source | High yields and enantioselectivities (often >90% ee) reported for the asymmetric Strecker reaction of aromatic imines. The bifunctional nature of thiourea catalysts allows for the activation of both the imine and the nucleophile. | [4][5] |
| Organocatalyst | Chiral Phosphoric Acid (CPA) | 4-Nitrobenzaldehyde, Amine, Cyanide Source | CPAs are powerful Brønsted acid catalysts that can effectively catalyze three-component Strecker and Mannich-type reactions. High enantioselectivities have been achieved in the synthesis of various α-amino acid derivatives. | [6][7] |
| Biocatalyst | Lipase (e.g., from Candida antarctica) | Racemic this compound | Lipases are highly effective for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. This method can provide access to one enantiomer in high enantiomeric excess, with a theoretical maximum yield of 50% for that enantiomer. | [8][9] |
Note: Direct comparative data for the synthesis of this compound under identical conditions is scarce in the literature. The performance of each catalyst can be highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the reactants.
In-Depth Look: Thiourea-Catalyzed Asymmetric Strecker Reaction
Bifunctional thiourea organocatalysts have emerged as a powerful tool for the asymmetric synthesis of α-amino nitriles, the key intermediates in the Strecker synthesis.[2][10] These catalysts typically contain a thiourea moiety for hydrogen bonding-based activation of the electrophile (imine) and a basic group (e.g., a tertiary amine) to activate the nucleophile (cyanide source).[4]
Mechanistic Rationale
The widely accepted mechanism for the thiourea-catalyzed asymmetric Strecker reaction involves a dual activation model. The thiourea group forms hydrogen bonds with the imine nitrogen, increasing its electrophilicity. Simultaneously, the basic moiety on the catalyst deprotonates the cyanide source (e.g., HCN or TMSCN), enhancing its nucleophilicity. This ternary complex brings the reactants into close proximity within a chiral environment, leading to a highly enantioselective C-C bond formation.
References
- 1. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 8. Highly efficient asymmetric anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines catalyzed by amino-thiourea organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Stereochemistry of Methyl 2-amino-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of stereochemistry is a critical step in the journey of a drug candidate from the laboratory to the clinic. This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of Methyl 2-amino-2-(4-nitrophenyl)acetate, a key chiral building block in organic synthesis. We will delve into the principles, experimental protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and the definitive method of X-ray Crystallography.
The Significance of Stereochemical Purity
The biological activity of a chiral molecule is dictated by its interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. The accurate determination of enantiomeric excess (% ee) and the absolute configuration of chiral centers are therefore not merely analytical exercises but fundamental aspects of drug safety and efficacy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for stereochemical confirmation depends on various factors, including the stage of drug development, the nature of the sample, and the specific information required. Here, we compare three powerhouse techniques, each offering a unique window into the chiral world of this compound.
| Feature | Chiral HPLC | NMR with Chiral Solvating Agents | X-ray Crystallography |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Diffraction of X-rays by a single crystal, providing a precise 3D map of electron density. |
| Information Obtained | Enantiomeric ratio (% ee), retention times. | Enantiomeric ratio (% ee), chemical shift differences (Δδ). | Absolute configuration, bond lengths, bond angles, and solid-state conformation. |
| Sample Requirements | Solution of the analyte. | Solution of the analyte with a chiral solvating agent. | A single, high-quality crystal. |
| Advantages | High accuracy, reproducibility, and well-established for quantitative analysis.[1] | Rapid analysis, minimal sample preparation, and provides structural information in solution.[2] | Provides definitive, unambiguous determination of the absolute stereochemistry.[3] |
| Limitations | Requires method development for each compound, can be costly.[4] | Lower sensitivity for minor enantiomers, requires a suitable chiral solvating agent. | Crystal growth can be a significant bottleneck, and the solid-state structure may not represent the solution conformation. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry.[4] The separation is achieved by passing a solution of the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[5]
Experimental Protocol: Chiral HPLC of this compound
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1]
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® IA or a similar amylose-based CSP is a suitable starting point for amino acid esters.[1]
Reagents:
-
HPLC-grade hexane
-
HPLC-grade 2-propanol (IPA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and 2-propanol. A typical starting composition is 90:10 (v/v) hexane:2-propanol. The optimal ratio may require adjustment to achieve baseline separation.[1]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:2-propanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.
Expected Results: Baseline separation of the two enantiomers will be observed. The relative peak areas will directly correspond to the enantiomeric composition of the sample.
Caption: Workflow for Chiral HPLC Analysis.
II. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a rapid and powerful method for determining enantiomeric purity in solution.[2] The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.[6]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃)
-
This compound sample
-
Chiral Solvating Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP) or a similar chiral acid can be effective for amino esters.[7]
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BNP).
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Pay close attention to the signals corresponding to the protons near the chiral center, such as the α-proton and the methyl ester protons.
-
-
Data Analysis:
-
Compare the spectrum of the mixture with the spectrum of the analyte alone.
-
Look for splitting of signals that were singlets or simple multiplets in the original spectrum. The separation of these signals (Δδ) is indicative of enantiodiscrimination.
-
Integrate the separated signals corresponding to the two enantiomers to determine their ratio and calculate the % ee.
-
Expected Results: For a racemic or scalemic mixture, certain proton signals of this compound will appear as two distinct sets of peaks in the presence of the CSA. The integration of these separated peaks will provide the enantiomeric ratio. For comparison, in a study of a closely related compound, rac-N-3,5-dinitrobenzoylphenylglycine methyl ester, the use of a chiral solvating agent resulted in observable separation of proton signals, allowing for enantiodiscrimination.[6]
Caption: Workflow for NMR Analysis with a CSA.
III. X-ray Crystallography
X-ray crystallography stands as the "gold standard" for the determination of molecular structure, providing an unambiguous assignment of the absolute configuration of a chiral molecule.[3] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To definitively determine the absolute stereochemistry of this compound.
Procedure:
-
Crystallization: The most critical and often challenging step is to grow a single crystal of the compound of sufficient size and quality. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.
-
Absolute Configuration Determination: For a chiral molecule, the absolute configuration can be determined through anomalous dispersion effects, especially if a heavy atom is present in the structure or by using a chiral derivative.
Expected Results: A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule, including the precise spatial arrangement of all atoms, bond lengths, and bond angles. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center.
Caption: Workflow for X-ray Crystallography.
Conclusion: An Integrated Approach
The confirmation of stereochemistry is a multifaceted challenge that often benefits from an integrated analytical approach. Chiral HPLC provides a robust and reliable method for the routine determination of enantiomeric excess, making it ideal for quality control and process monitoring. NMR with chiral solvating agents offers a rapid and complementary technique for assessing enantiomeric purity in solution, providing valuable structural insights. Finally, X-ray crystallography, while more labor-intensive, delivers the ultimate and unambiguous determination of absolute stereochemistry. For drug development professionals, a comprehensive understanding of these techniques and their judicious application is essential for ensuring the safety, efficacy, and quality of chiral pharmaceutical compounds.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. X-ray structure of tirandamycic acid p-bromophenacyl ester. Complete stereochemical assignments of tirandamycin and streptolydigin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to the Applications of Methyl 2-amino-2-(4-nitrophenyl)acetate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-(4-nitrophenyl)acetate is a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive amino group, a modifiable ester, and a nitro-substituted aromatic ring, makes it a key intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. This guide provides a comprehensive overview of the primary applications of this compound, offering a comparative analysis with alternative synthetic precursors. We will delve into its role in the synthesis of chiral amines and amino acids, its utility in the construction of heterocyclic scaffolds, and its application as a precursor for various functionalized molecules. Experimental data and detailed protocols are provided to offer actionable insights for researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound, a derivative of the non-proteinogenic amino acid phenylglycine, possesses three key functional groups that can be selectively manipulated, making it a strategic starting material in multi-step syntheses. The primary amine allows for the formation of amides, imines, and other nitrogen-containing functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. Crucially, the 4-nitro group can be readily reduced to an amino group, opening pathways to a diverse array of substituted aniline derivatives.[1] This trifecta of reactivity allows for a modular approach to the synthesis of complex molecular architectures.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Core Application: Synthesis of Chiral Amino Acids and Derivatives
One of the most significant applications of this compound is as a precursor for the synthesis of enantiomerically pure α-amino acids, which are fundamental components of many pharmaceuticals.[2] D-phenylglycine and its derivatives, for instance, are crucial side chains in semisynthetic antibiotics like penicillins.[3]
Comparative Analysis: Enzymatic Resolution vs. Asymmetric Synthesis
The preparation of chiral amino acids from racemic starting materials like this compound can be achieved through two primary strategies: enzymatic resolution and asymmetric synthesis.
| Method | Description | Advantages | Disadvantages |
| Enzymatic Resolution | Utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to a 50% theoretical yield for the desired enantiomer, requires screening for a suitable enzyme. |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer from a prochiral precursor. | Potentially higher yields (up to 100%), can be tuned by modifying the catalyst/auxiliary. | May require expensive catalysts, harsher reaction conditions, and more complex purification. |
Experimental Protocol: Enzymatic Resolution of a Phenylglycine Derivative
This protocol is adapted from a general procedure for the enzymatic resolution of N-acyl-DL-phenylglycine esters.[3]
Objective: To resolve racemic N-acetyl-DL-(4-nitrophenyl)glycine methyl ester using a carrier-bound enzyme.
Materials:
-
N-acetyl-DL-(4-nitrophenyl)glycine methyl ester
-
Immobilized penicillin G acylase
-
Phosphate buffer (0.1 M, pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
Procedure:
-
Suspend N-acetyl-DL-(4-nitrophenyl)glycine methyl ester (10 g) in 200 mL of phosphate buffer.
-
Add the immobilized enzyme (2 g) to the suspension.
-
Stir the mixture at 25°C and monitor the reaction progress by HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Extract the unreacted N-acetyl-D-(4-nitrophenyl)glycine methyl ester with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the D-enantiomer.
-
Acidify the aqueous layer with 1 M HCl to precipitate the N-acetyl-L-(4-nitrophenyl)glycine.
dot graph "Enzymatic_Resolution_Workflow" { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
}
Versatility in Heterocyclic Synthesis
The presence of both an amino group and a reducible nitro group makes this compound an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds.[4] Following the reduction of the nitro group to an amine, the resulting diamine can undergo cyclization reactions with various electrophiles to form benzodiazepines, quinoxalines, and other important heterocyclic scaffolds often found in pharmaceuticals.
Comparative Analysis of Cyclization Precursors
| Precursor | Resulting Heterocycle | Advantages | Disadvantages |
| Methyl 2-amino-2-(4-aminophenyl)acetate (from reduction) | Benzodiazepines, Quinoxalines | Readily available, allows for the introduction of chirality from the amino acid backbone. | May require protection of one of the amino groups for selective reactions. |
| o-Phenylenediamine | Benzimidazoles, Quinoxalines | Commercially available, simple reactions. | Lacks the amino acid side chain for further functionalization or chiral induction. |
| 2-Amino-4-nitrophenol | Benzoxazines, Benzoxazepines | Provides access to oxygen-containing heterocycles. | Different substitution pattern on the aromatic ring.[4] |
Experimental Protocol: Synthesis of a Benzodiazepine Derivative
This is a representative protocol for the synthesis of a benzodiazepine derivative from a 1,4-diaminobenzene precursor.
Objective: To synthesize a 1,4-benzodiazepine-2-one derivative from Methyl 2-amino-2-(4-aminophenyl)acetate.
Materials:
-
Methyl 2-amino-2-(4-aminophenyl)acetate hydrochloride
-
Triethylamine
-
Chloroacetyl chloride
-
Sodium hydride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reduction of the Nitro Group: A solution of this compound hydrochloride in methanol is hydrogenated over 10% Pd/C at 50 psi of H₂ until the starting material is consumed. The catalyst is filtered off, and the solvent is removed in vacuo to yield Methyl 2-amino-2-(4-aminophenyl)acetate hydrochloride.
-
N-Acylation: The resulting diamine is dissolved in THF, and triethylamine is added. The solution is cooled to 0°C, and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature overnight.
-
Cyclization: The crude N-acylated product is dissolved in anhydrous THF, and sodium hydride is added portion-wise at 0°C. The reaction mixture is then heated to reflux for 4 hours.
-
Workup: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
dot graph "Benzodiazepine_Synthesis_Pathway" { rankdir=TB; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
}
Role in Peptide Synthesis and as a Chromogenic Substrate
While less common than its N-protected counterparts like Z-glycine 4-nitrophenyl ester, this compound can be utilized in peptide synthesis after appropriate N-protection.[5] The 4-nitrophenyl group can act as an activating group for the ester, facilitating aminolysis with another amino acid.
Furthermore, nitrophenyl esters are widely used as chromogenic substrates in enzyme assays.[6] For instance, p-nitrophenyl acetate is a common substrate for esterases and lipases. The enzymatic hydrolysis of the ester releases p-nitrophenol, which is yellow in alkaline solution and can be quantified spectrophotometrically. While direct evidence for the use of this compound in this context is limited in readily available literature, its structural similarity to known chromogenic substrates suggests potential applications in the development of novel enzyme assays, particularly for proteases that recognize the phenylglycine moiety.
Comparative Analysis of Activated Esters in Peptide Synthesis
| Activating Group | Reactivity | Stability | Byproduct |
| 4-Nitrophenyl | Moderate | Good | 4-Nitrophenol |
| Pentafluorophenyl | High | Good | Pentafluorophenol |
| N-Hydroxysuccinimidyl | High | Moderate | N-Hydroxysuccinimide |
Conclusion and Future Outlook
This compound is a multifaceted building block with significant potential in synthetic and medicinal chemistry. Its primary utility lies in its role as a precursor to chiral α-amino acids, particularly those with a 4-aminophenylglycine core, which are integral to certain classes of antibiotics. The strategic placement of its functional groups also allows for the efficient construction of complex heterocyclic systems. While its direct application as a chromogenic substrate is not extensively documented, its structure warrants exploration in the design of novel enzyme assays.
Future research may focus on expanding the repertoire of chiral catalysts for the asymmetric synthesis of derivatives of this compound, thereby providing more efficient routes to enantiomerically pure building blocks. Additionally, its use in multicomponent reactions could lead to the rapid generation of diverse molecular libraries for drug discovery. As the demand for novel pharmaceuticals with complex architectures continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in advancing the field.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 3. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-(4-nitrophenyl)acetate
As researchers dedicated to advancing drug development, our most critical asset is our team. The safe handling of specialized chemical reagents is the bedrock of innovative and reproducible science. This guide provides an in-depth, procedural framework for the safe management of Methyl 2-amino-2-(4-nitrophenyl)acetate, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality.
Hazard Assessment: The 'Why' Behind the Protocol
This compound belongs to two chemical classes that warrant significant caution: aromatic amines and aromatic nitro compounds. Understanding the risks inherent to these structures is fundamental to appreciating the necessity of the following protocols.
-
Aromatic Amines: This class of compounds is notorious for its potential toxicity. Many aromatic amines are lipid-soluble, allowing for ready absorption through the skin.[1] Systemic exposure can lead to a range of health hazards, including potential carcinogenicity and mutagenicity.[1] The U.S. Occupational Safety and Health Administration (OSHA) has established specific recommendations for handling these compounds due to their potential health impacts.[1][2][3]
-
Aromatic Nitro Compounds: The nitro group (-NO₂) significantly influences the molecule's reactivity and toxicity. Compounds in this class are often associated with skin, eye, and respiratory irritation.[4][5][6] Furthermore, they can be harmful if inhaled, swallowed, or absorbed through the skin.[6][7][8][9] Safety data for analogous compounds like 2-Amino-4-nitrophenol and various nitrophenols indicate hazards such as skin sensitization (allergic reactions) and the potential for genetic defects.[4]
Given this profile, we must treat this compound as a substance that is harmful by all routes of exposure and a potential long-term health hazard. Our protective measures are therefore designed to eliminate all direct contact.
The Core Protocol: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The selection of specific equipment is contingent on the task being performed. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and are required for all handling of this solid compound.[5][7]
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety Goggles & Face Shield | Double-Glove: Nitrile | Fully-Buttoned Laboratory Coat | Required: Work within a certified chemical fume hood. |
| In-Solution Work / Reactions | Safety Goggles | Nitrile Gloves | Fully-Buttoned Laboratory Coat | Required: Work within a certified chemical fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical-Resistant Apron or Coverall (e.g., Tychem) over Lab Coat | Required: NIOSH/MSHA or EN 149 approved respirator with particulate filters. |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Fully-Buttoned Laboratory Coat | As needed, based on potential for splash or aerosol generation. |
Rationale for PPE Selection
-
Eye and Face Protection: Safety goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards are the absolute minimum.[4][5] Because weighing and transferring solids can create fine, airborne particulates, a face shield worn over goggles is mandated during these operations to protect the entire face.[5][10]
-
Hand Protection: Chemical-resistant nitrile gloves provide excellent protection against incidental splashes.[7][10] However, because aromatic amines may permeate some glove materials, any contamination must be treated as a direct exposure.[2] Gloves must be inspected for integrity before each use and changed immediately upon contamination or at the end of the experimental session.[5]
-
Body Protection: A standard flame-resistant laboratory coat, kept fully buttoned, is required to protect against skin contact from minor spills.[5][10] For spill cleanup or situations with a higher risk of contamination, a more robust chemical-resistant coverall is necessary.[11][12]
-
Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood.[5][7] All manipulations of the solid compound must occur within a certified fume hood to minimize inhalation exposure.[5] If a situation arises where dust formation is likely outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[4][5]
Operational Workflow: From Benchtop to Disposal
Adherence to a systematic workflow is crucial for ensuring safety and regulatory compliance.
Engineering Controls & Pre-Experiment Setup
-
Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year.
-
Ensure Accessibility of Safety Equipment: Confirm that a safety shower and an emergency eyewash station are unobstructed and readily accessible.[4][7]
-
Prepare a Designated Workspace: Demarcate the area within the fume hood where the work will occur. This helps contain potential contamination.
-
Assemble All Materials: Have all necessary equipment, reagents, and a dedicated, labeled hazardous waste container inside the fume hood before handling the compound.
Step-by-Step Handling Protocol
-
Don Appropriate PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[5] Use a spatula and weighing paper; avoid any actions that could generate airborne particles.
-
During the Experiment: Keep all containers with this compound clearly labeled and sealed when not in immediate use.[5]
-
Post-Handling: After handling, wipe down the spatula and any contaminated surfaces with a suitable solvent. Dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water, even if gloves were worn.[4][5]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate & Alert: Immediately alert others in the laboratory and evacuate the immediate spill area.[5][13]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep the sash at the correct operating height.[5]
-
Don Enhanced PPE: Before cleanup, don the appropriate PPE for spill management, including a respirator, face shield, and chemical-resistant apron.[5]
-
Contain & Clean: For a solid spill, carefully cover the material with an absorbent like vermiculite or sand to prevent dust generation.[7] Gently sweep the mixture into a labeled, sealed container for hazardous waste.[5] Do not use a dry brush or create dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5] All cleaning materials (wipes, absorbents, etc.) must also be disposed of as hazardous waste.[7]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[7][13]
-
Waste Segregation: Never mix this waste with non-hazardous materials or incompatible chemical waste streams.[13]
-
Solid Waste Collection: Collect all solid waste, including unused reagent, contaminated gloves, weighing paper, and cleaning materials, in a dedicated, leak-proof, and clearly labeled container.[7]
-
Liquid Waste Collection: Should the compound be used in solution, collect all liquid waste in a separate, dedicated, and properly labeled hazardous waste container.[7]
-
Disposal: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[13] Arrange for pickup and disposal through your institution's authorized hazardous waste management provider.[7][13] Never pour this chemical or solutions containing it down the drain.[7]
Visualization of Safety Workflow
The following diagram outlines the critical decision-making process for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. synzeal.com [synzeal.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
